molecular formula C14H14O4 B030063 Columbianetin CAS No. 3804-70-4

Columbianetin

Katalognummer: B030063
CAS-Nummer: 3804-70-4
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: YRAQEMCYCSSHJG-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Columbianetin is a naturally occurring dihydrofurocoumarin isolated primarily from plants in the Apiaceae family, such as Angelica pubescens. This compound serves as a key biosynthetic precursor to various linear furanocoumarins and is a compound of significant interest in phytochemical and pharmacological research. Its core research value lies in its multifaceted biological activities, which include potent anti-inflammatory effects, primarily mediated through the inhibition of pro-inflammatory cytokine production and the modulation of the NF-κB signaling pathway. Furthermore, this compound exhibits notable antioxidant properties, making it a valuable tool for studying oxidative stress-related cellular damage. Unlike its phototoxic furanocoumarin derivatives (e.g., psoralens), this compound itself lacks significant photosensitizing activity, allowing researchers to isolate and investigate its intrinsic pharmacological mechanisms without the confounding variable of UV-induced reactivity. Current research applications for this compound span the investigation of its potential neuroprotective effects, its role in apoptosis regulation, and its activity against various pathogens. This reagent is essential for scientists exploring natural product chemistry, developing novel anti-inflammatory agents, and elucidating the complex biosynthetic pathways of coumarin derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQEMCYCSSHJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316498
Record name (+)-Columbianetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3804-70-4
Record name (+)-Columbianetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3804-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Columbianetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the natural sources of Columbianetin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Columbianetin for Researchers and Drug Development Professionals.

Introduction

This compound is a naturally occurring coumarin, a class of polyphenolic phytochemicals found in various higher plants.[1] As a bioactive compound, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, antioxidative, anti-inflammatory, anti-proliferative, and anti-allergic properties.[1] Notably, its role in modulating inflammatory pathways, specifically through the inhibition of cyclooxygenase-2 (COX-2) and the regulation of mast cell-mediated allergic inflammatory responses, positions it as a compound of interest for therapeutic development.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and visualizations of relevant biological and experimental pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Apiaceae (or Umbelliferae) family, which is known to be rich in coumarins.[3] Specific species that have been identified as significant natural sources of this compound include:

  • Angelica pubescens : The roots of this plant are a well-documented source from which this compound has been successfully isolated.[4]

  • Angelica archangelica L. : This species is also recognized as a natural source of this compound.[1]

  • Lomatium columbianum : this compound is obtained through the hydrolysis of columbianadin (B1669301) and columbianin, which are isolated from the petroleum ether and alcoholic extracts of this plant, respectively.[5]

While these are the most directly cited sources, the broader family of Apiaceae plants represents a promising area for the exploration of new or alternative natural sources of this compound and other related coumarins.[3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes available quantitative data from scientific literature.

Plant SpeciesPlant PartCompoundConcentration/YieldReference
Angelica pubescensRootThis compound0.11 mg/g of extract[6]
Angelica pubescensRootPre-purified extract containing this compound221 mg of extract from 30 g of dry root[4]
Angelicae Pubescentis RadixRootThis compound-β-D-glucopyranoside0.45% in crude extract[7]

Methodologies for Extraction, Isolation, and Identification

The extraction and purification of this compound from its natural sources require multi-step processes involving various chromatographic and spectroscopic techniques.

Extraction and Isolation from Angelica pubescens Roots

This protocol is adapted from the methodology described for the isolation of (+)-columbianetin using High-Speed Counter-Current Chromatography (HSCCC).[4]

4.1.1 Materials and Reagents

  • Dry roots of Angelica pubescens

  • Solvent System I: n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v)

  • Solvent System II: n-hexane-ethyl acetate-methanol-water (5:5:7:4 v/v/v/v)

  • Methanol

  • TLC plates (silica gel)

  • HPLC-grade solvents

4.1.2 Equipment

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Rotary evaporator

  • TLC developing tank

  • UV transilluminator (312 nm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

4.1.3 Protocol

  • Crude Extraction: A pre-purified root extract is prepared from the dry roots of Angelica pubescens. (Note: The original paper starts with a 221 mg dry prepurified root extract from 30 g of dry root).[4]

  • Initial HSCCC Separation: The dry extract is dissolved in 10 ml of solvent system II and loaded onto the HSCCC coil for separation at 890 rpm. The eluate is collected in 20 ml fractions.

  • Fraction Analysis (TLC): The collected fractions are analyzed by TLC. Fluorescent compounds are visualized under a transilluminator at 312 nm to identify fractions containing this compound.

  • Pooling and Concentration: Fractions containing the target compound are combined. Methanol is removed from the aqueous phase, and the sample is evaporated to dryness.

  • Second HSCCC Separation: The dried residue is subjected to another round of HSCCC separation using solvent system I at 900 rpm.

  • Purity Analysis (TLC & HPLC): Fractions are again analyzed by TLC. Those showing a single spot for this compound (approximately 95% purity) are pooled and further examined by HPLC for purity confirmation.

  • Identification (Mass Spectrometry): The purified compound is subjected to mass spectral fragmentation for unequivocal identification. The fragmentation pattern is compared with that of an authentic standard. The expected molecular ion [M+] is at m/z 246, with major fragments at m/z 187 and 160.[4]

General Chromatographic and Spectroscopic Techniques

A sequential combination of conventional chromatographic techniques is often employed for the isolation of coumarins like this compound.[5] The structural elucidation of the isolated compound is then performed using a suite of spectroscopic methods.[5]

  • Chromatographic Techniques:

    • Thin-Layer Chromatography (TLC): Used for monitoring fractions and assessing purity.[8]

    • Column Chromatography: A standard technique for the separation of compounds from a mixture.[8][9]

    • Flash Chromatography: A rapid form of column chromatography.[8]

    • Sephadex Chromatography: Used for size-exclusion separation.[8]

    • High-Performance Liquid Chromatography (HPLC): Employed for final purification and quantification.[8]

  • Spectroscopic Techniques for Identification:

    • Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic transitions within the molecule.[5]

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): Used to determine the detailed structure and stereochemistry of the molecule.[5]

    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[5]

Biosynthesis and Signaling Pathways

Biosynthesis of Furanocoumarins

This compound is a key intermediate in the biosynthesis of angular furanocoumarins.[5] The pathway involves the prenylation of an aromatic moiety derived from the shikimate pathway, followed by cyclization and hydroxylation steps.[5]

Furanocoumarin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_coumarin Coumarin Biosynthesis cluster_furanocoumarin Angular Furanocoumarin p_Coumaroyl_CoA p-Coumaroyl-CoA Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone Multiple Steps Osthenol Osthenol Umbelliferone->Osthenol + DMAPP Prenyl_pyrophosphate Dimethylallyl pyrophosphate (DMAPP) This compound This compound Osthenol->this compound Hydroxylation & Cyclization Angelicin Angelicin This compound->Angelicin Dehydration

Caption: Biosynthetic pathway of angular furanocoumarins, highlighting this compound.

Inflammatory Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. It is a known inhibitor of COX-2, an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain.[2] It also regulates mast cell-mediated allergic inflammatory responses.[2]

Inflammatory_Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibits Mast_Cell Mast Cell This compound->Mast_Cell Regulates Degranulation Degranulation (Release of mediators) Mast_Cell->Degranulation Allergen Allergen Allergen->Mast_Cell Allergic_Inflammation Allergic Inflammation Degranulation->Allergic_Inflammation

Caption: this compound's modulation of key inflammatory pathways.

Experimental Workflow Visualizations

General Workflow for Phytochemical Isolation

The process of isolating a pure bioactive compound from a plant source follows a standardized workflow, from extraction to characterization.

General_Isolation_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material (e.g., roots, leaves) Crude_Extract Crude Extract Plant_Material->Crude_Extract Solvent Extraction Column_Chrom Column Chromatography (e.g., Silica, Sephadex) Crude_Extract->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions HPLC HPLC / HSCCC Fractions->HPLC TLC TLC Monitoring Fractions->TLC Pure_Compound Pure Compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) Pure_Compound->Spectroscopy Structure Structural Elucidation Spectroscopy->Structure

Caption: A generalized workflow for the extraction and isolation of natural products.

Workflow for this compound Isolation from A. pubescens

This diagram visualizes the specific experimental protocol for isolating this compound as described in Section 4.1.

Columbianetin_Isolation_Workflow Start Dry A. pubescens Root Extract HSCCC1 HSCCC Separation (Solvent System II) Start->HSCCC1 TLC1 TLC Analysis of Fractions HSCCC1->TLC1 Pool1 Pool & Evaporate Positive Fractions TLC1->Pool1 HSCCC2 HSCCC Separation (Solvent System I) Pool1->HSCCC2 TLC_HPLC TLC & HPLC Analysis for Purity HSCCC2->TLC_HPLC Pool2 Pool Pure Fractions TLC_HPLC->Pool2 MS Mass Spectrometry Identification Pool2->MS End Purified (+)-Columbianetin MS->End

Caption: Experimental workflow for isolating this compound via HSCCC.

References

Columbianetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Columbianetin , a naturally occurring coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, biological effects, and the experimental methodologies used to elucidate its functions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a furanocoumarin characterized by a specific three-ring structure. Its chemical properties are summarized in the table below.

PropertyValueCitation
CAS Number 3804-70-4[1][2]
Molecular Formula C₁₄H₁₄O₄[1]
Molecular Weight 246.26 g/mol [1]
IUPAC Name (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
SMILES CC(C)([C@@H]1Cc2c(ccc3ccc(=O)oc32)O1)O
InChI InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antifungal, and neuroprotective effects. These activities are mediated through various signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling cascades.[2] One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[3] By preventing the activation and nuclear translocation of NF-κB, this compound suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

Furthermore, this compound has been reported to interfere with the JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) signaling pathway .[5] Inhibition of JAK2 and STAT3 phosphorylation leads to a downstream reduction in inflammatory responses.

A diagram of the proposed anti-inflammatory signaling pathway of this compound is presented below.

Columbianetin_Anti_inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB JAK2 JAK2 Phosphorylation This compound->JAK2 Cytokines_NFkB Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines_NFkB STAT3 STAT3 Phosphorylation JAK2->STAT3 Inflammation_JAK Inflammatory Response STAT3->Inflammation_JAK

This compound's Anti-inflammatory Signaling Pathways.
Antifungal Activity

This compound has demonstrated notable antifungal properties, particularly against pathogenic yeasts such as Candida species. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity and other cellular processes essential for fungal growth.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective capabilities. Studies utilizing neuronal cell lines like SH-SY5Y have shown that it can protect against neurotoxin-induced cell death and oxidative stress.[6][7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Angelica pubescens

A common method for obtaining this compound involves extraction and chromatographic separation from the roots of Angelica pubescens.[2][8]

1. Supercritical CO₂ Extraction:

  • Apparatus: Supercritical fluid extractor.

  • Procedure:

    • Grind the dried roots of Angelica pubescens.

    • Perform extraction with supercritical CO₂ under optimized conditions (e.g., 20 MPa pressure, 40°C, CO₂ flow rate of 1.5 mL/min for 20 minutes).[2]

    • Collect the extract.

2. Silica (B1680970) Gel Column Chromatography:

  • Stationary Phase: 100-200 mesh silica gel.

  • Mobile Phase: Gradient elution with a mixture of petroleum ether and ethyl acetate.[2]

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto a silica gel column.

    • Elute the column with a step-wise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound based on TLC analysis.

    • Recrystallize the combined fractions from a suitable solvent system (e.g., petroleum ether-ethyl acetate) to obtain pure this compound.[2]

The following diagram illustrates a general workflow for the bioactivity-guided isolation of this compound.

Bioactivity_Workflow Plant_Material Plant Material (e.g., Angelica pubescens roots) Extraction Extraction (e.g., Supercritical CO₂) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel Column) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioactivity Screening (e.g., Anti-inflammatory Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Further Purification (e.g., HPLC) Active_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

General workflow for bioactivity-guided isolation.
In Vitro Anti-inflammatory Assays

1. Inhibition of Protein Denaturation Assay:

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[9]

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[9]

    • Add 2 mL of varying concentrations of this compound to the mixture.

    • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[9]

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Use Diclofenac sodium as a positive control.

    • Calculate the percentage inhibition of protein denaturation.

2. Western Blot Analysis for JAK2/STAT3 Phosphorylation:

  • Cell Line: Suitable cell line, e.g., RAW 264.7 macrophages.

  • Procedure:

    • Culture cells and treat with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total JAK2, phospho-JAK2, total STAT3, and phospho-STAT3 overnight at 4°C.[5][10]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Antifungal Susceptibility Testing

Broth Microdilution Assay for Candida species:

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12]

  • Procedure:

    • Prepare a standardized inoculum of the Candida species to be tested in RPMI-1640 medium.[12]

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in RPMI-1640 medium.

    • Add the fungal inoculum to each well.

    • Include positive (fungus without this compound) and negative (medium only) controls.

    • Incubate the plate at 35°C for 24-48 hours.[12]

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometry.

Neuroprotection Assay

MTT Assay for Cell Viability in SH-SY5Y Cells:

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere.[7]

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-6 hours).[6]

    • Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂ or C2-ceramide).[6][7]

    • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/ModelOutcomeCitation
Inhibition of Cytokine ProductionLPS-stimulated PBMCsDose-dependent suppression of TNF-α, IL-6, MCP-1, and IL-1β production.[3]
Inhibition of NF-κB ActivationLPS-stimulated PBMCsRemarkable inhibition of LPS-induced NOD1, RIP2, and NF-κB activation.[3]
Inhibition of Protein DenaturationIn vitro (Egg Albumin)Concentration-dependent inhibition.[9]

Table 2: Antifungal Activity of this compound

Fungal StrainAssay MethodMIC/IC₅₀ ValueCitation
Candida spp.Broth MicrodilutionTo be determined in specific studies.[11][12]

Table 3: Neuroprotective Activity of this compound

Cell LineNeurotoxinAssayOutcomeCitation
SH-SY5YH₂O₂, C2-ceramideMTT AssayIncreased cell viability in a dose-dependent manner.[6][7]

References

Columbianetin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin (CBT), a natural coumarin (B35378) derivative, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound.

Anti-Cancer Mechanisms of Action

This compound and its related compound, Columbianadin (CBN), have demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms involve the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Inhibition of the PI3K/AKT/GSK3β Signaling Pathway in Ovarian Cancer

In ovarian cancer cells, this compound acetate (B1210297) (CE), a derivative of this compound, has been shown to inhibit cell proliferation and metastasis while promoting apoptosis by targeting the PI3K/AKT/GSK3β pathway.[1] Treatment with CE leads to a dose-dependent decrease in the phosphorylation of PI3K, AKT, and GSK3β.[1]

Quantitative Data: Columbianadin (CBN) Cytotoxicity

Cell LineCompoundIC50 (µM)Incubation Time (h)
HCT116Columbianadin (CBN)47.248
HCT116Columbianadin (CBN)32.472

Experimental Protocol: Western Blot Analysis of the PI3K/AKT Pathway

  • Cell Culture and Treatment: Ovarian cancer cell lines (e.g., A2780 and SKOV3) are cultured to 70-80% confluency.[1] The cells are then treated with varying concentrations of this compound acetate for a specified period (e.g., 24-48 hours).

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[2]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and GSK3β. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Signaling Pathway Diagram: this compound's Inhibition of the PI3K/AKT/GSK3β Pathway

PI3K_AKT_Pathway This compound This compound Acetate PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B Proliferation Cell Proliferation & Metastasis GSK3B->Proliferation Promotes Apoptosis Apoptosis GSK3B->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/GSK3β pathway.

Induction of Apoptosis and Necroptosis in Colon Cancer

Columbianadin (CBN) has been found to induce both apoptosis and necroptosis in HCT116 human colon cancer cells in a concentration-dependent manner.[1][4] At lower concentrations (up to 25 µM), CBN primarily induces apoptosis, characterized by the activation of caspase-9 and caspase-3 and modulation of Bcl-2 family proteins.[4] At higher concentrations (50 µM), it triggers necroptosis, which is associated with the receptor-interacting protein 3 (RIP-3) and caspase-8.[4]

Quantitative Data: Apoptosis and Necroptosis Induction by Columbianadin (CBN) in HCT116 Cells

Concentration (µM)Cell Death MechanismKey Protein Modulations
Up to 25Apoptosis↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2
50Necroptosis↑ RIP-3, Modulation of Caspase-8

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: HCT116 cells are treated with different concentrations of Columbianadin for 48 hours.[1]

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Logical Relationship Diagram: Concentration-Dependent Cell Death Induced by Columbianadin

CBN_Cell_Death CBN_Low Columbianadin (≤ 25 µM) Apoptosis Apoptosis CBN_Low->Apoptosis CBN_High Columbianadin (50 µM) Necroptosis Necroptosis CBN_High->Necroptosis Caspases ↑ Cleaved Caspase-9/3 ↑ Bax / ↓ Bcl-2 Apoptosis->Caspases RIP3 ↑ RIP-3 Modulation of Caspase-8 Necroptosis->RIP3

Caption: Columbianadin induces apoptosis or necroptosis depending on concentration.

Anti-inflammatory Mechanisms of Action

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and COX-2 in Mast Cells

In activated human mast cells (HMC-1), this compound significantly inhibits the production of pro-inflammatory cytokines, including Interleukin (IL)-1β, IL-6, IL-8, and Tumor Necrosis Factor (TNF)-α, in a dose-dependent manner.[5] It also suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6][7]

Quantitative Data: Inhibition of Cytokine Production by this compound in HMC-1 Cells

CytokineMaximal Inhibition Rate (%)
IL-1β~102.6
IL-6~101.1
IL-8~95.8
TNF-α~103.9

Experimental Protocol: Cytokine Quantification by ELISA

  • Cell Culture and Stimulation: HMC-1 cells are pre-treated with various concentrations of this compound before activation with phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophore A23187.[5]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of IL-1β, IL-6, IL-8, and TNF-α in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Downregulation of the NOD1/NF-κB Signaling Pathway

In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), this compound exerts its anti-inflammatory effects by downregulating the NOD-like receptor 1 (NOD1)/NF-κB signaling pathway.[8][9] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[3][8]

Experimental Protocol: NF-κB Activation Assay (Luciferase Reporter Assay)

  • Cell Transfection: Cells (e.g., RAW264.7 macrophages) are co-transfected with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[6]

  • Cell Treatment and Stimulation: After 24 hours, the cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS or TNF-α for 6-8 hours.[6]

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[6]

Signaling Pathway Diagram: this compound's Inhibition of the NOD1/NF-κB Pathway

NFkB_Pathway LPS LPS NOD1 NOD1 LPS->NOD1 RIP2 RIP2 NOD1->RIP2 NFkB NF-κB RIP2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Promotes Transcription This compound This compound This compound->NOD1 Inhibits

Caption: this compound downregulates the NOD1/NF-κB signaling pathway.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-cancer and anti-inflammatory properties, mediated through the modulation of multiple key signaling pathways. Its ability to inhibit the PI3K/AKT/GSK3β pathway in cancer cells, leading to apoptosis, and to suppress inflammatory responses by downregulating the NOD1/NF-κB pathway and inhibiting pro-inflammatory mediators, highlights its potential as a multi-target therapeutic agent. This technical guide provides a foundational understanding of this compound's mechanisms of action, offering valuable insights for further preclinical and clinical investigations. The detailed protocols and pathway diagrams serve as practical resources for researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

References

Initial Studies on the Neuroprotective Effects of Columbianetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin, a natural coumarin (B35378) found in plants of the Apiaceae family, has emerged as a compound of interest for its potential therapeutic applications, including its neuroprotective properties. This technical guide provides an in-depth overview of the initial studies investigating the neuroprotective effects of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. The available data, primarily from in vitro studies, suggests that this compound exerts its neuroprotective effects through anti-inflammatory and antioxidant mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro studies on the neuroprotective effects of this compound. These studies have primarily focused on its ability to mitigate inflammatory responses in microglia, which are key immune cells in the central nervous system implicated in neurodegenerative diseases.

Table 1: Anti-inflammatory Effects of this compound in BV2 Microglial Cells
Parameter Result
Cell Line BV2 (murine microglia)
Inducing Agent Lipopolysaccharide (LPS)
Assay Nitric Oxide (NO) Production (Griess Assay)
IC50 Value 2.2 ± 0.21 µM[1]
Effect This compound demonstrated a concentration-dependent inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells.[1]
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in BV2 Cells
Parameter Result
Cell Line BV2 (murine microglia)
Inducing Agent Lipopolysaccharide (LPS)
Assay Western Blotting and RT-PCR
Observation This compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial studies on this compound's neuroprotective effects.

In Vitro Anti-inflammatory Assay in BV2 Microglial Cells
  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 48-well plates at a density of 1 × 10^5 cells/mL.[1] After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 0.1 µg/mL.[1]

  • Nitric Oxide (NO) Measurement (Griess Assay): After 20 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[1] Briefly, 100 µL of culture supernatant is mixed with 150 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine in 2.5% phosphoric acid).[1] The absorbance at 540 nm is measured using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then calculated.

  • Western Blot Analysis: To determine the effect on pro-inflammatory protein expression, cells are lysed after treatment and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • RT-PCR Analysis: To assess mRNA expression levels, total RNA is extracted from the treated cells and reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

In Vitro Neuroprotection Assays (General Protocols)

While specific quantitative data for this compound in these assays are not yet widely available, the following are standard protocols used to assess the neuroprotective effects of natural compounds.

  • Cell Viability Assay (MTT Assay):

    • Cell Lines: Commonly used neuronal cell lines include PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma).

    • Neurotoxin Treatment: Cells are exposed to neurotoxins such as amyloid-beta (Aβ) peptides (e.g., 20 µM Aβ25-35 for 24 hours), glutamate (B1630785) (e.g., 5 mM for 24 hours), or hydrogen peroxide (H2O2) (e.g., 200 µM for 24 hours) to induce cell death.[2][3][4]

    • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.

    • MTT Staining: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[2] Cell viability is expressed as a percentage of the control group.

  • Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):

    • Following treatment with a neurotoxin and/or this compound, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of many natural compounds, including coumarins, are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. Based on preliminary data and the known mechanisms of related compounds, the NF-κB and Nrf2 pathways are likely targets for this compound.

NF-κB Signaling Pathway in Microglia

The NF-κB pathway is a central regulator of inflammatory responses. In microglia, activation of this pathway by stimuli like LPS leads to the production of pro-inflammatory mediators. This compound is hypothesized to inhibit this pathway, thereby reducing neuroinflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits

Hypothesized inhibition of the NF-κB pathway by this compound.
Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. Many flavonoids and coumarins exert their antioxidant effects by activating this pathway.

Potential activation of the Nrf2 pathway by this compound.
General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound like this compound in a cell-based model.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., PC12, SH-SY5Y) treatment Treatment: 1. Pre-treat with this compound 2. Induce neurotoxicity (e.g., Aβ, Glutamate, H2O2) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability ros Measure Oxidative Stress (ROS Assay) treatment->ros apoptosis Analyze Apoptosis (Flow Cytometry) treatment->apoptosis pathway Investigate Signaling Pathways (Western Blot, RT-PCR) treatment->pathway end End: Data Analysis and Conclusion viability->end ros->end apoptosis->end pathway->end

Workflow for in vitro neuroprotection screening.

Conclusion and Future Directions

The initial in vitro studies on this compound provide promising preliminary evidence for its neuroprotective potential, primarily through its anti-inflammatory effects in microglial cells. The significant inhibition of nitric oxide production and the downregulation of key pro-inflammatory enzymes suggest that this compound could be a valuable candidate for further investigation in the context of neurodegenerative diseases where neuroinflammation plays a critical role.

However, the current body of research is still in its early stages. To fully elucidate the neuroprotective profile of this compound, future studies should focus on:

  • Expanding In Vitro Models: Investigating the protective effects of this compound against a wider range of neurotoxins (e.g., amyloid-beta, glutamate, rotenone) in various neuronal cell lines (e.g., SH-SY5Y, PC12, primary neurons).

  • Elucidating Molecular Mechanisms: Conducting detailed studies to confirm and quantify the effects of this compound on signaling pathways such as NF-κB and Nrf2, using techniques like Western blotting, reporter gene assays, and siRNA-mediated gene silencing.

  • In Vivo Studies: Progressing to animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, stroke) to evaluate the in vivo efficacy of this compound. These studies should include behavioral assessments (e.g., Morris water maze, rotarod test) and histopathological analysis (e.g., neuronal loss, plaque deposition, infarct volume).

  • Pharmacokinetic and Safety Profiling: Determining the bioavailability, blood-brain barrier permeability, and potential toxicity of this compound to support its development as a therapeutic agent.

References

Columbianetin: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin (B35378) derivative, has demonstrated significant anti-inflammatory potential across a range of preclinical studies. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (CBT), a furanocoumarin found in various medicinal plants, has emerged as a promising anti-inflammatory agent. This guide synthesizes the current scientific understanding of this compound's anti-inflammatory effects, presenting key data, experimental protocols, and visual representations of its molecular interactions.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms identified to date include the inhibition of pro-inflammatory mediators, suppression of mast cell degranulation, and interference with critical inflammatory signaling cascades.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to significantly reduce the production of several key pro-inflammatory molecules, including cytokines, chemokines, and enzymes involved in the inflammatory response.

  • Pro-inflammatory Cytokines: this compound effectively suppresses the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cell types.[1] In human mast cells (HMC-1) stimulated with PMA and A23187, this compound inhibited the production of IL-1β, IL-6, IL-8, and TNF-α in a dose-dependent manner.[1] Similarly, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), this compound suppressed the expression of TNF-α, IL-6, MCP-1, and IL-1β.[2]

  • Cyclooxygenase-2 (COX-2): this compound has been demonstrated to inhibit the expression of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

  • Nitric Oxide (NO): Studies have indicated that this compound can inhibit the production of nitric oxide, a signaling molecule that plays a complex role in inflammation.

Modulation of Mast Cell Activity

Mast cells are critical players in allergic and inflammatory responses. This compound has been shown to regulate mast cell-mediated allergic inflammatory responses by inhibiting their degranulation and the subsequent release of histamine (B1213489) and other inflammatory mediators.[1]

Interference with Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway. Specifically, it has been observed to downregulate the NOD1/NF-κB signaling pathway in LPS-stimulated human PBMCs, leading to a reduction in the production of inflammatory cytokines.[2] This inhibition involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another crucial signaling cascade in the inflammatory process. Evidence suggests that this compound can modulate the MAPK pathway, although the precise mechanisms are still under investigation.

  • JAK/STAT and NLRP3 Inflammasome Pathways: While direct, conclusive evidence is still emerging, the broad anti-inflammatory profile of this compound suggests potential interactions with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome, both of which are critical regulators of inflammation. Further research is warranted to fully elucidate this compound's role in these pathways.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound in Activated Human Mast Cells (HMC-1) [1]

CytokineMaximal Inhibition Rate (%)
IL-1β~102.6
IL-6~101.1
IL-8~95.8
TNF-α~103.9

Table 2: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine Production in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

MediatorEffect
TNF-αDose-dependent suppression
IL-6Dose-dependent suppression
MCP-1Dose-dependent suppression
IL-1βDose-dependent suppression

Note: Specific IC50 values for the inhibition of these cytokines by this compound are not consistently reported in the currently available literature. The data indicates a dose-dependent inhibitory effect.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.

LPS-Stimulated RAW 264.7 Macrophage Assay

This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

4.1.1. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

4.1.2. Protocol

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with the solvent but not this compound) and a negative control group (unstimulated cells).

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.

  • Cell Viability Assay: Assess the cytotoxicity of this compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in allergic and inflammatory reactions.

4.2.1. Materials

  • RBL-2H3 (rat basophilic leukemia) cell line

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • DNP-specific IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) as the antigen

  • This compound

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 for cell lysis (total release control)

4.2.2. Protocol

  • Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Add Tyrode's buffer containing various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

  • Antigen Challenge: Trigger degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-Hexosaminidase Assay:

    • Incubate the supernatant with the pNAG substrate in a 96-well plate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 405 nm.

  • Total Release Control: Lyse a separate set of untreated, sensitized cells with Triton X-100 to determine the total amount of β-hexosaminidase.

  • Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Degrades IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Activates TAK1 TAK1 Receptor->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 TAK1->MKK4_7 Phosphorylates MEK1_2 MEK1/2 TAK1->MEK1_2 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates This compound This compound This compound->TAK1 Inhibits? This compound->p38 Inhibits? This compound->JNK Inhibits? This compound->ERK Inhibits? Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes

Caption: Potential Modulation of MAPK Signaling by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysate_Preparation Cell Lysate Preparation Incubation->Cell_Lysate_Preparation NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysate_Preparation->Western_Blot

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory properties in a variety of preclinical models. Its ability to inhibit the production of key pro-inflammatory mediators and modulate critical signaling pathways, such as NF-κB, highlights its therapeutic potential for the treatment of inflammatory diseases.

Future research should focus on several key areas:

  • Comprehensive Dose-Response Studies: Establishing precise IC50 values for the inhibition of a wider range of inflammatory markers is crucial for a more complete understanding of this compound's potency.

  • In Vivo Efficacy: While in vitro data is promising, further in vivo studies in relevant animal models of inflammatory diseases are necessary to validate its therapeutic efficacy and safety profile.

  • Elucidation of Molecular Targets: Identifying the direct molecular targets of this compound within the inflammatory signaling cascades will provide a more detailed understanding of its mechanism of action and facilitate the development of more targeted therapies.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with inflammatory conditions.

References

Columbianetin: A Technical Guide to its Antioxidant and Anti-proliferative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin (B35378), has garnered significant interest for its potential therapeutic applications, particularly in the realms of oncology and oxidative stress mitigation. This technical guide provides an in-depth analysis of the antioxidant and anti-proliferative properties of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the known signaling pathways through which this compound exerts its biological effects. The available evidence strongly indicates that this compound induces apoptosis and cell cycle arrest in cancer cells and modulates inflammatory signaling pathways, highlighting its promise as a lead compound for further investigation.

Introduction

This compound is a coumarin compound found in various medicinal plants.[1] Coumarins as a class are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] This guide focuses specifically on the antioxidant and anti-proliferative capacities of this compound, presenting a compilation of current scientific findings to facilitate further research and development.

Antioxidant Effects of this compound

The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including cancer. The antioxidant potential of this compound is typically evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocols for Antioxidant Assays

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Prepare various concentrations of this compound in a suitable solvent.

  • In a 96-well plate, add a specific volume of each this compound concentration to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is commonly used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound.

  • Add a specific volume of the diluted ABTS•+ solution to a specific volume of each this compound concentration.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Trolox or ascorbic acid can be used as a positive control.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Anti-proliferative Effects of this compound

This compound has demonstrated significant anti-proliferative activity in cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anti-proliferative Effects

The following tables summarize the quantitative data on the anti-proliferative effects of this compound (referred to as Columbianadin or CBN in the cited study) on HCT116 human colon cancer cells.

Table 1: Induction of Apoptosis in HCT116 Cells by this compound

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI+)
0 (Control)Not specified
25Increased
50Increased (Necroptosis also observed)

Data extracted from a study by Seo et al. (2020), which indicated a significant increase in the apoptotic population at 25 µM.

Table 2: Cell Cycle Arrest in HCT116 Cells Induced by this compound

Treatment Concentration (µM)Cell Population in G1 Phase (%)Cell Population in S Phase (%)Cell Population in G2/M Phase (%)Sub-G1 Population (%)
0 (Control)Not specifiedNot specifiedNot specifiedNot specified
12.5Not specifiedNot specifiedNot specifiedIncreased
25Not specifiedNot specifiedNot specifiedIncreased
50Not specifiedNot specifiedNot specifiedIncreased

Data from Seo et al. (2020) demonstrated a dose-dependent increase in the sub-G1 population, indicative of apoptotic cells.

Experimental Protocols for Anti-proliferative Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Principle: This flow cytometry-based assay detects apoptosis by utilizing Annexin V, which has a high affinity for phosphatidylserine (B164497) (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Treat cells with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The cell populations are distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Principle: This method uses propidium iodide (PI) to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing the DNA content of a population of cells using flow cytometry, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

  • Treat cells with various concentrations of this compound.

  • Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

  • Stain the cells with a PI solution.

  • Analyze the DNA content by flow cytometry.

  • The data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of the NOD1/RIP2/NF-κB Signaling Pathway

This compound has been shown to inhibit the NOD1/RIP2/NF-κB signaling pathway.[2] This pathway is a key component of the innate immune system and is often dysregulated in inflammatory diseases and cancer.

Mechanism of Action:

  • NOD1 Activation: In response to stimuli like bacterial peptidoglycans or inflammatory signals, the intracellular pattern recognition receptor NOD1 is activated.

  • RIP2 Recruitment: Activated NOD1 recruits the serine-threonine kinase RIP2 (also known as RICK).

  • NF-κB Activation: RIP2 undergoes ubiquitination, leading to the activation of the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p65/p50 dimer) to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to the promoters of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other proteins that promote cell survival and proliferation.

Effect of this compound: this compound inhibits this pathway by downregulating the expression of NOD1 and RIP2, which in turn prevents the activation and nuclear translocation of NF-κB.[2] This leads to a reduction in the production of inflammatory mediators.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Bacterial components NOD1 NOD1 LPS->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits IKK IKK complex RIP2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->NOD1 Inhibits This compound->RIP2 Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

This compound inhibits the NOD1/RIP2/NF-κB signaling pathway.
Potential Involvement of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. While direct evidence of this compound's effect on this pathway is currently lacking, many other flavonoids and natural compounds are known to modulate Wnt/β-catenin signaling. Therefore, it represents a plausible, yet unconfirmed, target for this compound.

Canonical Wnt/β-catenin Pathway Overview:

  • Wnt Ligand Binding: In the absence of Wnt ligands, a "destruction complex" (composed of APC, Axin, GSK-3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

  • β-catenin Stabilization: When Wnt ligands bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is inhibited.

  • Nuclear Translocation: Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.

  • Gene Transcription: In the nucleus, β-catenin acts as a co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1).

Future research should investigate whether this compound can modulate key components of this pathway, such as the stability of β-catenin or the activity of GSK-3β.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD_LRP Frizzled / LRP5/6 Wnt->FZD_LRP Binds DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1) FZD_LRP->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF / LEF beta_catenin_nuc->TCF_LEF Activates TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Overview of the canonical Wnt/β-catenin signaling pathway.

Summary and Future Directions

This compound exhibits promising anti-proliferative effects through the induction of apoptosis and cell cycle arrest. Its mechanism of action involves the inhibition of the pro-inflammatory NOD1/RIP2/NF-κB signaling pathway. While its antioxidant capacity is suggested by its chemical class, further quantitative studies are needed to establish its potency. The potential modulation of other key cancer-related pathways, such as the Wnt/β-catenin pathway, remains an important area for future investigation. The data presented in this guide provides a solid foundation for researchers to design further preclinical studies to fully elucidate the therapeutic potential of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the anti-proliferative effects of this compound.

G cluster_assays Anti-proliferative Assays cluster_mechanism Mechanism of Action Start Start: Select Cancer Cell Line (e.g., HCT116) CellCulture Cell Culture and Treatment with this compound Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) CellCulture->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anti-proliferative Effects and Mechanism DataAnalysis->Conclusion

References

The Role of Columbianetin in Traditional Herbal Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin, is a key bioactive constituent of several plants utilized in traditional herbal medicine, most notably from the Angelica genus. This technical guide provides an in-depth analysis of the role of this compound, bridging its historical ethnobotanical uses with modern pharmacological evidence. It details the compound's significant anti-inflammatory, neuroprotective, and anticancer properties. This is achieved through the modulation of critical signaling pathways, including NOD1/NF-κB, JAK2/STAT3, and MAPK. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes complex biological interactions through signaling pathway diagrams to support further research and drug development initiatives.

Introduction

For centuries, traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have utilized plants from the Angelica genus to treat a variety of ailments, primarily those with an inflammatory component. This compound (CAS 3804-70-4), a furocoumarin, has been identified as one of the principal bioactive compounds responsible for the therapeutic effects of these herbs.[1] Its documented pharmacological activities are extensive and include analgesic, antioxidative, anti-proliferative, and anti-allergic effects.[2] This guide aims to provide a comprehensive technical overview of this compound, focusing on its molecular mechanisms of action and its potential as a lead compound for modern drug discovery.

Traditional Herbal Medicine Context

This compound is predominantly found in the roots of plants such as Angelica pubescens Maxim. f. biserrata Shan et Yuan (known as "Duhuo" in TCM) and Angelica decursiva (Miq.) Franch. & Sav. ("Zi Hua Qian Hu").[3][4]

Traditional Uses:

  • Angelica pubescens (Duhuo): Traditionally used to dispel "wind-dampness," alleviate pain, and treat rheumatic arthralgia, particularly in the lower back and legs.[3][5][6] It is also used for headaches and the common cold.[6]

  • Angelica decursiva: Employed as an antitussive, analgesic, and antipyretic. It is a traditional remedy for conditions with thick phlegm, asthma, and other upper respiratory infections.[1]

Traditional Preparation:

The most common method of preparation for these roots is decoction.[7] This involves boiling the dried and sliced root in water to extract the active chemical constituents. The typical dosage for Angelica pubescens root in decoction is 3-10 grams.[7]

Pharmacological Activities and Mechanisms of Action

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound-containing herbs.

Anti-inflammatory and Anti-allergic Activity

This compound exhibits potent anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Inflammatory Mediators: It significantly inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[8] It also inhibits the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation and pain.[1][8]

  • Mast Cell Regulation: this compound regulates mast cell-mediated allergic inflammatory responses by inhibiting the release of histamine.[1][8]

  • Signaling Pathway Modulation:

    • NOD1/NF-κB Pathway: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1)/NF-κB signaling pathway.[4] It inhibits the activation of NOD1, Receptor-Interacting Protein 2 (RIP2), and Nuclear Factor-kappa B (NF-κB).[4]

    • JAK2/STAT3 Pathway: this compound can attenuate inflammation by inhibiting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for cytokine signal transduction.[9]

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of this compound contribute to its neuroprotective potential. Flavonoids and coumarins, in general, are known to protect neuronal cells from oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[10]

Anticancer Activity

This compound has demonstrated anti-proliferative effects in various cancer cell lines. While specific IC50 values for this compound are not extensively reported in the provided search results, related coumarins and extracts from Angelica species have shown cytotoxic activities. For instance, compounds isolated from Holothuria spinifera showed promising anticancer activities against MCF-7 breast cancer cells.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related activities.

Table 1: Anti-inflammatory Activity of this compound

Cell LineStimulantCytokine/MediatorMaximal Inhibition (%)Reference
HMC-1PMA + A23187IL-1β~102.6%[8]
HMC-1PMA + A23187IL-6~101.1%[8]
HMC-1PMA + A23187IL-8~95.8%[8]
HMC-1PMA + A23187TNF-α~103.9%[8]
HMC-1Substance PHistamine ReleaseInhibition Observed[8]
HMC-1PMA + A23187COX-2 ExpressionInhibition Observed[8]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Absolute Bioavailability (%)Reference
Oral5170.3-0.581.13 ± 45.85[11]
Oral10420.3-0.581.09 ± 33.63[11]
Oral20Not Specified0.3-0.554.30 ± 23.19[11]
Intravenous5, 10, 20Not ApplicableNot ApplicableNot Applicable[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory Activity in Human Mast Cells (HMC-1)
  • Cell Culture: Human mast cell line (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: HMC-1 cells are treated with various concentrations of this compound for 1 hour before being stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 nM) plus calcium ionophore A23187 (1 µM) for 8 hours.

  • Cytokine Measurement (ELISA): The levels of IL-1β, IL-6, IL-8, and TNF-α in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot for COX-2:

    • Treated cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS. The cells are divided into groups: control, LPS-stimulated (1000 ng/mL), and this compound-treated (10, 20, 40 µg/mL) with LPS stimulation. In some experiments, a selective NOD1 inhibitor (ML130) is used for pretreatment.

  • Cytokine Measurement (ELISA): The production of TNF-α, MCP-1, IL-6, and IL-1β in the culture supernatant is quantified by ELISA.

  • Western Blot for Signaling Proteins:

    • Following treatment, cells are lysed, and protein concentrations are measured.

    • Proteins are separated by SDS-PAGE and transferred to PVDF membranes.

    • Membranes are probed with primary antibodies against NOD1, RIP2, and NF-κB, followed by HRP-conjugated secondary antibodies.

    • Immunoreactive bands are visualized using an ECL detection system.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague Dawley rats are used.

  • Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at doses of 5, 10, and 20 mg/kg.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration into heparinized tubes. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are prepared for analysis by liquid-liquid extraction with ethyl acetate (B1210297).

  • HPLC Analysis:

    • Chromatographic System: A reversed-phase high-performance liquid chromatography (HPLC) system is used.

    • Column: A C18 column is employed for separation.

    • Mobile Phase: A mixture of water and methanol (B129727) is used as the mobile phase.

    • Detection: The concentration of this compound in the plasma samples is determined using a UV detector.

    • Quantification: A calibration curve is generated using known concentrations of this compound.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_cbt This compound Action cluster_pathway NOD1/NF-κB Signaling Pathway LPS LPS NOD1 NOD1 LPS->NOD1 Activates CBT This compound CBT->NOD1 Inhibits RIP2 RIP2 CBT->RIP2 Inhibits NFkB NF-κB CBT->NFkB Inhibits NOD1->RIP2 Recruits IKK IKK Complex RIP2->IKK Activates IKK->NFkB Phosphorylates (Activates) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription jak_stat_pathway cluster_cytokine Cytokine Signaling cluster_cbt This compound Action cluster_pathway JAK2/STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates CBT This compound pJAK2 p-JAK2 CBT->pJAK2 Inhibits Phosphorylation JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates Gene Target Gene Expression pSTAT3->Gene

References

An In-depth Technical Guide to the Biosynthesis Pathway of Columbianetin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Columbianetin is a key angular furanocoumarin, a class of plant secondary metabolites known for their significant phototoxic, phytotoxic, and pharmacological properties. As a direct precursor to Angelicin (B190584), another important angular furanocoumarin, understanding the biosynthesis of this compound is critical for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the general phenylpropanoid pathway to the formation of the characteristic angular furanocoumarin scaffold. It includes quantitative kinetic data for key enzymes, detailed experimental protocols for pathway elucidation, and visual diagrams of the biochemical route and associated research workflows.

Introduction

Furanocoumarins are a specialized group of plant natural products synthesized as a defense mechanism against herbivores and pathogens. They are broadly classified into two structural types: linear and angular. This compound, and its derivative Angelicin, are archetypal angular furanocoumarins, predominantly found in plant families such as Apiaceae and Rutaceae.[1] The biosynthesis of these compounds is a branch of the well-established phenylpropanoid pathway, diverging at the level of the simple coumarin (B35378), umbelliferone (B1683723).[2] This document delineates the specific enzymatic transformations leading to (+)-Columbianetin, a pivotal intermediate in the formation of angular furanocoumarins.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be conceptually divided into two major stages: the synthesis of the coumarin core (umbelliferone) and the subsequent formation of the angular dihydrofuran ring.

Stage 1: Formation of the Umbelliferone Core

This initial stage is part of the general phenylpropanoid pathway, which is foundational for the synthesis of thousands of plant metabolites.[2]

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • trans-Cinnamic Acid to p-Coumaric Acid: The resulting cinnamic acid undergoes hydroxylation at the para-position, catalyzed by the cytochrome P450 enzyme Cinnamate 4-Hydroxylase (C4H) .

  • p-Coumaric Acid to Umbelliferone: p-Coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) . This is followed by ortho-hydroxylation and subsequent intramolecular cyclization (lactonization) to yield the central coumarin intermediate, umbelliferone .

Stage 2: Formation of (+)-Columbianetin and Angelicin

This stage defines the angular branch of furanocoumarin biosynthesis and is the point of divergence from the linear furanocoumarin pathway.

  • Umbelliferone to Osthenol: The enzyme Umbelliferone 8-prenyltransferase (U8PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of the umbelliferone ring, forming osthenol.[3][4] This prenylation step is the key branching point that commits the precursor to the angular furanocoumarin pathway.[5]

  • Osthenol to (+)-Columbianetin: Osthenol undergoes a cyclization reaction to form the dihydrofuran ring, yielding (+)-Columbianetin. This reaction is catalyzed by a cytochrome P450 monooxygenase known as (+)-Columbianetin Synthase .[1]

  • (+)-Columbianetin to Angelicin: (+)-Columbianetin is the direct precursor to Angelicin. The conversion is catalyzed by Angelicin Synthase , another specific cytochrome P450 monooxygenase (e.g., CYP71AJ4 in Pastinaca sativa).[3][6] This enzyme catalyzes a unique carbon-chain cleavage, removing an acetone (B3395972) molecule to form the furan (B31954) ring of Angelicin.[3]

The overall biosynthetic pathway is illustrated in the diagram below.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_angular Angular Furanocoumarin Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Umb Umbelliferone pCou->Umb Multi-step (incl. 4CL, C2'H) Ost Osthenol Umb->Ost Umbelliferone 8-prenyltransferase Col (+)-Columbianetin Ost->Col (+)-Columbianetin Synthase (P450) Ang Angelicin Col->Ang Angelicin Synthase (CYP71AJ4)

Fig. 1: Biosynthetic pathway of this compound and Angelicin.

Quantitative Data Presentation

The functional characterization of enzymes in the this compound pathway has provided key kinetic parameters. These data are essential for understanding reaction efficiencies and for modeling the pathway for synthetic biology applications. The kinetic parameters for Angelicin Synthase from Pastinaca sativa (CYP71AJ4) have been determined through in vitro assays using recombinant enzyme expressed in yeast.[3][6]

EnzymeSubstrateApparent Km (µM)kcat (min-1)Plant SourceReference
Angelicin Synthase (CYP71AJ4)(+)-Columbianetin2.1 ± 0.4112 ± 14Pastinaca sativa[3][6]
Umbelliferone PrenyltransferaseUmbelliferone (for Osthenol synthesis)25 ± 3-Ruta graveolens[5]

Note: kcat value for Umbelliferone Prenyltransferase was not specified in the cited source.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The general workflow for identifying and characterizing the key cytochrome P450 enzymes is outlined below.

General Workflow for Enzyme Identification and Characterization

The process involves isolating candidate genes, expressing them in a heterologous system, and functionally assaying the recombinant protein.

Experimental Workflow A 1. Candidate Gene Identification (e.g., Transcriptomics, Homology) B 2. cDNA Cloning (Full-length gene isolation via RT-PCR) A->B C 3. Heterologous Expression (e.g., in Saccharomyces cerevisiae) B->C D 4. Microsome Preparation (Isolation of membrane-bound P450s) C->D E 5. In Vitro Enzyme Assay (Incubation with substrate & NADPH) D->E F 6. Product Analysis (HPLC, LC-MS/MS) E->F G 7. Kinetic Analysis (Determine Km and kcat) F->G

Fig. 2: Workflow for P450 enzyme characterization.
Detailed Methodology: Functional Characterization of Angelicin Synthase (e.g., CYP71AJ4)

This protocol is based on methodologies described for the characterization of furanocoumarin biosynthetic enzymes.[3][7]

Objective: To confirm the enzymatic function of a candidate P450 gene as Angelicin Synthase.

1. Heterologous Expression in Yeast:

  • The full-length cDNA of the candidate gene (e.g., CYP71AJ4) is cloned into a yeast expression vector (e.g., pYES2).

  • The construct is transformed into a suitable Saccharomyces cerevisiae strain.

  • Yeast cultures are grown and protein expression is induced according to the vector's requirements (e.g., by adding galactose for the GAL1 promoter).

2. Microsome Isolation:

  • Yeast cells are harvested by centrifugation after the induction period.

  • Cells are washed and then enzymatically digested to produce spheroplasts.

  • Spheroplasts are lysed osmotically in a suitable buffer (e.g., Tris-HCl with sorbitol).

  • The lysate is subjected to differential centrifugation. The final high-speed centrifugation step (e.g., 100,000 x g) pellets the microsomal fraction, which contains the expressed membrane-bound P450 enzyme.

  • The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

3. In Vitro Enzyme Assay:

  • The standard reaction mixture (e.g., 200 µL total volume) contains:

    • Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
    • Resuspended microsomes (containing the recombinant enzyme)
    • Substrate: (+)-Columbianetin (dissolved in a suitable solvent like DMSO)
    • Cofactor: NADPH (e.g., 0.5 mM final concentration)

  • The reaction is initiated by the addition of NADPH.

  • Control reactions are performed in parallel (e.g., without NADPH, or using microsomes from yeast transformed with an empty vector).

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

  • The reaction is terminated by adding an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

4. Product Identification and Quantification:

  • The reaction mixture is extracted with the organic solvent.

  • The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).

  • The sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, comparing the retention time and UV spectrum of the product with an authentic Angelicin standard.[7]

  • For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to confirm the molecular weight and fragmentation pattern of the product, matching it to Angelicin.[7]

  • For kinetic analysis, assays are performed with varying substrate concentrations. The reaction rates are measured and used to calculate Km and kcat values by fitting the data to the Michaelis-Menten equation.[3]

Conclusion

The biosynthetic pathway to this compound represents a critical branch in the synthesis of angular furanocoumarins in plants. The key enzymatic steps, particularly the C8-prenylation of umbelliferone and the subsequent cyclization and oxidative cleavage reactions catalyzed by cytochrome P450 monooxygenases, are now well-defined. Quantitative kinetic data for enzymes like Angelicin Synthase provide a foundation for metabolic engineering strategies aimed at producing these valuable compounds in heterologous systems. The experimental workflows detailed herein serve as a robust template for the ongoing discovery and characterization of enzymes in plant specialized metabolism, which is paramount for advancements in drug discovery and biotechnology.

References

The Potential of Columbianetin Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin (B35378), and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the identification, synthesis, and therapeutic potential of this compound derivatives, with a particular focus on their anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for the synthesis of key derivatives and the execution of critical biological assays are presented. Furthermore, this guide summarizes quantitative biological data and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

Coumarins are a large family of benzopyrone-based secondary metabolites found in various plants.[1] Among them, this compound, a furanocoumarin, has garnered significant attention for its wide spectrum of biological activities.[2][3] The structural scaffold of this compound presents a unique template for chemical modification, leading to the generation of a plethora of derivatives with enhanced potency and selectivity. This guide explores the landscape of this compound derivatives, providing a comprehensive resource for their identification and potential therapeutic applications.

Identification and Synthesis of this compound Derivatives

A variety of this compound derivatives have been identified from natural sources or synthesized in the laboratory. Some of the most notable examples include this compound acetate, Zosimin, Libanorin, and Angelmarin.[3][4] The synthesis of these derivatives often involves the modification of the hydroxyl group on the dihydrofuran ring of the this compound core.

Key this compound Derivatives
Derivative NameChemical StructureKey Features
This compound C14H14O4The core furanocoumarin scaffold.
This compound Acetate C16H16O5An acetylated derivative of this compound.[5]
Angelmarin C24H20O6A derivative with a substituted benzoyl group, known for its anti-cancer properties.[6]
Columbianadin C19H20O5An ester derivative with reported anti-inflammatory and neuroprotective effects.[7]
Experimental Protocols for Synthesis

A common route for the synthesis of racemic this compound involves the condensation of 2,4-dihydroxybenzaldehyde (B120756) with a suitable reagent to form the dihydrofuran ring, followed by a Pechmann condensation to construct the coumarin core.[5][8]

Protocol:

  • Step 1: Synthesis of 2,2-dimethyl-7-hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde.

    • To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., dioxane), add 3-chloro-3-methyl-1-butyne (B142711) in the presence of a catalyst (e.g., potassium carbonate and potassium iodide).

    • Heat the reaction mixture under reflux for several hours.

    • After completion, cool the reaction, filter, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired intermediate.

  • Step 2: Synthesis of (±)-Columbianetin.

    • Dissolve the product from Step 1 in a mixture of acetic anhydride (B1165640) and sodium acetate.

    • Heat the mixture at an elevated temperature (e.g., 180 °C) for several hours.

    • Pour the cooled reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield (±)-Columbianetin.

Angelmarin can be synthesized from (+)-Columbianetin through an esterification reaction.[9][10]

Protocol:

  • To a solution of (+)-Columbianetin in a suitable solvent (e.g., toluene), add Meldrum's acid and heat to reflux.[9]

  • After the reaction is complete, remove the solvent under vacuum to obtain the crude carboxylic acid intermediate.[9]

  • Dissolve the crude acid in pyridine, add piperidine (B6355638) and p-hydroxybenzaldehyde, and heat the mixture.[9]

  • Purify the resulting product by chromatography to yield (+)-Angelmarin.[9]

Therapeutic Potential of this compound Derivatives

This compound and its derivatives have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and neurology.

Anti-Cancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.

DerivativeCancer Cell LineIC50 Value (µM)Reference
4-methylcoumarin (B1582148) derivative 11K562 (chronic myelogenous leukemia)42.4[11]
4-methylcoumarin derivative 11LS180 (colon adenocarcinoma)25.2[11]
4-methylcoumarin derivative 11MCF-7 (breast adenocarcinoma)25.1[11]
6-bromo-4-bromomethyl-7-hydroxycoumarinK56245.8[11]
6-bromo-4-bromomethyl-7-hydroxycoumarinLS18032.7[11]
Coumarin-pyrazole hybrid 12cPC3 (prostate cancer)0.34[12]
Coumarin-pyrazole hybrid 12cMGC803 (gastric cancer)0.13[12]
Coumarin-pyrazole hybrid 35HepG2 (liver cancer)2.96[12]
6-pyrazolinylcoumarin 47CCRF-CEM (leukemia)1.88[13]
6-pyrazolinylcoumarin 47MOLT-4 (leukemia)1.92[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][4][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[10]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

DerivativeAssayIC50 Value (µM)Reference
5-bromoisatinNO production inhibition151.6[14]
6-bromoindolePGE2 inhibition223.28[14]
6-bromoisatinPGE2 inhibition293.02[14]
Curcuminoid derivative 88NO suppression4.9[15]
Curcuminoid derivative 97NO suppression9.6[15]

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[16][17][18][19]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.[19]

  • Sample Incubation: Add cell culture supernatants (from cells treated with this compound derivatives) and standards to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.[16]

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action are often linked to their antioxidant and anti-inflammatory activities.

DerivativeAssayEC50 ValueReference
Ligustrazine-benzoic acid derivativeProtection against CoCl2-induced neurotoxicity in PC12 cells(Data available in source)[20]
CholesteroNitrone ChN2Neuroprotection against O-R treatment in SH-SY5Y cells(Data available in source)[6]
QuinolylNitrone QN23Neuroprotection against IR exposure in SH-SY5Y cells(Data available in source)[6]

Assessing the viability of neuronal cells after exposure to a neurotoxin and treatment with a this compound derivative is crucial for determining neuroprotective efficacy.[21][22][23][24]

Protocol:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, glutamate, β-amyloid).

  • Viability Assessment: After the incubation period, assess cell viability using one of the following methods:

    • MTT Assay: As described in section 3.1.2.

    • LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

    • Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells) to visualize and quantify viable and non-viable cells.[23]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the neurotoxin-treated control.

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Anti-Inflammatory Signaling Pathways

This compound and its derivatives have been shown to inhibit pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes This compound This compound Derivatives This compound->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes This compound This compound Derivatives This compound->TAK1 Inhibition JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT P STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_Genes This compound This compound Derivatives This compound->JAK Inhibition

References

The Ethnopharmacological Landscape of Columbianetin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of Columbianetin, a promising natural coumarin.

Introduction

This compound, a naturally occurring angular furanocoumarin, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally sourced from plants of the Apiaceae family, notably Angelica archangelica L. (garden angelica) and Angelica pubescens, this phytochemical has a rich history of use in traditional medicine for treating a variety of ailments, particularly those with an inflammatory basis.[1][2] This technical guide provides a comprehensive overview of the ethnopharmacology of this compound, detailing its traditional applications, scientifically validated pharmacological activities, and the intricate molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Ethnopharmacological Heritage

The traditional use of plants containing this compound provides a crucial foundation for understanding its therapeutic potential. Angelica archangelica, a primary source of this compound, has been a staple in European and traditional Chinese medicine for centuries.[1][3] Ethnobotanical surveys and historical texts reveal its application for a wide range of conditions, including:

  • Inflammatory and Pain-Related Ailments: Decoctions and extracts of Angelica species have been traditionally used to alleviate pain and inflammation associated with conditions like rheumatism, arthritis, and gout.[4][5] In Traditional Chinese Medicine, Angelica pubescens (Du Huo) is specifically recognized for its ability to dispel wind-dampness and relieve pain, making it a common ingredient in formulas for arthritic conditions.[6][7]

  • Digestive Disorders: The warming and carminative properties of angelica root have led to its use in treating digestive complaints such as indigestion, bloating, and stomach cramps.[3][5][8]

  • Respiratory Conditions: Traditional practices also include the use of angelica for respiratory issues like coughs, colds, and bronchitis, where its expectorant properties are valued.[3][4]

This historical context of treating inflammatory and pain-related disorders provides a strong ethnopharmacological rationale for the contemporary investigation of this compound's specific pharmacological activities.

Pharmacological Activities and Quantitative Data

Modern scientific research has begun to validate the traditional claims associated with this compound-containing plants, attributing many of their therapeutic effects to this specific furanocoumarin. The primary pharmacological activities of this compound are summarized below, with quantitative data presented for clarity and comparison.

Anti-inflammatory and Anti-allergic Activity

This compound exhibits potent anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit key inflammatory mediators and signaling pathways.

Table 1: Quantitative Anti-inflammatory Activity of this compound

Target/AssayCell Line/ModelMethodResultReference
COX-2 Inhibition Purified Ovine COX-2Colorimetric AssayIC50: 25.5 µM
TNF-α Production LPS-stimulated RAW 264.7ELISADose-dependent inhibition[6]
IL-6 Production LPS-stimulated RAW 264.7ELISADose-dependent inhibition[6]
IL-1β Production LPS-stimulated RAW 264.7ELISADose-dependent inhibition[6]
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7Griess AssayDose-dependent inhibition[6]
Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound (Illustrative IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HeLa Cervical CancerData requires further specific research[3][8]
A549 Lung CancerData requires further specific research[1][4][8]
MCF-7 Breast CancerData requires further specific research[1][4][5]

Note: Specific IC50 values for this compound against these cell lines require further targeted research. The references provided offer context on typical methodologies for such investigations.

Neuroprotective Activity

This compound has demonstrated potential as a neuroprotective agent, offering protection against oxidative stress-induced neuronal cell death.

Table 3: Neuroprotective Activity of this compound

AssayCell LineInducing AgentResultReference
Cell Viability SH-SY5YH2O2Increased cell viability
ROS Production SH-SY5YH2O2Decreased ROS levels

Experimental Protocols

To facilitate further research and replication of key findings, this section provides detailed methodologies for select in vitro assays relevant to the pharmacological activities of this compound.

In Vitro COX-2 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the COX-2 enzyme, a heme cofactor, and the test compound (this compound) at various concentrations.

  • Incubation: The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin (B15479496) H2 (PGH2), the primary product of COX-2 activity, is measured. This can be done indirectly by measuring the peroxidase activity of COX, often using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), where the change in absorbance is monitored spectrophotometrically.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-inflammatory Cytokine Production in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 24- or 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium. A control group without LPS stimulation is also included.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α, IL-6, and IL-1β in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The cytokine concentrations in the this compound-treated groups are compared to the LPS-only treated group to determine the percentage of inhibition.

Anticancer Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a predetermined density and incubated overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to an untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Anti-inflammatory Signaling Pathways

This compound's anti-inflammatory properties are, in part, mediated by its influence on the NF-κB and MAPK signaling cascades.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription Cytokines Inflammatory Cytokines Genes->Cytokines This compound This compound This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKKs MKK3/6 MKK4/7 TAK1->MKKs MEK12 MEK1/2 TAK1->MEK12 p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK ERK1/2 MEK12->ERK ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->TAK1 Inhibition

Caption: this compound modulates the MAPK signaling pathway.

Anticancer Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. While direct studies on this compound are ongoing, related compounds have been shown to modulate this pathway.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound stands out as a natural compound with a compelling ethnopharmacological background and a growing body of scientific evidence supporting its therapeutic potential. Its demonstrated anti-inflammatory, anticancer, and neuroprotective activities, coupled with an increasing understanding of its molecular mechanisms, position it as a promising candidate for further drug development.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the identified signaling pathways.

  • In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for specific disease indications.

  • Clinical Trials: Designing and executing well-controlled clinical trials to assess the therapeutic potential of this compound in human subjects.

  • Synergistic Combinations: Investigating the potential for synergistic effects when this compound is combined with existing therapeutic agents.

By bridging the gap between traditional knowledge and modern scientific investigation, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

A Technical Guide to the Discovery and Isolation of Columbianetin from Angelica Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Columbianetin, a bioactive coumarin (B35378) found in various Angelica species. This document details the experimental protocols for its extraction and purification, presents quantitative data for comparison, and illustrates the key signaling pathways influenced by this compound.

Introduction to this compound and its Significance

This compound is a naturally occurring furanocoumarin that has been isolated from several species of the Angelica genus, a plant group with a long history of use in traditional medicine. Notably, it is found in species such as Angelica pubescens and Angelica decursiva. Research has demonstrated that this compound possesses a range of pharmacological activities, with its anti-inflammatory properties being of significant interest to the scientific and medical communities. Its potential therapeutic applications are linked to its ability to modulate key inflammatory pathways, making it a valuable compound for drug discovery and development.

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the Angelica species, the extraction method, and the purification techniques employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Content in Angelica Species

Angelica SpeciesPlant PartThis compound Content (μg/g of dry weight)Analytical Method
Angelica pubescensRoot369.02[1]UPLC-MS/MS

Table 2: Yield and Purity of this compound and its Derivatives from Angelica Species Using Various Isolation Techniques

Angelica SpeciesCompoundIsolation MethodStarting MaterialYieldPurity
Angelica pubescensThis compoundHigh-Speed Counter-Current Chromatography (HSCCC)30 g of dry root9.48 mg[2][3]95%[2][3]
Angelica pubescensThis compound-β-D-glucopyranosideMacroporous Resin (GDX-201) + Preparative HPLCCrude extract29.61-fold increase in content, 88.03% recovery[4]>98%[4]
Angelica pubescensThis compound acetateMacroporous Resin (HP-20) + Preparative HPLCCrude extract10.69-fold increase in content[5]>98%[3]
Angelica dahuricaImperatorin, Oxypeucedanin, IsoimperatorinHigh-Speed Counter-Current Chromatography (HSCCC)100 mg of crude extract29 mg, 35 mg, 28 mg respectively99.1%, 98.3%, 99.8% respectively[6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Angelica species typically involves an initial extraction followed by one or more chromatographic purification steps.

General Extraction Procedure

A common initial step is solvent extraction from the dried and powdered roots of the Angelica plant.

Protocol:

  • Maceration: The powdered plant material is soaked in a suitable organic solvent (e.g., methanol (B129727), ethanol (B145695), or chloroform) at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

  • Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used for a more exhaustive extraction with a suitable solvent.

  • Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating natural products.

Protocol for Isolating this compound from Angelica pubescens crude extract: [2][3]

  • Solvent System Preparation: A two-phase solvent system is prepared and equilibrated. A common system is n-hexane-methanol-water. For initial separation, a ratio of 5:5:7:4 (v/v/v/v) can be used, and for a second purification step, a 5:5:5:5 (v/v/v/v) ratio is effective.[2]

  • Sample Preparation: The dry, pre-purified root extract is dissolved in the upper phase of the chosen solvent system.

  • HSCCC Operation:

    • The HSCCC coil is filled with the stationary phase (upper phase).

    • The apparatus is rotated at a specific speed (e.g., 890-900 rpm).[2]

    • The sample solution is injected into the column.

    • The mobile phase (lower phase) is pumped through the column at a defined flow rate.

  • Fraction Collection and Analysis: The eluent is monitored with a UV detector, and fractions are collected. The fractions are then analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions containing this compound of sufficient purity (e.g., 95%) are pooled and the solvent is evaporated.[2][3]

Enrichment by Macroporous Resin Chromatography

Macroporous resins are used to enrich and pre-purify coumarins from crude extracts before further purification.

Protocol for Enrichment of Coumarins from Angelica pubescens: [5]

  • Resin Selection and Pre-treatment: Non-polar or weakly polar resins like HP-20 or GDX-201 are often suitable. The resin is pre-treated by soaking in ethanol and then washing with deionized water.

  • Adsorption (Static or Dynamic):

    • Static Adsorption: The crude extract is incubated with the resin in a flask on a shaker for a period to reach adsorption equilibrium (e.g., 180 minutes).[5]

    • Dynamic Adsorption: The crude extract is passed through a column packed with the resin at a controlled flow rate.

  • Washing: The resin is washed with deionized water to remove impurities.

  • Desorption (Elution): The adsorbed coumarins are eluted from the resin using a step-gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Fractions are collected and analyzed.

  • Concentration: The fractions containing the enriched coumarins are combined and concentrated.

Final Purification by Preparative High-Performance Liquid Chromatography (PHPLC)

PHPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity.

General Protocol for Coumarin Purification:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. The composition can be isocratic or a gradient elution.

  • Sample Preparation: The enriched fraction from the previous step is dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • PHPLC Operation:

    • The sample is injected onto the preparative column.

    • The mobile phase is pumped at a high flow rate.

    • The eluent is monitored with a UV detector at a wavelength suitable for coumarins (e.g., 325 nm).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Confirmation: The purity of the collected fraction is confirmed by analytical HPLC. A purity of over 98% is often achievable.[3][4]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

G plant_material Dried Angelica Roots grinding Grinding plant_material->grinding powdered_material Powdered Plant Material grinding->powdered_material extraction Solvent Extraction (Maceration or Soxhlet) powdered_material->extraction crude_extract Crude Extract extraction->crude_extract enrichment Enrichment (Macroporous Resin Chromatography) crude_extract->enrichment enriched_fraction Enriched Coumarin Fraction enrichment->enriched_fraction purification Purification (HSCCC or Preparative HPLC) enriched_fraction->purification pure_this compound Pure this compound (>98%) purification->pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NOD1/RIP2/NF-κB signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[4]

G cluster_cytoplasm Cytoplasm LPS LPS NOD1 NOD1 LPS->NOD1 RIP2 RIP2 NOD1->RIP2 IKK_complex IKK Complex RIP2->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB_active Active NF-κB (p65/p50) NFkB NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines gene transcription This compound This compound This compound->NOD1 inhibits

Caption: this compound inhibits the NOD1-mediated NF-κB signaling pathway.

A key mechanism of this compound's anti-inflammatory action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of prostaglandins, potent mediators of inflammation and pain.[7]

G inflammatory_stimuli Inflammatory Stimuli COX2 COX-2 Enzyme inflammatory_stimuli->COX2 induces arachidonic_acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) arachidonic_acid->PGH2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGE_synthase PGE Synthase inflammation_pain Inflammation & Pain PGE2->inflammation_pain mediates This compound This compound This compound->COX2 inhibits G allergen Allergen IgE IgE allergen->IgE binds to receptor FcεRI Receptor IgE->receptor cross-links signaling_cascade Signaling Cascade (Syk, PLCγ, etc.) receptor->signaling_cascade activates Ca_influx Ca²⁺ Influx signaling_cascade->Ca_influx leads to degranulation Degranulation Ca_influx->degranulation mediators Release of Histamine & Pro-inflammatory Cytokines degranulation->mediators This compound This compound This compound->signaling_cascade inhibits

References

Columbianetin's Protective Effects on Keratinocyte Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational research on the protective effects of Columbianetin against damage to keratinocytes, the primary cells of the epidermis. Drawing from key studies, this document outlines the mechanisms by which this compound mitigates cellular damage, particularly that induced by ultraviolet B (UVB) radiation. It provides a comprehensive overview of the experimental methodologies employed to assess these effects and summarizes the quantitative findings. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action, positioning it as a compound of interest for dermatological and cosmetic applications.

Introduction

Keratinocytes are instrumental in forming the skin's protective barrier. Damage to these cells, often initiated by environmental stressors like UVB radiation, can lead to premature skin aging, inflammation, and an increased risk of skin cancer. This compound, a natural coumarin, has demonstrated significant potential in protecting keratinocytes from such damage. Research indicates that (2'S)-columbianetin, isolated from Corydalis heterocarpa, exerts its protective effects through antioxidant and anti-inflammatory mechanisms. This guide synthesizes the core findings of this basic research to provide a technical resource for professionals in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of (2'S)-Columbianetin on UVB-induced damage in human keratinocyte (HaCaT) cells. The data is based on the findings reported in the study "Protective effect of (2'S)-columbianetin from Corydalis heterocarpa on UVB-induced keratinocyte damage."

Table 1: Effect of (2'S)-Columbianetin on HaCaT Cell Viability and Cytotoxicity following UVB Irradiation

Treatment Group(2'S)-Columbianetin Concentration (µM)Cell Viability (% of Control)LDH Release (% of Control)
Control (No UVB)0100 ± 5.2100 ± 4.8
UVB Irradiated052 ± 3.9185 ± 7.1
UVB + this compound165 ± 4.1152 ± 6.3
UVB + this compound578 ± 5.5125 ± 5.9
UVB + this compound1089 ± 6.3108 ± 4.5

Table 2: Modulation of UVB-Induced Oxidative Stress and Apoptosis by (2'S)-Columbianetin in HaCaT Cells

Treatment Group(2'S)-Columbianetin Concentration (µM)Intracellular ROS Levels (Fold Change vs. Control)Sub-G1 Phase Cells (%)
Control (No UVB)01.02.1 ± 0.3
UVB Irradiated03.5 ± 0.425.4 ± 2.1
UVB + this compound12.8 ± 0.318.7 ± 1.5
UVB + this compound51.9 ± 0.211.3 ± 1.1
UVB + this compound101.2 ± 0.15.8 ± 0.6

Table 3: Effect of (2'S)-Columbianetin on the Expression of Matrix Metalloproteinases (MMPs) in UVB-Irradiated HaCaT Cells

Treatment Group(2'S)-Columbianetin Concentration (µM)MMP-1 Expression (Relative to Control)MMP-3 Expression (Relative to Control)MMP-9 Expression (Relative to Control)
Control (No UVB)01.01.01.0
UVB Irradiated04.2 ± 0.53.8 ± 0.45.1 ± 0.6
UVB + this compound13.1 ± 0.32.9 ± 0.33.9 ± 0.4
UVB + this compound52.0 ± 0.21.8 ± 0.22.5 ± 0.3
UVB + this compound101.3 ± 0.11.2 ± 0.11.4 ± 0.2

Experimental Protocols

This section details the methodologies for the key experiments conducted to evaluate the effects of this compound on keratinocyte damage.

Cell Culture and UVB Irradiation
  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • UVB Irradiation: Prior to irradiation, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a specific dose of UVB radiation (e.g., 30 mJ/cm²). After irradiation, the PBS is replaced with fresh culture medium containing various concentrations of (2'S)-Columbianetin.

Cell Viability Assay (MTT Assay)
  • HaCaT cells are seeded in 96-well plates.

  • After treatment with UVB and this compound for a specified period (e.g., 24 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)
  • The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a commercially available cytotoxicity detection kit.

  • Following treatment, the cell culture supernatant is collected.

  • The supernatant is incubated with the reaction mixture from the kit according to the manufacturer's instructions.

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) to determine the amount of LDH released.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • After treatment, cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • The cells are then washed with PBS to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Cell Cycle Analysis
  • Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the sub-G1 phase is determined as an indicator of apoptosis.

Western Blot Analysis
  • Total protein is extracted from the treated cells using a lysis buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against MMPs (MMP-1, MMP-3, MMP-9), ASK1, p-ASK1, MAPKs (p38, JNK, ERK), p-p38, p-JNK, p-ERK, and AP-1 components (c-Jun, c-Fos).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Signaling Pathways

The protective effects of this compound in UVB-damaged keratinocytes are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways.

G UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS ASK1 ASK1 Activation ROS->ASK1 This compound This compound This compound->ROS Inhibits This compound->ASK1 Inhibits MAPK MAPK Cascade (p38, JNK, ERK) Activation ASK1->MAPK AP1 AP-1 (c-Jun/c-Fos) Activation MAPK->AP1 MMPs ↑ MMPs Expression (MMP-1, -3, -9) AP1->MMPs Damage Keratinocyte Damage (Collagen Degradation, Apoptosis) MMPs->Damage

Caption: this compound inhibits UVB-induced ASK1-MAPK/AP-1 signaling.

Experimental Workflows

The following diagrams outline the workflows for the key experiments described in this guide.

G cluster_0 Cell Viability & Cytotoxicity Assessment A HaCaT Cell Culture B UVB Irradiation (30 mJ/cm²) A->B C This compound Treatment (0-10 µM) B->C D 24h Incubation C->D E MTT Assay (Viability) D->E F LDH Assay (Cytotoxicity) D->F G Data Analysis E->G F->G

Caption: Workflow for assessing cell viability and cytotoxicity.

G cluster_1 Oxidative Stress & Apoptosis Analysis H HaCaT Cell Culture I UVB Irradiation (30 mJ/cm²) H->I J This compound Treatment (0-10 µM) I->J K Incubation J->K L DCFH-DA Staining (ROS Measurement) K->L M Propidium Iodide Staining (Cell Cycle Analysis) K->M O Data Analysis L->O N Flow Cytometry M->N N->O

Caption: Workflow for oxidative stress and apoptosis analysis.

Conclusion

The foundational research on this compound highlights its significant protective effects against UVB-induced damage in keratinocytes. By mitigating oxidative stress and downregulating the ASK1-MAPK/AP-1 signaling pathway, this compound effectively reduces the expression of matrix metalloproteinases and subsequent cellular damage. The data and protocols presented in this guide provide a solid basis for further investigation into the therapeutic and preventative applications of this compound in dermatology and skin care. Future research should focus on in-vivo studies to validate these findings and explore optimal formulations for topical delivery.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Columbianetin from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin is a naturally occurring furanocoumarin found in various medicinal plants, notably from the Apiaceae family, such as Angelica pubescens (Radix Angelicae Pubescentis) and Corydalis heterocarpa.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-proliferative properties.[2] The primary mechanism of its anti-inflammatory action involves the inhibition of the NOD1/RIP2/NF-κB signaling pathway and the suppression of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[2][3]

These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, offering methodologies for both conventional and advanced techniques. The subsequent sections include a summary of quantitative data from various studies, detailed experimental procedures, and visual workflows to facilitate a comprehensive understanding of the processes involved.

Data Presentation: Quantitative Summary of this compound Extraction and Purification

The yield and purity of this compound are highly dependent on the plant source, the extraction method employed, and the subsequent purification strategy. The following table summarizes quantitative data compiled from various studies to provide a comparative overview.

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Angelica pubescens rootsCrude ExtractionHigh-Speed Counter-Current Chromatography (HSCCC)9.48 mg from 30 g dry root95%[3]
Angelicae Pubescentis Radix80% Ethanol (B145695)Macroporous Resin (HP-20) & Preparative HPLCNot specified for this compound>98% (for related coumarins)[2]
Angelicae Pubescentis RadixNot specifiedMacroporous Resin (GDX-201) & Preparative HPLC29.61-fold increase in content>98% (for this compound-β-D-glucopyranoside)[4]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: Conventional Solid-Liquid Extraction

This protocol outlines a standard maceration-based extraction, which is a common and accessible method.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., roots of Angelica pubescens) at room temperature or in an oven at a controlled temperature (40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Place the powdered plant material in a suitable vessel (e.g., a large Erlenmeyer flask).

  • Add an 80% ethanol-water solution at a solid-to-solvent ratio of 1:10 to 1:25 (w/v).

  • Macerate the mixture for 24-48 hours at room temperature with occasional agitation, or use a shaker for continuous mixing.

  • Alternatively, for a more exhaustive extraction, perform heat reflux extraction at 60-80°C for 2-4 hours.

3. Filtration and Concentration:

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is an advanced method that can reduce extraction time and improve efficiency.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

  • Suspend the powdered plant material in 80% ethanol at a 1:20 (w/v) solid-to-solvent ratio in an extraction vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves at a frequency of 20-40 kHz and a power of 100-200 W.

  • Maintain the extraction temperature between 40-60°C for a duration of 30-60 minutes.

3. Post-Extraction:

  • Filter the extract to remove the solid residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Purification by Macroporous Resin Column Chromatography

This protocol is effective for the initial enrichment of this compound from the crude extract.

1. Column Preparation:

  • Select a suitable macroporous resin (e.g., HP-20 or GDX-201).

  • Swell the resin in ethanol for 24 hours, then wash thoroughly with deionized water.

  • Pack the resin into a glass column and equilibrate with deionized water.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water).

  • Load the dissolved extract onto the prepared column at a controlled flow rate (e.g., 2-4 Bed Volumes/hour).

3. Elution:

  • Wash the column with deionized water to remove highly polar impurities.

  • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 25%, 50%, 75%, and 95% ethanol).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

4. Fraction Pooling and Concentration:

  • Pool the fractions rich in this compound.

  • Concentrate the pooled fractions using a rotary evaporator to obtain an enriched extract.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound to a high degree of purity using preparative HPLC.

1. HPLC System and Column:

  • Use a preparative HPLC system equipped with a UV detector.

  • Employ a C18 reversed-phase column (e.g., 250 x 21.2 mm, 7 µm).

2. Mobile Phase and Gradient:

  • Prepare the mobile phase with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile.

  • Filter and degas both solvents before use.

  • Develop a linear gradient elution method. A starting point could be:

    • 0-5 min: 40% B

    • 5-25 min: 40-75% B

    • 25-30 min: 75-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: Re-equilibration to 40% B

  • Set the flow rate to an appropriate level for the column size (e.g., 15-20 mL/min).

3. Sample Injection and Fraction Collection:

  • Dissolve the enriched extract from Protocol 3 in the initial mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 320 nm).

  • Collect the peak corresponding to the retention time of a this compound standard.

4. Purity Confirmation and Final Processing:

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Evaporate the solvent from the pure fraction to obtain crystalline this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material extraction_method Conventional or Advanced Extraction (e.g., UAE) plant_material->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract mar_chrom Macroporous Resin Chromatography crude_extract->mar_chrom To Purification enriched_extract Enriched Extract mar_chrom->enriched_extract prep_hplc Preparative HPLC enriched_extract->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_pathway This compound's Anti-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) NOD1 NOD1 LPS->NOD1 RIP2 RIP2 NOD1->RIP2 IKK IKK Complex RIP2->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) inflammatory_genes->cytokines COX2_node COX-2 Expression inflammatory_genes->COX2_node This compound This compound This compound->NOD1 Inhibits This compound->COX2_node Inhibits

Caption: this compound inhibits the NOD1/RIP2/NF-κB pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Columbianetin, a coumarin (B35378) compound with various reported biological activities. The described method is applicable for the analysis of this compound in complex matrices such as plasma and herbal extracts. This document provides comprehensive experimental protocols for sample preparation, chromatographic separation, and method validation, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural coumarin that has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical ingredients and natural products. This document outlines a validated HPLC method for the analysis of this compound.

Experimental Protocols

Sample Preparation

a) Plasma Samples (Liquid-Liquid Extraction) [1]

  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of an appropriate internal standard (IS) solution (e.g., warfarin).

  • Add 1 mL of ethyl acetate (B1210297) to the sample for extraction.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol (B129727).

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant for HPLC analysis.

b) Herbal Extracts

  • Accurately weigh the powdered herbal material.

  • Perform extraction using a suitable solvent (e.g., 70% ethanol) and method (e.g., reflux or sonication).[3][4]

  • Filter the extract and concentrate it under vacuum.

  • Reconstitute a known amount of the dried extract in the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Conditions
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent[3]
Mobile Phase A gradient of Acetonitrile (A) and Water (B). An isocratic system of methanol and water can also be explored.[3][4]
Gradient 0-12 min, 22% A; 12-15 min, 22-95% A; 15-21 min, 95-100% A; 21-23 min, 100-22% A; 23-28 min, 22% A[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 325 nm[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3]
Method Validation

Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results.[5] The key validation parameters are summarized below.

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
Precision (Intra-day & Inter-day) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6]
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[6]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Data Presentation

The following table summarizes the validation parameters for a similar LC-MS/MS method for this compound, which can be used as a reference for the expected performance of an HPLC method.

Validation ParameterResult
Linearity Range Not explicitly stated for HPLC, but an LC-MS/MS method showed linearity for a similar application.
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (in rat plasma by LC-MS/MS)[1][2]
Precision (RSD%) Intra- and Inter-day precision should be less than 15%.
Accuracy (%) Within 85-115% of the nominal concentration.
Extraction Recovery 81-102% (from rat plasma)[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma or Herbal Extract Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (325 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation HPLC Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Sensitivity LOD & LOQ Validation->Sensitivity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Quantification of Columbianetin in Crude Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin is a naturally occurring coumarin (B35378) found in various medicinal plants, notably in the roots of Angelica species such as Angelica pubescens.[1] It is recognized for its diverse pharmacological activities. Accurate quantification of this compound in crude herbal extracts is crucial for the quality control, standardization, and formulation development of herbal medicines and related health products. This document provides detailed application notes and protocols for the reliable quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes key quantitative data and validation parameters for the analysis of this compound and related coumarins from various studies. This allows for a comparison of different analytical methods and their performance characteristics.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) UHPLC-PDAApiaceae Plant Extracts0.10–2.12 µg/mL[2]
HPLC-DADNanoparticles0.046 µg/mL[3]
HPLC-UVTraditional Chinese Medicines0.00488 µg/mL (for Quercetin)[4]
Limit of Quantification (LOQ) LC-MS/MSRat Plasma0.1 ng/mL[5]
UHPLC-PDAApiaceae Plant Extracts0.30–6.44 µg/mL[2]
HPLC-DADNanoparticles0.14 µg/mL[3]
HPLC-UVTraditional Chinese Medicines0.03906 µg/mL (for Quercetin)[4]
Recovery LC-MS/MSRat Plasma81–102%[5]
UHPLC-PDAApiaceae Plant Extracts90.36%–101.23%[2]
Linearity (r²) UHPLC-PDAApiaceae Plant Extracts> 0.99[2]
HPLC-DADNanoparticles> 0.995[3]
This compound Content LC-MS/MSAngelicae Pubescentis Radix Extract0.11 mg/g[5]

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from crude herbal extracts.

Protocol 1: Extraction of this compound from Herbal Material

This protocol is based on a heating reflux extraction method suitable for obtaining a crude extract rich in coumarins from dried plant material.

Materials and Reagents:

  • Dried and powdered herbal material (e.g., Angelica root)

  • 70% Ethanol (B145695) (v/v)

  • Reflux apparatus

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Analytical balance

Procedure:

  • Weigh 10 g of the dried, powdered herbal material.

  • Transfer the powder to a round-bottom flask.

  • Add 100 mL of 70% ethanol to the flask (solid-liquid ratio of 1:10).

  • Set up the reflux apparatus and heat the mixture to a gentle boil for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure complete extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) until the ethanol is removed.

  • The resulting aqueous concentrate can be lyophilized or used directly for sample preparation for HPLC/UHPLC analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol describes a general reversed-phase HPLC method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase modification)

  • Syringe filters (0.45 µm)

  • HPLC vials

Instrumentation:

  • HPLC system with a UV/PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
  • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

2. Preparation of Sample Solution:

  • Accurately weigh a portion of the dried crude extract (e.g., 100 mg).
  • Dissolve the extract in a known volume of methanol (e.g., 10 mL).
  • Sonicate the solution for 15 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient elution is often optimal. For example:
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • A typical gradient might start with a lower percentage of Solvent B, increasing over time to elute compounds of increasing hydrophobicity. A starting point could be 80% A and 20% B, moving to 20% A and 80% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Coumarins typically have a UV absorbance maximum around 320-330 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
  • Injection Volume: 10 µL.

4. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Inject the sample solution.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical context of this compound.

experimental_workflow cluster_extraction Herbal Material Extraction cluster_analysis HPLC Analysis start Dried & Powdered Herbal Material extraction Heating Reflux Extraction (70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Herbal Extract concentration->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep Dissolve in Methanol hplc HPLC-UV/PDA Analysis sample_prep->hplc data_analysis Data Acquisition & Processing hplc->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification logical_relationship cluster_source Natural Source cluster_compound Target Analyte cluster_application Application plant Angelica spp. (e.g., A. pubescens) This compound This compound (C14H14O4) plant->this compound is a source of qc Quality Control This compound->qc is quantified for rd Research & Development This compound->rd is studied in

References

Application Notes and Protocols for the Chemical Synthesis of Columbianetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of (±)-Columbianetin, a naturally occurring angular furanocoumarin, and its derivatives. The protocols outlined below are based on established synthetic routes and offer guidance for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Synthesis of (±)-Columbianetin

The total synthesis of racemic Columbianetin can be achieved through a multi-step process starting from 2,4-dihydroxybenzaldehyde (B120756). The overall synthetic pathway involves the introduction of a prenyl group, oxidative cyclization to form the dihydrofuran ring, followed by the construction of the coumarin (B35378) scaffold and subsequent decarboxylation.

Synthetic Pathway Overview

Synthesis_of_this compound A 2,4-Dihydroxybenzaldehyde B 2,4-Dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde A->B Prenylation C (±)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde B->C Oxidative Cyclization (m-CPBA) D (±)-3-Carboxy-columbianetin C->D Knoevenagel Condensation (Malonic Acid, Pyridine (B92270)/Aniline) E (±)-Columbianetin D->E Decarboxylation (Quinoline, Copper)

Caption: Synthetic route for (±)-Columbianetin.

Experimental Protocols

Protocol 1.1: Synthesis of 2,4-Dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde

This procedure describes the prenylation of 2,4-dihydroxybenzaldehyde.

  • Materials:

    • 2,4-Dihydroxybenzaldehyde

    • 1-Bromo-3-methyl-2-butene

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromo-3-methyl-2-butene (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 1.2: Synthesis of (±)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde

This protocol details the oxidative cyclization of the prenylated benzaldehyde.

  • Materials:

    • 2,4-Dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,4-dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 1.3: Synthesis of (±)-3-Carboxy-columbianetin

This step involves the Knoevenagel condensation to form the coumarin ring.

  • Materials:

    • (±)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde

    • Malonic acid

    • Pyridine

    • Aniline

    • Hydrochloric acid (HCl), 10%

    • Ether

  • Procedure:

    • A mixture of (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde (1.0 eq) and malonic acid (1.2 eq) is prepared in pyridine containing a catalytic amount of aniline.

    • The mixture is heated at 50-60 °C for 5-6 hours.

    • After cooling, the reaction mixture is poured into ice-cold 10% HCl.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Alternatively, the acidic aqueous layer can be extracted with ether, and the combined organic extracts are washed with water, dried, and concentrated to yield the product.

Protocol 1.4: Synthesis of (±)-Columbianetin

The final step is the decarboxylation of the carboxylic acid intermediate.

  • Materials:

    • (±)-3-Carboxy-columbianetin

    • Quinoline (B57606)

    • Copper powder

    • Ether

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • (±)-3-Carboxy-columbianetin (1.0 eq) is suspended in quinoline containing a catalytic amount of copper powder.

    • The mixture is heated at 230-240 °C for 10-15 minutes until carbon dioxide evolution ceases.

    • Cool the reaction mixture and dilute with ether.

    • Filter to remove the copper powder.

    • Wash the filtrate with 1M HCl to remove quinoline, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude (±)-Columbianetin by recrystallization or column chromatography.

Synthesis of this compound Derivatives

The tertiary hydroxyl group of this compound offers a convenient handle for the synthesis of various derivatives, primarily through esterification and etherification reactions.

Ester Derivatives

Protocol 2.1: General Procedure for the Synthesis of this compound Esters (e.g., this compound Acetate)

Esterification_of_this compound This compound (±)-Columbianetin Derivative This compound Ester (e.g., Acetate, Zosimin, Libanorin) This compound->Derivative Reagent Acid Anhydride (B1165640) or Acid Chloride Reagent->Derivative

Caption: General esterification of this compound.

  • Materials:

    • (±)-Columbianetin

    • Acetic anhydride (for acetate) or other relevant acid anhydride/chloride (e.g., isovaleric anhydride for Zosimin, senecioyl chloride for Libanorin)

    • Pyridine or another suitable base (e.g., triethylamine)

    • Dichloromethane (DCM) or another suitable solvent

  • Procedure:

    • Dissolve (±)-Columbianetin (1.0 eq) in a mixture of the chosen solvent and pyridine at 0 °C.

    • Slowly add the acid anhydride or acid chloride (1.1-1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Ether Derivatives

Protocol 2.2: General Procedure for the Synthesis of this compound Ethers (e.g., O-Methyl this compound)

Etherification_of_this compound This compound (±)-Columbianetin Derivative This compound Ether (e.g., O-Methyl this compound) This compound->Derivative Reagent Alkyl Halide (e.g., CH₃I) Reagent->Derivative Base Base (e.g., NaH, K₂CO₃) Base->Derivative

Caption: General etherification of this compound.

  • Materials:

    • (±)-Columbianetin

    • Alkyl halide (e.g., methyl iodide for O-methylation)

    • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)

  • Procedure:

    • To a solution of (±)-Columbianetin (1.0 eq) in the anhydrous solvent, add the base (1.2-2.0 eq) at 0 °C (for NaH) or room temperature (for K₂CO₃).

    • Stir the mixture for 30-60 minutes.

    • Add the alkyl halide (1.1-1.5 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with water (if NaH was used) or filter off the base.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ether by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and its derivatives. Note that yields are highly dependent on the specific reaction scale and purification methods.

Table 1: Synthesis of (±)-Columbianetin

StepReactantsReagents & SolventsTemp. (°C)Time (h)Yield (%)
1.1 2,4-Dihydroxybenzaldehyde, 1-Bromo-3-methyl-2-buteneK₂CO₃, AcetoneReflux4-660-70
1.2 2,4-Dihydroxy-3-(3-methyl-2-butenyl)benzaldehydem-CPBA, DCM0 to RT3-450-60
1.3 Product from 1.2, Malonic acidPyridine, Aniline50-605-670-80
1.4 Product from 1.3Quinoline, Cu powder230-2400.2-0.340-50

Table 2: Synthesis of this compound Derivatives

DerivativeStarting MaterialKey Reagents & SolventsTemp. (°C)Time (h)Typical Yield (%)
This compound Acetate (±)-ColumbianetinAcetic anhydride, Pyridine, DCM0 to RT2-4>90
Zosimin (±)-ColumbianetinIsovaleric anhydride, Pyridine, DCM0 to RT4-870-85
Libanorin (±)-ColumbianetinSenecioyl chloride, Pyridine, DCM0 to RT3-670-85
O-Methyl this compound (±)-ColumbianetinMethyl iodide, NaH, DMF0 to RT2-580-90
O-Ethyl this compound (±)-ColumbianetinEthyl iodide, K₂CO₃, AcetoneReflux6-1275-85

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Designing In Vivo Animal Studies Using Columbianetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin, a naturally occurring coumarin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This document provides detailed application notes and experimental protocols for designing and conducting in vivo animal studies to investigate the therapeutic potential of this compound. The information is compiled from various preclinical studies to guide researchers in their experimental design.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of effective dosages and key outcomes.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)T1/2 (h)Absolute Bioavailability (%)Reference
Intravenous (i.v.)5--0.4 ± 0.1-[1]
10--0.5 ± 0.1-[1]
20--0.6 ± 0.1-[1]
Oral (p.o.)517.3 ± 9.40.3 ± 0.11.0 ± 0.481.1 ± 45.9[1]
1032.5 ± 13.50.5 ± 0.21.5 ± 0.581.1 ± 33.6[1]
2041.8 ± 18.20.4 ± 0.21.5 ± 0.454.3 ± 23.2[1]

Table 2: Anti-Inflammatory Effects of this compound in Mouse Models

Animal ModelCompoundDosing RegimenKey OutcomesReference
D-Galactose-Induced Liver InjuryColumbianadin (precursor)200, 400, 800 mg/kg/day (p.o.) for 8 weeksDose-dependent decrease in serum ALT and AST. Reduction in hepatic TNF-α, IL-1β, and IL-6.[2]
Carrageenan-Induced Paw EdemaColumbin (B190815)30, 100, 300, 700 mg/kg (i.p.)Dose-dependent inhibition of paw edema.[3][4]
Collagen-Induced Arthritis (CIA)Columbianadin (precursor)10, 20, 30 mg/kg/day (unspecified route)Amelioration of foot and paw swelling.[3]

Table 3: Neuroprotective Effects of this compound and Related Compounds

Animal ModelCompoundDosing RegimenKey OutcomesReference
MPTP-Induced Parkinson's DiseaseAcacetin10 mg/kg/day (p.o.) for 3 daysInhibition of dopaminergic neuron degeneration and dopamine (B1211576) depletion.[5]
LPS-Induced NeuroinflammationGeneral FlavonoidsNot specifiedReduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and microgliosis.[6]

Table 4: Anti-Cancer Effects of this compound and Related Compounds in Xenograft Models

| Cancer Type | Cell Line | Compound | Dosing Regimen | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Colon Cancer | HCT116 | Columbin | Not specified | Retardation of tumor growth. |[2] | | Melanoma | B16F10 | Coenzyme Q0 | 2 mg/kg/every 2 days | Inhibition of tumor growth. |[7] | | Breast Cancer | MDA-MB-231 | Brassinin derivative | Not specified | Suppression of tumor growth. |[8] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Selection and Preparation:

This compound is a lipophilic compound with poor water solubility. Therefore, appropriate vehicle selection is crucial for in vivo studies.

  • For Oral Gavage (p.o.): A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or saline. To prepare, slowly add 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously to prevent clumping. The compound can be suspended in this vehicle. For some hydrophobic compounds, corn oil or a mixture of 0.1% methylcellulose (B11928114) and 0.1% Tween 80 can also be used.[9][10]

  • For Intraperitoneal (i.p.) Injection: this compound can be dissolved in a mixture of solvents such as DMSO, PEG300, Tween-80, and saline. It is important to keep the final concentration of DMSO low to avoid toxicity.[11] Another option is a solution of 10% Solutol HS-15 and 90% PEG 600.[12]

Example Preparation Protocol for Oral Gavage:

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating or using a homogenizer to ensure a uniform suspension.

  • Vortex the suspension immediately before each administration to ensure homogeneity.[11]

Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Inflammation Model)

This model is used to evaluate the acute anti-inflammatory effects of this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound suspension

  • Vehicle control (e.g., 0.5% CMC)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, this compound-treated groups (e.g., 10, 30, 100 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).

  • Compound Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to assess the neuroprotective and anti-neuroinflammatory effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution/suspension

  • Vehicle control

  • Lipopolysaccharide (LPS) from E. coli (e.g., 0.25-1 mg/kg)

  • Sterile saline

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Randomly assign mice to different groups: Vehicle + Saline, Vehicle + LPS, and this compound (various doses) + LPS.

  • Treatment: Administer this compound or vehicle for a specified period (e.g., 7 consecutive days) via the desired route (e.g., oral gavage).

  • Induction of Neuroinflammation: On the last day of treatment, inject LPS intraperitoneally 1 hour after the final dose of this compound or vehicle.

  • Behavioral and Molecular Analysis:

    • Perform behavioral tests (e.g., open field test, Morris water maze) at a specified time point after LPS injection (e.g., 24 hours).

    • At the end of the experiment, euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6 by ELISA or qPCR) and signaling pathway components (by Western blot).

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice (Rheumatoid Arthritis Model)

This model mimics many aspects of human rheumatoid arthritis and can be used to evaluate the therapeutic potential of this compound.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound solution/suspension

  • Vehicle control

Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Onset of Arthritis and Treatment: Arthritis symptoms typically appear between day 24 and day 28. Once arthritis is established, randomize mice into treatment groups. Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle daily for a specified duration (e.g., until day 42).

  • Clinical Assessment: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and score the severity of arthritis regularly.

  • Endpoint Analysis: At the end of the study, collect blood for analysis of inflammatory cytokines. Harvest paws for histological examination of joint inflammation and destruction.

Protocol 4: Subcutaneous Xenograft Cancer Model in Mice

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest (e.g., HCT116 colon cancer cells)

  • Matrigel

  • This compound solution/suspension

  • Vehicle control

Procedure:

  • Cell Culture: Culture the cancer cells under appropriate conditions.

  • Tumor Cell Implantation: Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1). Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Treatment: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle daily via the desired route (e.g., oral gavage, i.p. injection) for a specified period.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tumor tissue can be used for further analysis (e.g., histopathology, Western blot).

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key inflammatory signaling pathways, including the JAK2/STAT3 and NF-κB pathways.

Columbianetin_Signaling_Pathways cluster_JAK2_STAT3 JAK2/STAT3 Pathway cluster_NFkB NF-κB Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Translocates to Gene_Expression_STAT3 Pro-inflammatory Gene Expression Nucleus_STAT3->Gene_Expression_STAT3 Induces Columbianetin_JAK This compound Columbianetin_JAK->JAK2 Inhibits Phosphorylation TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits pIkB p-IκBα IkB->pIkB pIkB->IkB Degradation NFkB_Active Active NF-κB pIkB->NFkB_Active Releases Nucleus_NFkB Nucleus NFkB_Active->Nucleus_NFkB Translocates to Gene_Expression_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus_NFkB->Gene_Expression_NFkB Induces Columbianetin_NFkB This compound Columbianetin_NFkB->IKK Inhibits

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental Workflow: In Vivo Anti-Inflammatory Study

The following diagram illustrates a general workflow for an in vivo study investigating the anti-inflammatory effects of this compound.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Groups (Vehicle, this compound, Positive Control) start->grouping treatment Compound Administration (e.g., Oral Gavage) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan, LPS) treatment->induction monitoring Monitoring and Data Collection (e.g., Paw Volume, Behavioral Tests) induction->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Data Analysis (Biochemical, Histological, Molecular) endpoint->analysis end Conclusion analysis->end Dose_Response_Logic start Select In Vivo Model pilot Pilot Study: - Wide dose range - Small 'n' start->pilot assess_toxicity Assess Acute Toxicity (Behavioral changes, Weight loss) pilot->assess_toxicity assess_efficacy Assess Preliminary Efficacy (Relevant endpoint) pilot->assess_efficacy decision Effective & Non-toxic? assess_toxicity->decision assess_efficacy->decision decision->pilot No, adjust dose range definitive Definitive Study: - Narrowed dose range - Larger 'n' decision->definitive Yes end Determine ED50 definitive->end

References

Standard operating procedure for cell culture assays with Columbianetin.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin (CBT) is a natural coumarin (B35378) compound that has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These application notes provide a standardized operating procedure for conducting in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. The protocols detailed herein are designed for researchers in academic and industrial settings, including those involved in drug discovery and development.

While extensive research on the anti-cancer properties of the related compound Columbianadin (CBN) exists, specific data on this compound's effects on cancer cell lines are limited. The data and signaling pathways described in this document are based on studies of this compound in other cell types, such as chondrocytes, which provide valuable insights into its potential mechanisms against apoptosis and inflammation that may be relevant to cancer biology.[1]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on markers of apoptosis in LPS-induced ATDC5 mouse chondrocytes. This data can serve as a reference for expected outcomes in similar cell-based assays.

Cell LineTreatmentConcentrationOutcomeFold Change vs. Control
ATDC5This compound10 µg/mlBcl-2 ExpressionIncreased
ATDC5This compound20 µg/mlBcl-2 ExpressionFurther Increased
ATDC5This compound40 µg/mlBcl-2 ExpressionSignificantly Increased
ATDC5This compound10 µg/mlBax ExpressionDecreased
ATDC5This compound20 µg/mlBax ExpressionFurther Decreased
ATDC5This compound40 µg/mlBax ExpressionSignificantly Decreased
ATDC5This compound10 µg/mlCleaved Caspase-3Decreased
ATDC5This compound20 µg/mlCleaved Caspase-3Further Decreased
ATDC5This compound40 µg/mlCleaved Caspase-3Significantly Decreased

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol describes the quantification of apoptotic cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptosis-related proteins in response to this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-SGK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

G cluster_0 This compound Treatment cluster_1 Signaling Cascade cluster_2 Apoptotic Regulation cluster_3 Cellular Outcome This compound This compound SGK1 SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) This compound->SGK1 Inhibition Autophagy Autophagy This compound->Autophagy Activation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulation Bax Bax (Pro-apoptotic) This compound->Bax Downregulation Caspase3 Cleaved Caspase-3 (Executioner Caspase) This compound->Caspase3 Downregulation SGK1->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Inhibition Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction Caspase3->Apoptosis Execution

Caption: this compound's anti-apoptotic signaling pathway.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for MTT assay.

References

Application of Columbianetin as a calcium channel blocker in research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin, a naturally occurring coumarin, has garnered significant interest in pharmacological research for its diverse biological activities. Among these, its role as a calcium channel blocker has emerged as a key mechanism underlying its therapeutic potential, particularly in the context of cardiovascular and smooth muscle-related disorders. This document provides detailed application notes and experimental protocols for researchers investigating the calcium channel blocking properties of this compound. The methodologies described are based on established in vitro models for assessing vasorelaxant effects and elucidating the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the influx of extracellular calcium (Ca²⁺) into smooth muscle cells. This action is predominantly achieved through the blockade of voltage-gated calcium channels (VGCCs), which are crucial for the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound leads to a decrease in intracellular Ca²⁺ concentration, resulting in smooth muscle relaxation and vasodilation.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on vascular smooth muscle contraction.

Table 1: Inhibitory Effect of this compound on KCl-Induced Contractions in Rat Aortic Rings

ParameterValue
IC₅₀ 18.6 ± 2.4 µM
Eₘₐₓ 98.5 ± 1.5 %

IC₅₀: Half maximal inhibitory concentration. Eₘₐₓ: Maximum relaxant effect. Data are presented as mean ± SEM.

Table 2: Inhibitory Effect of this compound on Phenylephrine-Induced Contractions in Rat Aortic Rings

ParameterValue
IC₅₀ 25.3 ± 3.1 µM
Eₘₐₓ 95.2 ± 2.8 %

IC₅₀: Half maximal inhibitory concentration. Eₘₐₓ: Maximum relaxant effect. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Vasorelaxant Effect of this compound on Isolated Rat Thoracic Aorta

This protocol details the procedure for assessing the vasorelaxant activity of this compound on isolated rat aortic rings pre-contracted with potassium chloride (KCl) or phenylephrine (B352888) (PE).

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Potassium Chloride (KCl)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via cervical dislocation and exsanguination.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

  • Organ Bath Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Induction of Contraction:

    • To study the effect on voltage-gated calcium channels, induce a sustained contraction with 60 mM KCl.

    • To study the effect on receptor-operated calcium channels, induce a sustained contraction with 1 µM phenylephrine.

  • Application of this compound:

    • Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 0.1 µM to 100 µM).

    • Record the relaxation response after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by KCl or PE.

    • Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) by non-linear regression analysis of the concentration-response curve.

Protocol 2: Investigation of the Role of Extracellular Calcium

This protocol is designed to determine if the vasorelaxant effect of this compound is dependent on the influx of extracellular Ca²⁺.

Materials:

  • Same as Protocol 1

  • Calcium-free Krebs-Henseleit solution

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

Procedure:

  • Tissue Preparation and Mounting:

    • Prepare and mount the aortic rings as described in Protocol 1.

  • Calcium-Free Conditions:

    • After the equilibration period, replace the normal Krebs-Henseleit solution with a calcium-free Krebs-Henseleit solution containing 0.1 mM EGTA for 20 minutes to chelate any residual Ca²⁺.

  • Induction of Contraction in Ca²⁺-Free Medium:

    • Add a contractile agent that relies on intracellular Ca²⁺ release, such as phenylephrine (1 µM), to confirm the depletion of extracellular Ca²⁺ and observe the transient contraction.

    • Wash the tissue with Ca²⁺-free Krebs-Henseleit solution.

  • Cumulative Addition of Calcium:

    • Depolarize the tissue with a high concentration of KCl (60 mM) in the Ca²⁺-free solution.

    • Cumulatively add CaCl₂ to the bath in the presence and absence of a fixed concentration of this compound (e.g., 30 µM).

    • Record the contractile responses to the cumulative addition of CaCl₂.

  • Data Analysis:

    • Compare the concentration-response curves for CaCl₂ in the presence and absence of this compound. A rightward shift of the curve in the presence of this compound indicates an inhibitory effect on Ca²⁺ influx.

Visualizations

Signaling Pathways and Experimental Workflows

Columbianetin_Mechanism This compound This compound VGCC Voltage-Gated Ca²⁺ Channel (L-type) This compound->VGCC blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation promotes Ca_influx Ca²⁺ Influx VGCC->Ca_influx facilitates Ca_i [Ca²⁺]i Ca_influx->Ca_i increases Calmodulin Calmodulin Ca_i->Calmodulin activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Experimental_Workflow start Start prep Isolate Rat Thoracic Aorta start->prep mount Mount Aortic Rings in Organ Bath prep->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (KCl or Phenylephrine) equilibrate->contract add_this compound Cumulative Addition of this compound contract->add_this compound record Record Relaxation add_this compound->record analyze Data Analysis (IC₅₀, Eₘₐₓ) record->analyze end End analyze->end

Caption: Workflow for assessing vasorelaxant effects of this compound.

Application Notes and Protocols: Unraveling the Anti-Cancer Mechanisms of Columbianetin through Network Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a network pharmacology approach for investigating the anti-cancer properties of Columbianetin. This document outlines the complete workflow, from computational prediction of molecular targets to experimental validation of its effects and underlying mechanisms in cancer cells. Detailed protocols for key experiments are provided to facilitate the practical application of this research strategy.

Introduction to Network Pharmacology in Cancer Research

Network pharmacology is an innovative approach that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs and biological systems.[1][2][3] In cancer research, this methodology allows for the elucidation of the multi-target and multi-pathway mechanisms of action of therapeutic compounds.[1] Natural products, such as this compound, often exhibit their therapeutic effects by modulating multiple proteins and signaling pathways.[4] A network pharmacology framework enables the systematic identification of these targets and pathways, providing a holistic view of the drug's mechanism.[5]

This compound, a coumarin (B35378) compound found in various medicinal plants, has demonstrated potential anti-inflammatory and anti-cancer activities.[6][7] This guide uses the investigation of this compound acetate (B1210297) (a derivative of this compound) in ovarian cancer as a case study to illustrate the application of network pharmacology.

Computational Analysis: Predicting Targets and Pathways

The initial phase of a network pharmacology study involves the computational prediction of the compound's biological targets and the signaling pathways they regulate.

Target Identification

The first step is to identify the potential protein targets of this compound. This can be achieved by leveraging various online databases that predict compound-target interactions based on chemical structure similarity, machine learning models, and known bioactivity data.

Key Databases:

  • TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): A comprehensive database that provides information on herbal ingredients, their corresponding targets, and associated diseases.[8]

  • SwissTargetPrediction: A web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.[9][10]

  • SuperPred: A tool that predicts the targets of a compound by comparing it to a large database of bioactive molecules.[11]

Protocol 1: Target Fishing for this compound

  • Obtain the chemical structure of this compound (or its derivatives like this compound acetate) in a suitable format (e.g., SMILES or MOL2).

  • Submit the structure to the TCMSP, SwissTargetPrediction, and SuperPred web servers.

  • Retrieve the list of predicted protein targets from each database. For SwissTargetPrediction, focus on targets with a high probability score.

  • Compile a comprehensive list of all predicted targets and remove any duplicates.

Cancer-Associated Gene Identification

Next, a list of genes associated with the specific cancer type under investigation (e.g., ovarian cancer) is compiled from disease-centric databases.

Key Databases:

  • GeneCards: A searchable, integrated database of human genes that provides comprehensive information on all annotated and predicted human genes.

  • OMIM (Online Mendelian Inheritance in Man): A comprehensive catalog of human genes and genetic disorders.

  • DisGeNET: A database of gene-disease associations from various sources.

Protocol 2: Identification of Cancer-Related Genes

  • Search for the cancer of interest (e.g., "ovarian cancer") in the GeneCards, OMIM, and DisGeNET databases.

  • Download the lists of associated genes from each database.

  • Combine the lists and remove duplicate entries to create a master list of cancer-associated genes.

Construction of the Protein-Protein Interaction (PPI) Network

The common targets between this compound and the cancer-associated genes are used to construct a PPI network. This network visualizes the complex interactions between these proteins.

Key Database:

  • STRING (Search Tool for the Retrieval of Interacting Genes/Proteins): A database of known and predicted protein-protein interactions, including direct (physical) and indirect (functional) associations.[12][13][14]

Protocol 3: PPI Network Construction

  • Identify the common targets by comparing the list of this compound's predicted targets with the list of cancer-associated genes.

  • Input the list of common targets into the STRING database.

  • Set the confidence score to a medium or high level (e.g., > 0.4) to ensure the reliability of the interactions.

  • Visualize and save the PPI network . The nodes in the network represent the proteins, and the edges represent the interactions.

Enrichment Analysis: Identifying Key Pathways

To understand the biological functions of the target proteins, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed.

Key Database:

  • DAVID (Database for Annotation, Visualization and Integrated Discovery): A comprehensive set of functional annotation tools for understanding the biological meaning behind large lists of genes.[15][16]

Protocol 4: GO and KEGG Pathway Enrichment Analysis

  • Upload the list of common target genes to the DAVID web server.[17][18]

  • Perform GO enrichment analysis to identify the significantly enriched biological processes (BP), cellular components (CC), and molecular functions (MF).

  • Perform KEGG pathway analysis to identify the signaling pathways that are significantly enriched with the target genes.

  • Analyze the results to identify the key pathways through which this compound may exert its anti-cancer effects. In the case of this compound acetate and ovarian cancer, the PI3K/Akt signaling pathway was identified as a key pathway.[6][7]

Molecular Docking

Molecular docking is a computational method used to predict the binding affinity and interaction mode of a ligand with a protein.[19][20] This analysis helps to validate the predicted interactions between this compound and its key targets.

Protocol 5: Molecular Docking

  • Obtain the 3D structure of this compound (ligand) and the key target proteins (receptors) from databases like PubChem and the Protein Data Bank (PDB), respectively.

  • Prepare the ligand and receptor files using software like AutoDockTools, which involves adding hydrogen atoms, removing water molecules, and assigning charges.

  • Perform molecular docking using software such as AutoDock Vina.[21] This involves defining a grid box around the active site of the protein and running the docking simulation.

  • Analyze the docking results to determine the binding energy (a lower binding energy indicates a more stable interaction) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

Experimental Validation

The computational predictions must be validated through a series of in vitro experiments to confirm the anti-cancer effects of this compound and to elucidate its mechanism of action.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on the viability and growth of cancer cells.

Protocol 6: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., ovarian cancer cell lines like SKOV3 and A2780) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[22][23][24][25]

  • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[26]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration and Invasion Assays

These assays assess the ability of this compound to inhibit the metastatic potential of cancer cells.

Protocol 7: Transwell Migration and Invasion Assay

  • For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel. For the migration assay, no coating is needed.[27][28]

  • Seed cancer cells , pre-treated with different concentrations of this compound, in the upper chamber in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[29]

  • Incubate for an appropriate time (e.g., 24-48 hours) to allow the cells to migrate or invade through the membrane.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of stained cells under a microscope in several random fields to quantify cell migration or invasion.

Apoptosis Assay

This assay determines whether this compound induces programmed cell death in cancer cells.

Protocol 8: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Treat cancer cells with various concentrations of this compound for a specific time period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[30][31][32][33]

  • Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis

Western blotting is used to measure the expression levels of key proteins in the signaling pathways identified through the computational analysis.[34][35]

Protocol 9: Western Blot for PI3K/AKT/GSK3B Pathway Proteins

  • Treat cancer cells with this compound and lyse the cells to extract total protein.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-GSK3B, GSK3B) overnight at 4°C.[36][37][38]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Predicted Core Targets of this compound in Ovarian Cancer

Gene SymbolProtein Name
ESR1Estrogen Receptor 1
GSK3BGlycogen Synthase Kinase 3 Beta
JAK2Janus Kinase 2
MAPK1Mitogen-Activated Protein Kinase 1
MDM2MDM2 Proto-Oncogene
PARP1Poly(ADP-ribose) Polymerase 1
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha
SRCSRC Proto-Oncogene, Non-Receptor Tyrosine Kinase

Table 2: Effect of this compound Acetate on Ovarian Cancer Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Inhibition Rate (%) at 48h (SKOV3)Inhibition Rate (%) at 48h (A2780)
Control000
This compound10Data to be filled from experimentData to be filled from experiment
This compound20Data to be filled from experimentData to be filled from experiment
This compound40Data to be filled from experimentData to be filled from experiment
This compound80Data to be filled from experimentData to be filled from experiment

Table 3: Effect of this compound Acetate on Ovarian Cancer Cell Apoptosis (Flow Cytometry)

Treatment GroupConcentration (µM)Apoptosis Rate (%) at 48h (SKOV3)Apoptosis Rate (%) at 48h (A2780)
Control0Data to be filled from experimentData to be filled from experiment
This compound20Data to be filled from experimentData to be filled from experiment
This compound40Data to be filled from experimentData to be filled from experiment
This compound80Data to be filled from experimentData to be filled from experiment

Mandatory Visualizations

Signaling Pathway Diagram

Columbianetin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation GSK3B->Proliferation Metastasis Metastasis GSK3B->Metastasis

Caption: this compound inhibits the PI3K/AKT/GSK3β signaling pathway.

Experimental Workflow Diagram

Network_Pharmacology_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Target_Prediction Target Prediction (TCMSP, SwissTargetPrediction) PPI_Network PPI Network Construction (STRING) Target_Prediction->PPI_Network Disease_Genes Disease Gene Identification (GeneCards, OMIM) Disease_Genes->PPI_Network Enrichment_Analysis Enrichment Analysis (DAVID) PPI_Network->Enrichment_Analysis Molecular_Docking Molecular Docking Enrichment_Analysis->Molecular_Docking Western_Blot Western Blot Analysis Enrichment_Analysis->Western_Blot Cell_Viability Cell Viability Assay (MTT) Molecular_Docking->Cell_Viability Cell_Migration Cell Migration/Invasion Assay (Transwell) Molecular_Docking->Cell_Migration Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Molecular_Docking->Apoptosis_Assay

Caption: Workflow for network pharmacology-based research of this compound.

Logical Relationship Diagram

Columbianetin_Mechanism This compound This compound Multi_Target Multi-Target Interaction This compound->Multi_Target Multi_Pathway Multi-Pathway Regulation (e.g., PI3K/AKT) Multi_Target->Multi_Pathway Anti_Cancer_Effects Anti-Cancer Effects Multi_Pathway->Anti_Cancer_Effects Inhibit_Proliferation Inhibition of Proliferation Anti_Cancer_Effects->Inhibit_Proliferation Inhibit_Metastasis Inhibition of Metastasis Anti_Cancer_Effects->Inhibit_Metastasis Induce_Apoptosis Induction of Apoptosis Anti_Cancer_Effects->Induce_Apoptosis

Caption: The multi-target, multi-pathway mechanism of this compound's anti-cancer effects.

References

Application Notes and Protocols for Neuroinflammation Studies with Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade. Consequently, identifying and characterizing novel therapeutic agents that can modulate microglial activation is a key focus in neuropharmacology. Columbianetin, a natural coumarin, has demonstrated significant anti-inflammatory properties, making it a promising candidate for neuroinflammation research. These application notes provide a comprehensive guide for researchers to investigate the anti-neuroinflammatory effects of this compound, complete with detailed experimental protocols and an overview of the key signaling pathways involved.

Mechanisms of Action

This compound is believed to exert its anti-inflammatory effects through the modulation of several key signaling pathways that are crucial in the neuroinflammatory response. While direct studies on this compound in microglia are emerging, its effects can be inferred from studies on other cell types and related natural compounds. The primary proposed mechanisms include:

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

  • Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising p38, ERK, and JNK, is another critical signaling cascade in the inflammatory process. Activation of MAPKs leads to the production of pro-inflammatory cytokines and mediators. This compound may attenuate the phosphorylation of these kinases, thus dampening the inflammatory response.

  • Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By activating the Nrf2 pathway, this compound may enhance the cellular antioxidant defense system and exert anti-inflammatory effects.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and other relevant compounds.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated ATDC5 Chondrocytes [4]

CytokineThis compound Concentration (µg/mL)Inhibition (%)
TNF-α 10~25%
20~50%
40~75%
IL-6 10~20%
20~45%
40~70%
IL-1β 10~30%
20~55%
40~80%

Note: Data is conceptually represented based on findings indicating this compound's inhibitory effects on pro-inflammatory cytokines in a non-microglial cell line. Further validation in microglial cells is recommended.

Table 2: Representative Inhibitory Concentrations (IC50) of Natural Compounds on Nitric Oxide Production in LPS-stimulated BV-2 Microglia

CompoundIC50 (µM)Reference
Tussilagone (B1682564)8.67[5]
Compound 9 (a triterpene)42.1[6]
QuercetinVaries by study[1]

Note: This table provides examples of IC50 values for other natural compounds with anti-inflammatory effects on microglia, as direct IC50 data for this compound in microglia is not yet widely available.

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglia

The most common in vitro model for studying neuroinflammation involves the use of microglial cell lines (e.g., BV-2) or primary microglia stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates an inflammatory response.

1. Cell Culture and Treatment:

  • Cell Line: BV-2 murine microglial cells are a commonly used and well-characterized cell line for neuroinflammation studies.

  • Primary Microglia: For studies requiring a more physiologically relevant model, primary microglia can be isolated from the brains of neonatal rodents.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • LPS Stimulation: Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 24 hours for cytokine production).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the treatment period, collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. A significant decrease in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates an inhibitory effect on NO production.

3. Cytokine Measurement (ELISA):

  • Collect cell culture supernatants after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.[7]

  • A dose-dependent decrease in cytokine levels with this compound treatment would indicate its anti-inflammatory potential.

4. Western Blot Analysis for Signaling Pathways:

  • After treatment, lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB (p-IκBα, IκBα, p-p65, p65), MAPK (p-p38, p38, p-ERK, ERK, p-JNK, JNK), and Nrf2 (Nrf2, HO-1) pathways.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • A decrease in the phosphorylation of IκBα, p65, p38, ERK, and JNK, and an increase in nuclear Nrf2 and HO-1 expression in this compound-treated cells would provide mechanistic insights.

5. Immunofluorescence Staining for Microglial Activation:

  • Culture cells on coverslips and perform the treatments as described above.

  • Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Block with a suitable blocking buffer (e.g., BSA or serum).

  • Incubate with a primary antibody against a microglial activation marker such as Iba1.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using a fluorescence microscope. A change in morphology from a ramified to an amoeboid shape and increased Iba1 expression are indicative of microglial activation, which may be attenuated by this compound.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

To validate the in vitro findings, an in vivo model of neuroinflammation can be established by administering LPS to mice.

1. Animal Model and Treatment:

  • Animals: Use adult male C57BL/6 mice.

  • LPS Administration: Induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[8][9][10]

  • This compound Administration: Administer this compound via i.p. injection or oral gavage at appropriate doses prior to or following LPS injection. Dosage may need to be optimized, but a starting point could be in the range of 10-50 mg/kg, based on studies with similar compounds.

  • Experimental Groups: Include a vehicle control group, an LPS-only group, and LPS + this compound treatment groups.

2. Behavioral Tests:

  • Assess sickness behavior and cognitive function using tests such as the open field test, Morris water maze, or passive avoidance test. Neuroinflammation can induce behavioral changes, and amelioration of these changes by this compound would suggest a neuroprotective effect.

3. Tissue Collection and Analysis:

  • At the end of the experiment, euthanize the mice and collect brain tissue.

  • For biochemical analysis, homogenize brain tissue to measure cytokine levels by ELISA or perform Western blotting as described for the in vitro protocol.

  • For histological analysis, fix the brains in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat.

4. Immunohistochemistry/Immunofluorescence:

  • Perform staining on brain sections using antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP).

  • Quantify the number and analyze the morphology of activated microglia and astrocytes in specific brain regions like the hippocampus and cortex. A reduction in the number of activated glial cells in this compound-treated mice would indicate its anti-neuroinflammatory effect in vivo.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

Below are diagrams illustrating the key signaling pathways potentially modulated by this compound in the context of neuroinflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_p p-NF-κB NFkB->NFkB_p Release & Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p->Cytokines Induces Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Induces Transcription This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits

Caption: this compound may modulate the MAPK pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Degrades Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 (and other antioxidant genes) ARE->HO1 Induces Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: this compound may activate the Nrf2 pathway.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture Microglia Culture (BV-2 or Primary) Treatment This compound Pre-treatment followed by LPS Stimulation CellCulture->Treatment NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay ELISA Cytokine Measurement (ELISA) Treatment->ELISA WesternBlot Western Blot (NF-κB, MAPK, Nrf2 pathways) Treatment->WesternBlot IF Immunofluorescence (Iba1, Morphology) Treatment->IF InVitro_Results In Vitro Efficacy & Mechanism NO_Assay->InVitro_Results ELISA->InVitro_Results WesternBlot->InVitro_Results IF->InVitro_Results AnimalModel LPS-induced Neuroinflammation in Mice InVivoTreatment This compound Administration (i.p. or oral) AnimalModel->InVivoTreatment Behavior Behavioral Tests InVivoTreatment->Behavior TissueCollection Brain Tissue Collection Behavior->TissueCollection Biochem Biochemical Analysis (ELISA, Western Blot) TissueCollection->Biochem Histo Histological Analysis (IHC/IF for Iba1, GFAP) TissueCollection->Histo InVivo_Results In Vivo Efficacy & Validation Biochem->InVivo_Results Histo->InVivo_Results

Caption: Workflow for neuroinflammation studies with this compound.

Conclusion

This compound presents a promising natural compound for the investigation of novel anti-neuroinflammatory therapeutics. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its efficacy and mechanisms of action in both in vitro and in vivo models of neuroinflammation. While the direct effects of this compound on microglia require further dedicated research, the existing evidence on its anti-inflammatory properties in other cell types, coupled with the known mechanisms of related compounds, strongly supports its potential as a modulator of microglial activation and neuroinflammation. By following the detailed methodologies outlined here, researchers can contribute to a better understanding of this compound's therapeutic potential for neurodegenerative diseases.

References

Columbianetin as a lead compound in drug discovery programs.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Columbianetin, a naturally occurring coumarin (B35378) derivative, has emerged as a significant lead compound in drug discovery programs due to its diverse pharmacological activities. This document provides a detailed overview of its biological effects, underlying mechanisms of action, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-allergic, anti-proliferative, and neuroprotective effects, making it a versatile scaffold for the development of new drugs.[1]

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its most well-documented activities are its anti-inflammatory and anti-allergic properties.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of key inflammatory mediators. It effectively inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain.[2] Furthermore, it significantly suppresses the production of several pro-inflammatory cytokines in a dose-dependent manner, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[2]

Table 1: Anti-inflammatory Activity of this compound

TargetEffectMaximal Inhibition RateCell Line
COX-2 ExpressionInhibitionNot specifiedHMC-1
IL-1β ProductionInhibition~102.6%HMC-1[2]
IL-6 ProductionInhibition~101.1%HMC-1[2]
IL-8 ProductionInhibition~95.8%HMC-1[2]
TNF-α ProductionInhibition~103.9%HMC-1[2]
Anti-allergic Activity

This compound demonstrates significant potential in the management of allergic reactions by inhibiting mast cell degranulation.[2] Mast cells play a central role in allergic responses by releasing histamine (B1213489) and other inflammatory mediators. This compound has been found to inhibit histamine release from mast cells, suggesting its utility in treating mast cell-mediated allergic inflammatory conditions.[2]

Modulation of JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound is believed to exert some of its anti-inflammatory effects through the modulation of the JAK2/STAT3 pathway. It is hypothesized to inhibit the phosphorylation of JAK2 and STAT3, thereby preventing the translocation of STAT3 to the nucleus and the subsequent transcription of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

COX-2 Inhibition Assay (Western Blot)

Objective: To determine the effect of this compound on the protein expression of COX-2 in stimulated cells.

Materials:

  • Human Mast Cell Line (HMC-1)

  • Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against COX-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Protocol:

  • Culture HMC-1 cells to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with PMA (50 nM) and A23187 (1 µM) for 6 hours to induce COX-2 expression.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Cytokine Production Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • HMC-1 cells

  • PMA and A23187

  • This compound

  • ELISA kits for IL-1β, IL-6, IL-8, and TNF-α

Protocol:

  • Seed HMC-1 cells in 24-well plates.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with PMA and A23187 for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of each cytokine in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Mast Cell Degranulation (Histamine Release) Assay

Objective: To assess the inhibitory effect of this compound on mast cell degranulation by measuring histamine release.

Materials:

  • Mast cells (e.g., HMC-1 or rat peritoneal mast cells)

  • Substance P (or other mast cell degranulating agent)

  • This compound

  • Histamine assay kit

Protocol:

  • Incubate mast cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with substance P to induce degranulation.

  • Centrifuge the cell suspension to separate the cells from the supernatant.

  • Collect the supernatant and measure the histamine concentration using a histamine assay kit.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Mast Cell Activation and this compound Inhibition Stimulus Stimulus (e.g., PMA, A23187, Substance P) MastCell Mast Cell Stimulus->MastCell Activates Degranulation Degranulation MastCell->Degranulation Cytokine_Expression Pro-inflammatory Cytokine Expression (IL-1β, IL-6, IL-8, TNF-α) MastCell->Cytokine_Expression COX2_Expression COX-2 Expression MastCell->COX2_Expression This compound This compound This compound->MastCell Inhibits Histamine Histamine Release Degranulation->Histamine

Caption: Inhibition of Mast Cell Activation by this compound.

G cluster_1 Hypothesized Mechanism of this compound on the JAK2/STAT3 Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->JAK2 Inhibits (Hypothesized)

Caption: Hypothesized Inhibition of the JAK2/STAT3 Pathway by this compound.

G cluster_2 Experimental Workflow for Evaluating Anti-inflammatory Activity start Start cell_culture Cell Culture (e.g., HMC-1) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (e.g., PMA/A23187) treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for Cytokines supernatant_collection->elisa histamine_assay Histamine Assay supernatant_collection->histamine_assay western_blot Western Blot for COX-2 cell_lysis->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis histamine_assay->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Anti-inflammatory Assays.

This compound Derivatives in Drug Discovery

The coumarin scaffold of this compound is amenable to chemical modification, offering the potential to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. While specific research on this compound derivatives is emerging, studies on other coumarin derivatives have demonstrated the potential for enhancing anti-inflammatory and anticancer activities through structural modifications.

Table 2: Biological Activities of Selected Coumarin Derivatives (for reference)

CompoundTarget/ActivityIC50/EC50Reference
Anti-inflammatory
ColumbinCOX-1327 µM[3]
COX-253.1 µM[3]
Anticancer
Coumarin Sulfonamide DerivativeMCF-7 Breast Cancer Cells10.62 ± 1.35 µMRecent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules
Triazine-based Coumarin DerivativeMCF-7 Breast Cancer Cells< 1 µMRecent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules

Pharmacokinetics

Understanding the pharmacokinetic profile of a lead compound is crucial for its development into a viable drug candidate. Studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) 17-42-
Tmax (h) 0.3-0.5-
t1/2 (min) 60-90-
Vd/F (L) 0.38-0.44-
Absolute Bioavailability (%) 54-81-

Conclusion

This compound represents a promising natural product lead compound with significant anti-inflammatory and anti-allergic properties. Its ability to modulate key inflammatory pathways, including the inhibition of COX-2 and pro-inflammatory cytokines, as well as its potential to interfere with the JAK2/STAT3 signaling cascade, underscores its therapeutic potential. The favorable pharmacokinetic profile observed in preclinical studies further supports its candidacy for drug development. Future research should focus on elucidating the precise molecular targets of this compound, determining its IC50 values for various biological activities, and exploring the synthesis and structure-activity relationships of its derivatives to optimize its pharmacological properties. The experimental protocols and data presented in this document provide a solid foundation for researchers to advance the study of this compound and its potential as a novel therapeutic agent.

References

Enhancing the Therapeutic Potential of Columbianetin: Application Notes and Protocols for Improved Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a natural coumarin (B35378), has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory applications. However, its poor aqueous solubility presents a substantial challenge for effective formulation and in vivo delivery, limiting its clinical translation. This document provides detailed application notes and experimental protocols for various techniques aimed at enhancing the solubility and dissolution rate of this compound. The methods covered include the use of co-solvents, solid dispersions, cyclodextrin (B1172386) inclusion complexes, and nanosuspensions. Furthermore, this document elucidates the anti-inflammatory signaling pathway of this compound, providing a deeper understanding of its mechanism of action.

Introduction to this compound and its Solubility Challenges

This compound is a furanocoumarin that has been investigated for its anti-inflammatory, anti-fungal, and other pharmacological activities.[1] Its lipophilic nature and crystalline structure contribute to its low solubility in aqueous media, which can lead to poor absorption, low bioavailability, and variable therapeutic efficacy. Overcoming this solubility barrier is a critical step in the development of clinically effective this compound-based therapeutics.

Quantitative Data on this compound Solubility

Precise solubility data is fundamental for designing effective formulation strategies. The following tables summarize the known solubility of this compound in various solvents and the expected improvements with different formulation techniques.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilitySource / Note
Dimethyl Sulfoxide (DMSO)~100 mg/mL[1]
Dimethyl Sulfoxide (DMSO)9 mg/mL (Sonication recommended)[2]
In Vivo Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)≥ 2.5 mg/mL[1][2]
Ethanol (B145695)Soluble (Specific value not available for this compound)General solubility for coumarins[3][4]
Methanol (B129727)Soluble (Specific value not available for this compound)General solubility for coumarins
AcetoneSoluble (Specific value not available for this compound)General solubility for coumarins[5]
WaterPractically Insoluble[6]

Note: Due to the limited availability of specific quantitative solubility data for this compound in ethanol, methanol, and acetone, the general solubility of coumarins is referenced. For Osthole, a structurally similar coumarin, the solubility in ethanol is ~20 mg/mL and in DMSO is ~25 mg/mL.[7]

Table 2: Expected Solubility and Dissolution Enhancement with Different Formulation Techniques

Formulation TechniqueCarrier/MethodExpected ImprovementSource / Note
Solid Dispersion Polyvinylpyrrolidone (PVP)Significant increase in dissolution rate (~3-fold for Osthole) and bioavailability (~1.4-fold for Osthole)[1][8]Based on data for the similar coumarin, Osthole.[1][8]
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increase in aqueous solubility. For coumarin derivatives, a considerable increase in solubility has been observed.[9]General principle for poorly soluble compounds.[10]
Nanosuspension Wet Milling or High-Pressure HomogenizationDrastic increase in dissolution rate and saturation solubility. For hesperetin (B1673127) nanoparticles, up to 90% dissolution was achieved.General principle for poorly soluble drugs.[11][12]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of various this compound formulations designed to enhance its solubility.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable organic solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve (100-mesh)

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a 1:5 weight ratio (e.g., 100 mg of this compound and 500 mg of PVP K30). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the inner surface of the flask.

  • Drying: Place the flask in a vacuum oven at room temperature for 24 hours to ensure complete removal of any residual solvent.

  • Pulverization and Sieving: Scrape the dried film from the flask. Pulverize the film into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the pure this compound powder in a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).

    • Solid-State Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound and Fourier-Transform Infrared Spectroscopy (FTIR) to identify any interactions between the drug and the polymer.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To encapsulate this compound within a cyclodextrin molecule to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Freeze-dryer

Procedure:

  • Preparation of Solutions:

    • Dissolve a molar excess of HP-β-CD in deionized water with stirring.

    • Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while continuously stirring.

  • Incubation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The use of an ultrasonic bath for short periods can facilitate the complexation.

  • Solvent Removal and Lyophilization: Evaporate the ethanol from the mixture using a rotary evaporator. Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Phase Solubility Studies: Determine the increase in this compound's aqueous solubility in the presence of increasing concentrations of HP-β-CD.

    • Spectroscopic Analysis: Use techniques like ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm the formation of the inclusion complex by observing shifts in the spectral peaks of this compound.

    • Thermal Analysis: Employ DSC to observe the disappearance or shifting of the melting endotherm of this compound, indicating its inclusion within the cyclodextrin cavity.

Protocol 3: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation

Objective: To produce nanosized particles of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • A suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • An anti-solvent (e.g., deionized water)

  • A stabilizer (e.g., Poloxamer 188 or Tween 80)

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated drug solution (e.g., 10 mg/mL).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in the anti-solvent (deionized water).

  • Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • Homogenization: Immediately subject the resulting suspension to high-energy homogenization using a high-speed homogenizer or a probe ultrasonicator to further reduce the particle size and prevent aggregation. Maintain the temperature of the suspension using an ice bath during this process.

  • Solvent Removal (Optional): If necessary, the organic solvent can be removed by dialysis or diafiltration.

  • Characterization:

    • Particle Size and Zeta Potential Analysis: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • In Vitro Dissolution: Compare the dissolution rate of the nanosuspension with that of the unprocessed this compound powder.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_outcome Desired Outcome Solid_Dispersion Solid Dispersion Dissolution Dissolution Rate Solid_Dispersion->Dissolution Solid_State Solid-State Analysis Solid_Dispersion->Solid_State Inclusion_Complex Inclusion Complex Solubility Solubility Inclusion_Complex->Solubility Inclusion_Complex->Solid_State Nanosuspension Nanosuspension Nanosuspension->Dissolution Particle_Size Particle Size Nanosuspension->Particle_Size Enhanced_Bioavailability Enhanced Bioavailability Dissolution->Enhanced_Bioavailability Solubility->Enhanced_Bioavailability This compound Poorly Soluble This compound This compound->Solid_Dispersion This compound->Inclusion_Complex This compound->Nanosuspension

Caption: Workflow for enhancing this compound's bioavailability.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NOD1/RIP2/NF-κB signaling pathway. This pathway is a key regulator of the innate immune response and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS NOD1 NOD1 LPS->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits & Activates IKK IKK Complex RIP2->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription This compound This compound This compound->NOD1 Inhibits

Caption: this compound's inhibition of the NOD1/NF-κB pathway.

Conclusion

The protocols and data presented in this document offer a comprehensive guide for researchers to effectively address the solubility limitations of this compound. By employing techniques such as solid dispersion, cyclodextrin inclusion complexation, and nanosuspension, it is possible to significantly enhance the dissolution rate and aqueous solubility of this promising natural compound. The elucidation of its inhibitory action on the NOD1/RIP2/NF-κB signaling pathway further underscores its therapeutic potential as an anti-inflammatory agent. Successful formulation of this compound will be a critical step in unlocking its full clinical utility.

References

Application Notes & Protocols: Stability Testing and Degradation Analysis of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Columbianetin is a natural angular furanocoumarin that has demonstrated various pharmacological activities, making it a compound of interest for drug development. To ensure its quality, safety, and efficacy, a comprehensive understanding of its stability profile is essential. This document provides detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method for this compound, in accordance with the International Council on Harmonisation (ICH) guidelines.[1][2][3] Forced degradation studies are a critical component of the drug development process, helping to identify potential degradation products, establish degradation pathways, and develop validated analytical methods capable of assessing stability.[4][5]

Overall Experimental Workflow

The stability testing process involves subjecting this compound to a variety of stress conditions to induce degradation. The resulting samples are then analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.

G cluster_0 Phase 1: Stress Testing (Forced Degradation) cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Data Analysis & Reporting drug This compound Drug Substance stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress_conditions ICH Q1A/Q1B Guidelines stressed_samples Generate Stressed Samples stress_conditions->stressed_samples method_dev Develop Stability-Indicating HPLC-UV/MS Method stressed_samples->method_dev analysis Analyze Stressed Samples method_dev->analysis method_val Validate Method (Specificity, Linearity, Accuracy, Precision) analysis->method_val quant Quantify this compound & Degradation Products method_val->quant pathway Identify Degradation Pathway (if required) quant->pathway report Generate Stability Report pathway->report G This compound This compound (Parent Molecule) DP1 Degradation Product 1 (e.g., Hydrolyzed Lactone) This compound->DP1  Acid/Base  Hydrolysis DP2 Degradation Product 2 (e.g., Oxidized Product) This compound->DP2  Oxidation  (H₂O₂) DP3 Degradation Product 3 (e.g., Photodimer) This compound->DP3  Photolysis  (UV/Vis Light)

References

Application Notes and Protocols: Molecular Docking Simulations to Identify Novel Targets of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a natural coumarin, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Identifying its direct molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document provides a detailed protocol for utilizing molecular docking simulations to identify and characterize potential protein targets of this compound. The primary focus is on proteins implicated in inflammatory and cancer signaling pathways, such as Cyclooxygenase-2 (COX-2) and key components of the NOD1/NF-κB signaling cascade.

Introduction to this compound and Molecular Docking

This compound is a bioactive compound found in plants of the Angelica genus.[1] Preclinical studies have highlighted its potential in modulating inflammatory responses by inhibiting COX-2 and regulating mast cell-mediated allergic reactions.[2][3] Furthermore, it has been shown to suppress inflammatory cytokine production through the downregulation of the NOD1/NF-κB pathway.[4][5] In the context of cancer, related coumarins have been observed to induce apoptosis and necroptosis in colon cancer cells.[6]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is widely used in drug discovery to predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a protein target.[8][9] By simulating the binding of this compound to various proteins, we can hypothesize its direct molecular targets and gain insights into its therapeutic mechanisms.

Potential Protein Targets for this compound

Based on the known biological activities of this compound, several proteins were selected as potential targets for molecular docking studies. These targets are key players in inflammatory and cancer signaling pathways.

Table 1: Potential Protein Targets of this compound

Target ProteinFunctionPDB IDRationale for Selection
COX-2 Enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.5F19, 3LN1, 5IKT, 5KIRThis compound is a known inhibitor of COX-2.[2]
NOD1 Intracellular pattern recognition receptor that recognizes bacterial peptidoglycans and initiates an inflammatory response.2B1W, 2DBD, 2NSNThis compound has been shown to downregulate the NOD1/NF-κB pathway.[4][5]
RIP2 Serine/threonine kinase that is a crucial downstream signaling partner of NOD1.6FU5, 6S1F, 6RN8, 5YRNAs a key component of the NOD1 pathway, it is a likely target for modulation.
NF-κB (p50/p65) Transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.1VKX, 2I9T, 1BFTThe NF-κB pathway is a downstream effector of NOD1 signaling and is inhibited by this compound.[4][5]

Experimental Protocol: Molecular Docking Simulation

This protocol outlines the steps for performing a molecular docking simulation of this compound against the selected protein targets using AutoDock Vina.[3][8]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.

  • PubChem or ChEMBL: To obtain the 3D structure of this compound.[10][11]

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (CID: 92201).

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, Chem3D) to perform energy minimization of the ligand structure to obtain a stable conformation.

  • Convert to PDBQT format: Use AutoDockTools to convert the ligand file into the PDBQT format, which includes partial charges and rotatable bond information.

Protein Preparation
  • Download Protein Structure: Download the PDB file of the target protein (e.g., COX-2, PDB ID: 5F19) from the Protein Data Bank.

  • Clean the Protein Structure: Open the PDB file in a molecular viewer and remove all non-essential molecules, such as water, co-factors, and existing ligands.

  • Add Polar Hydrogens and Assign Charges: Use AutoDockTools to add polar hydrogen atoms and compute Gasteiger charges for the protein.

  • Define the Grid Box: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The center and dimensions of the grid box should be carefully chosen to cover the entire binding pocket.

Running the Docking Simulation
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

  • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).

Analysis of Docking Results
  • Visualize Binding Poses: Use a molecular visualization tool like Discovery Studio or PyMOL to open the protein and the output ligand PDBQT file.

  • Analyze Interactions: Examine the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

  • Binding Affinity: The binding affinity values in the output file provide an estimate of the binding strength. More negative values indicate a stronger predicted binding.

Docking Validation

To ensure the reliability of the docking protocol, a validation step is essential.[12][13][14] This is typically done by redocking a co-crystallized ligand into the active site of its corresponding protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[12][14]

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical binding affinities of this compound with the selected target proteins, as would be generated from a molecular docking study.

Table 2: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5F19-9.2Tyr385, Arg120, Ser530
NOD1 2B1W-8.5Arg345, Gly346, Leu372
RIP2 6FU5-8.9Lys47, Met74, Asp164
NF-κB (p50/p65) 1VKX-7.8Arg57 (p65), Lys147 (p50), Glu65 (p65)

Note: The binding affinities and interacting residues presented in this table are for illustrative purposes to demonstrate how docking results would be summarized. Actual results may vary.

Visualization of Pathways and Workflows

Experimental Workflow for Molecular Docking

The following diagram illustrates the key steps involved in the molecular docking protocol.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) run_vina Run AutoDock Vina ligand_prep->run_vina protein_prep Protein Preparation (Target Protein) protein_prep->run_vina analyze_results Analyze Docking Results (Binding Affinity & Interactions) run_vina->analyze_results validate Docking Validation analyze_results->validate

Caption: Workflow for the molecular docking simulation of this compound.

NOD1/NF-κB Signaling Pathway

This diagram shows the simplified NOD1/NF-κB signaling pathway, highlighting the potential points of intervention for this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1 NOD1 bacterial_peptidoglycan->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits & Activates IKK_complex IKK Complex RIP2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds gene_transcription Inflammatory Gene Transcription DNA->gene_transcription

Caption: Simplified NOD1/NF-κB signaling pathway.

Conclusion

Molecular docking simulations provide a powerful and efficient approach to identify and characterize the potential molecular targets of natural products like this compound. This application note has outlined a detailed protocol for performing such simulations, focusing on key proteins in inflammatory and cancer pathways. The hypothetical data and visualizations presented serve as a guide for researchers to design and interpret their own in silico experiments. The insights gained from these computational studies can guide further experimental validation and accelerate the drug discovery and development process for this compound-based therapeutics.

References

Unveiling the Anti-Cancer Mechanism of Columbianetin in Ovarian Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental validation of Columbianetin's therapeutic mechanism in ovarian cancer. This compound, a natural coumarin, has demonstrated significant potential in inhibiting ovarian cancer progression. The experimental evidence points towards its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis by modulating the PI3K/AKT/GSK3β signaling pathway.[1][2][3] These findings present a promising avenue for the development of novel targeted therapies for ovarian cancer.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from in vitro studies on the effect of this compound Acetate (B1210297) (CE) on human ovarian cancer cell lines (A2780 and SKOV3).

Table 1: Effect of this compound Acetate (CE) on Apoptosis in Ovarian Cancer Cells

Cell LineTreatmentApoptosis Rate (% of Cells)Fold Change in Apoptosis-Related Proteins
Bcl-2 (Anti-apoptotic)
A2780 ControlBaseline1.0
CE (Various Concentrations)Significantly IncreasedSignificantly Decreased
SKOV3 ControlBaseline1.0
CE (Various Concentrations)Significantly IncreasedSignificantly Decreased

Note: Specific numerical values for apoptosis rates were not provided in the source material, but were described as significantly higher than the control group.[1] The changes in protein expression were also reported as significant.[1]

Table 2: Effect of this compound Acetate (CE) on the PI3K/AKT/GSK3β Signaling Pathway in Ovarian Cancer Cells

Cell LineTreatmentRelative Protein Expression (Phosphorylated/Total)
p-PI3K/PI3K
A2780 Control1.0
CE (Increasing Concentrations)Dose-dependent Decrease
SKOV3 Control1.0
CE (Increasing Concentrations)Dose-dependent Decrease

Note: The expression levels of the phosphorylated proteins were shown to be reduced in a dose-dependent manner with CE treatment.[1][3]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its experimental validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Proliferation Cell Proliferation & Metastasis AKT->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bak Bak Bak->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->GSK3B Activates

Caption: this compound's inhibition of the PI3K/AKT/GSK3β signaling pathway.

G Start Ovarian Cancer Cell Lines (A2780, SKOV3) Treatment Treat with this compound (Varying Concentrations & Time) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Migration Cell Migration Assay (Wound Healing) Treatment->Migration Western_Blot Western Blot Analysis (PI3K/AKT Pathway Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validating this compound's mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on ovarian cancer cells.[4][5]

Materials:

  • Ovarian cancer cell lines (e.g., A2780, SKOV3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Double Staining by Flow Cytometry)

This protocol is used to quantify the number of apoptotic and necrotic cells following this compound treatment.[1][7]

Materials:

  • Treated and control ovarian cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest the cells after treatment with this compound for 48 hours.[1]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory ability of ovarian cancer cells.[8][9]

Materials:

  • Ovarian cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the expression levels of key proteins in the PI3K/AKT/GSK3β pathway.[1][10][11]

Materials:

  • Treated and control ovarian cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (p-PI3K, PI3K, p-AKT, AKT, p-GSK3β, GSK3β, Bcl-2, Bak, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Columbianetin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Columbianetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting this compound? A1: this compound is a natural pyranocoumarin (B1669404) predominantly isolated from plants of the Apiaceae family. The most common sources include the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan and Peucedanum praeruptorum Dunn.[1][2][3][4][5][6] It has also been identified in other plants like Citrus grandis and Zanthoxylum piasezkii.[7][8]

Q2: Which extraction method is most effective for this compound? A2: The choice of extraction method depends on the desired scale and efficiency. Common methods include:

  • Soxhlet Extraction: Using solvents like n-hexane or dichloromethane.[4]

  • Ethanol (B145695) Extraction: Maceration or reflux with aqueous ethanol (e.g., 80% ethanol) is effective for obtaining a crude extract.[9]

  • Supercritical CO2 Extraction: This method can be used to obtain a primary extract rich in coumarins, including this compound.[2][10]

Q3: What are the key stability concerns for this compound during purification? A3: Coumarins can be sensitive to several factors. The lactone ring in the coumarin (B35378) structure is susceptible to hydrolysis under basic (high pH) conditions, leading to degradation.[11] Exposure to direct light and high temperatures can also degrade the compound.[12][13] It is advisable to work with neutral or slightly acidic solutions, protect samples from light using amber vials or foil, and avoid excessive heat.[11]

Q4: How can I monitor the purity of this compound fractions during purification? A4: Purity is typically monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid method for qualitatively assessing the presence of this compound and impurities in fractions.[1] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[1][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Initial Extraction
Possible Cause Solution
Inefficient Solvent Penetration Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent interaction.
Incorrect Solvent Polarity The choice of solvent is critical. This compound has moderate polarity. Test different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate (B1210297), hexane) to find the optimal system for your source material.
Insufficient Extraction Time or Temperature Extraction is a time-dependent process. Increasing the extraction duration or temperature (within limits to prevent degradation) can improve yield.[12]
Problem 2: Poor Separation and Co-elution in Column Chromatography
Possible Cause Solution
Inappropriate Stationary Phase Silica (B1680970) gel is commonly used, but if separation is poor due to the acidic nature of silica causing degradation, consider using neutral alumina.[14][15] For initial cleanup, macroporous resins are highly effective.[3]
Suboptimal Mobile Phase The polarity of the mobile phase must be fine-tuned. If compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane (B92381)/ethyl acetate ratio). If they are retained too strongly, increase the polarity. A gradient elution often provides better separation than an isocratic one.[14]
Column Overloading Loading too much crude extract onto the column will result in broad, overlapping peaks. Reduce the sample load relative to the amount of stationary phase.
Structurally Similar Impurities Coumarins from natural sources often have very similar structures, making separation difficult. Techniques with higher resolving power, like High-Speed Counter-Current Chromatography (HSCCC) or Preparative HPLC, may be necessary for final purification steps.[1]
Problem 3: Product Appears as an Oil or Fails to Crystallize

| Possible Cause | Solution | | Presence of Impurities | Even small amounts of impurities can inhibit crystallization. The product may require further purification by another chromatographic step.[14] | | Incorrect Crystallization Solvent | The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Experiment with solvent systems like ethanol/water, methanol (B129727)/water, or ethyl acetate/hexane.[14] | | Supersaturation Not Achieved | Concentrate the solution to induce supersaturation. Slow evaporation of the solvent can promote crystal growth. | | No Nucleation Sites | Induce crystallization by scratching the inside of the glass flask with a glass rod or by adding a "seed" crystal of pure this compound.[14] |

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from literature for the purification of this compound and related coumarins.

Table 1: Comparison of Purification Techniques for this compound & Analogs

Technique Source Material Compound Purity Achieved Yield Reference
HSCCC (Two Rounds)Angelica pubescens roots (30 g)(+)-Columbianetin95%9.48 mg[1]
Macroporous Resin + Prep-HPLCAngelicae Pubescentis RadixThis compound-β-D-glucopyranoside>98%88.03% (resin step)
HSCCC (Gradient)Peucedanum praeruptorum Dunn(+)-praeruptorin A99.5%35.8 mg from sample[3]
Silica Gel ChromatographyRadix Angelicae pubescentisThis compound>99%Not Specified[2]

Table 2: this compound Physicochemical and Solubility Properties

Property Value / Description Reference
Molecular Formula C₁₄H₁₄O₄[1]
Molecular Weight 246.26 g/mol [1]
Computed XLogP3 1.9[14]
Solubility Qualitative Data: Based on solvents used in successful extraction and chromatography protocols, this compound is expected to have good to moderate solubility in methanol, ethanol, ethyl acetate, and acetone; and lower solubility in less polar solvents like hexane and petroleum ether. Specific quantitative solubility data (e.g., mg/mL) is not readily available in the reviewed literature.[1][3][4]

Experimental Protocols & Workflows

General Purification Workflow

The purification of this compound from a plant source is a multi-step process designed to remove pigments, fats, and other secondary metabolites. The general workflow involves extraction, partitioning, and several stages of chromatography.

G cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification cluster_2 Final Product Plant Dried, Powdered Plant Material (e.g., Angelica pubescens roots) Extract Crude Solvent Extract (e.g., 80% Ethanol) Plant->Extract Extraction Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extract->Partition Concentration & Partitioning MR Macroporous Resin Chromatography (Initial Cleanup) Partition->MR Crude Fraction SG Silica Gel Column Chromatography MR->SG Enriched Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) SG->HSCCC Partially Purified Fraction (Alternative High-Res Step) Crystals Crystallization SG->Crystals Purified Fractions HSCCC->Crystals Final Pure this compound (>95-98% Purity) Crystals->Final Analysis Purity Analysis (HPLC, NMR, MS) Final->Analysis

Figure 1. General experimental workflow for this compound purification.
Protocol 1: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the isolation of (+)-columbianetin from Angelica pubescens roots.[1]

  • Preparation of Crude Extract:

    • Extract 30 g of dried, powdered root material to obtain a pre-purified extract.

    • Dissolve the dry extract (approx. 221 mg) in 10 mL of the selected solvent system.

  • HSCCC Separation - Round 1:

    • Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:7:4, v/v/v/v).

    • Operation: Load the sample onto the HSCCC coil. Perform the separation at 890 rpm.

    • Fraction Collection: Collect 20 mL fractions and analyze by TLC to identify those containing this compound.

  • Intermediate Processing:

    • Combine the this compound-containing fractions.

    • Remove methanol under reduced pressure.

    • Extract this compound from the remaining aqueous phase.

    • Evaporate the solvent to dryness.

  • HSCCC Separation - Round 2:

    • Solvent System: Prepare a second two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v).

    • Operation: Dissolve the dried product from the first round and subject it to a second round of HSCCC separation at 900 rpm.

    • Fraction Collection: Pool fractions containing only this compound as judged by TLC and HPLC analysis.

  • Final Analysis:

    • Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The expected purity is ~95%.[1]

Protocol 2: Purification using Macroporous Resin Chromatography

This protocol describes a general method for enriching coumarins, adapted from a study on a related glucoside, which can be optimized for this compound.

  • Resin Selection and Pre-treatment:

    • Select a suitable non-polar or weakly polar macroporous resin (e.g., D101, AB-8).

    • Pre-treat the resin by soaking sequentially in ethanol and then washing with deionized water until neutral.

  • Adsorption (Loading):

    • Dissolve the crude plant extract in an appropriate solvent and adjust the pH if necessary.

    • Load the solution onto the equilibrated resin column at a controlled flow rate (e.g., 2-4 Bed Volumes/hour). The loading volume should be optimized to prevent breakthrough of the target compound.

  • Washing (Impurity Removal):

    • Wash the column with deionized water to remove highly polar impurities like sugars and salts.

    • A subsequent wash with a low concentration of ethanol (e.g., 10%) can remove more polar, unwanted compounds.

  • Desorption (Elution):

    • Elute the adsorbed this compound from the resin using a gradient of aqueous ethanol (e.g., 30%, 50%, 70%).

    • Collect fractions and monitor using TLC or HPLC to identify the fractions with the highest concentration and purity of this compound.

  • Further Purification:

    • Combine the enriched fractions, concentrate, and subject them to further purification steps like silica gel chromatography or preparative HPLC to achieve >98% purity.

G cluster_0 Resin Preparation cluster_1 Purification Cycle cluster_2 Post-Processing Soak Soak Resin (e.g., in Ethanol) Wash Wash with Water (until neutral) Soak->Wash Equilibrate Equilibrate Column (with starting buffer) Wash->Equilibrate Load Load Crude Extract (e.g., 2-4 BV/h) Equilibrate->Load Wash_Imp Wash with Water/Low % EtOH (Remove Polar Impurities) Load->Wash_Imp Elute Elute with EtOH Gradient (e.g., 30-70%) Wash_Imp->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate & Dry Pool->Concentrate

Figure 2. Workflow for macroporous resin chromatography.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Isolation of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale isolation of Columbianetin.

Troubleshooting Guide & FAQs

This section is designed to provide solutions to common problems that may arise during the extraction and purification of this compound.

Extraction Issues

???+ question "Q1: We are experiencing a low yield of this compound from our initial extraction of Angelica pubescens root. What are the potential causes and how can we optimize the yield?"

???+ question "Q2: Our crude extract contains a high level of impurities, which is complicating the purification process. How can we improve the selectivity of our extraction?"

Purification Issues

???+ question "Q3: We are struggling with poor separation and low purity of this compound during column chromatography. What are the common pitfalls and solutions?"

???+ question "Q4: We are using macroporous resin chromatography, but the recovery of this compound is low. How can we improve the desorption process?"

???+ question "Q5: We are considering High-Speed Counter-Current Chromatography (HSCCC) for large-scale purification. What are the key parameters to optimize?"

Data Presentation: Comparison of Isolation Techniques

The following tables summarize quantitative data from various studies on the isolation of this compound and related coumarins, providing a basis for comparing different methodologies.

Table 1: Comparison of Macroporous Resins for Coumarin Purification

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)Target CompoundsSource MaterialReference
HP-20 8.7994.76This compound acetate, osthole, columbianadinAngelicae Pubescentis Radix[1]
D101 8.8285.72This compound acetate, osthole, columbianadinAngelicae Pubescentis Radix[1]
AB-8 8.8290.84This compound acetate, osthole, columbianadinAngelicae Pubescentis Radix[1]
GDX-201 Not specified, but showed best propertiesNot specifiedThis compound-β-D-glucopyranosideAngelicae Pubescentis Radix[2]

Table 2: Process Parameters and Outcomes for this compound Isolation

MethodStarting MaterialProcess ParametersYieldPurityReference
HSCCC 30 g dry root of Angelica pubescensTwo-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:7:4 and 5:5:5:5 v/v)9.48 mg95%[3]
Macroporous Resin (GDX-201) + PHPLC Angelicae Pubescentis Radix extractLoading flow: 4 BV/h; Elution: 25% ethanol (B145695)88.03% (recovery)>98% (after PHPLC)[2]
Macroporous Resin (HP-20) + PHPLC Angelicae Pubescentis Radix extractElution: 80% ethanol10.69-fold increase in content>98% (after PHPLC)[1][4]

Experimental Protocols

Protocol 1: Large-Scale Isolation of this compound using Macroporous Resin Chromatography

This protocol is a generalized procedure based on methods for purifying coumarins from Angelicae Pubescentis Radix.[1][2]

  • Preparation of Crude Extract:

    • Grind the dried roots of Angelica pubescens to a fine powder.

    • Extract the powder with 70-80% ethanol using a suitable method (e.g., reflux, maceration, or UAE) with a solid-to-liquid ratio of 1:10 (w/v). Repeat the extraction three times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Macroporous Resin Column Preparation:

    • Select a suitable macroporous resin (e.g., HP-20 or GDX-201) and pack it into a glass column of appropriate size for the scale of purification.

    • Pre-treat the resin by washing sequentially with ethanol and then deionized water until the eluent is clear.

  • Adsorption:

    • Dissolve the crude extract in deionized water to a suitable concentration.

    • Load the sample solution onto the pre-treated resin column at a controlled flow rate (e.g., 2-4 BV/h).

    • Collect the flow-through and monitor for the presence of this compound to determine the breakthrough point.

  • Washing:

    • After loading, wash the column with several bed volumes of deionized water to remove unbound impurities such as sugars and salts.

    • A subsequent wash with a low concentration of ethanol (e.g., 5-10%) can be used to remove more polar impurities.

  • Elution:

    • Elute the bound compounds using a stepwise gradient of ethanol in water (e.g., 25%, 50%, 80% ethanol).

    • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound.

    • Combine the this compound-rich fractions.

  • Concentration and Further Purification:

    • Concentrate the combined fractions under reduced pressure to remove the ethanol.

    • The resulting enriched extract can be further purified by methods such as preparative HPLC (PHPLC) or crystallization to obtain high-purity this compound.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the isolation of this compound.[3]

  • Selection of Two-Phase Solvent System:

    • Prepare several two-phase solvent systems, for example, n-hexane-ethyl acetate-methanol-water at different volume ratios (e.g., 5:5:5:5, 5:5:7:4).

    • Determine the partition coefficient (K) of this compound in each system by dissolving a small amount of the pre-purified extract in a 1:1 mixture of the upper and lower phases, shaking, and then analyzing the concentration of this compound in each phase by HPLC. Select a system where K is between 0.5 and 2.

  • HSCCC System Preparation:

    • Fill the HSCCC column entirely with the stationary phase (either the upper or lower phase, depending on the K value and desired elution mode).

    • Set the desired rotational speed (e.g., 900 rpm).

  • Sample Injection and Separation:

    • Dissolve the pre-purified extract in a small volume of the two-phase solvent system (1:1 v/v).

    • Inject the sample into the column.

    • Pump the mobile phase through the column at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Analyze the fractions by TLC or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Structure Verification:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Signaling Pathways of this compound

The following diagrams illustrate the known signaling pathways modulated by this compound, primarily related to its anti-inflammatory and potential anticancer activities.

Columbianetin_Anti_Inflammatory_Pathway cluster_LPS LPS Stimulation cluster_NOD1 NOD1 Pathway cluster_NFkB NF-κB Pathway LPS LPS NOD1 NOD1 LPS->NOD1 RIP2 RIP2 NOD1->RIP2 NFkB NF-κB RIP2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound This compound->NOD1 Inhibits

Caption: this compound's anti-inflammatory effect via inhibition of the NOD1/RIP2/NF-κB signaling pathway.

Columbianetin_COX2_Pathway cluster_Inflammation Inflammatory Stimuli cluster_COX2 COX-2 Pathway Stimuli Inflammatory Stimuli COX2 COX-2 Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits the COX-2 pathway, reducing the production of inflammatory prostaglandins.

Experimental Workflow

This diagram outlines the general workflow for the large-scale isolation and purification of this compound.

Columbianetin_Isolation_Workflow Start Start: Raw Plant Material (e.g., Angelica pubescens roots) Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Purification Primary Purification Crude_Extract->Purification Macroporous_Resin Macroporous Resin Chromatography Purification->Macroporous_Resin Option 1 HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC Option 2 Enriched_Fraction Enriched Fraction Macroporous_Resin->Enriched_Fraction HSCCC->Enriched_Fraction Final_Purification Final Purification (e.g., Preparative HPLC) Enriched_Fraction->Final_Purification Pure_this compound High-Purity this compound Final_Purification->Pure_this compound Analysis Analysis and QC (HPLC, MS, NMR) Pure_this compound->Analysis

References

Technical Support Center: Addressing Columbianetin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Columbianetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in aqueous buffers?

This compound, a type of coumarin (B35378), can be susceptible to degradation in aqueous solutions. The primary factors contributing to its instability include:

  • pH-dependent hydrolysis: The lactone ring in the coumarin structure of this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions, leading to the formation of a carboxylate salt of a coumarinic acid derivative.

  • Oxidation: The phenolic hydroxyl group and the furan (B31954) ring in this compound's structure can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the degradation of the compound.

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I resolve it?

This is a common issue arising from the low aqueous solubility of this compound.

  • Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. While highly soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.

  • Solutions:

    • Reduce the final concentration: Lower the working concentration of this compound in your experiment.

    • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously to prevent localized high concentrations that can lead to precipitation.

    • Use a co-solvent system: If your experimental design permits, maintaining a small percentage of an organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can improve solubility.

    • Adjust the buffer pH: The solubility of phenolic compounds can be pH-dependent. Experiment with slightly acidic pH values, as this can sometimes improve the stability and solubility of coumarins.

Q3: How should I prepare and store this compound solutions to minimize degradation?

To ensure the integrity of your this compound solutions, follow these best practices:

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent such as DMSO or ethanol. Store these stock solutions at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh aqueous working solutions immediately before each experiment. Avoid storing aqueous solutions for extended periods.

  • Degas Buffers: To minimize oxidation, use buffers that have been degassed by sonication or sparging with nitrogen.

  • Protect from Light: Work with this compound solutions in a dark or amber-colored environment to prevent photodegradation. Use amber-colored vials for storage.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Biological Activity

If you are observing variability in your experimental outcomes or a decrease in the expected biological activity of this compound over time, it is likely due to its degradation in the aqueous working solution.

Troubleshooting Workflow:

Troubleshooting Inconsistent Results Start Inconsistent Results or Loss of Activity Check_Freshness Are you using freshly prepared aqueous solutions? Start->Check_Freshness No_Fresh Prepare fresh solutions immediately before use. Check_Freshness->No_Fresh No Yes_Fresh Yes Check_Freshness->Yes_Fresh Yes Check_Storage How are stock and working solutions stored? Yes_Fresh->Check_Storage Improper_Storage Store stock at -20°C/-80°C, protect from light. Prepare aqueous solutions fresh. Check_Storage->Improper_Storage Improperly Proper_Storage Properly Stored Check_Storage->Proper_Storage Properly Assess_Stability Perform a stability study (see Protocol 1). Proper_Storage->Assess_Stability Degradation_Confirmed Degradation Confirmed Assess_Stability->Degradation_Confirmed

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol 1: Rapid Stability Assessment of this compound in Aqueous Buffer

This protocol allows for a quick assessment of this compound's stability under your specific experimental conditions.

Methodology:

  • Preparation: Prepare a fresh aqueous working solution of this compound in your experimental buffer at the desired concentration.

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, ambient light).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of this compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area corresponding to this compound over time indicates degradation.

  • Data Presentation: Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Issue 2: Suspected Degradation Pathway

Understanding the potential degradation products of this compound is crucial for interpreting experimental results and ensuring the specificity of your analytical methods.

Plausible Degradation Pathway of this compound:

Based on the known degradation of similar coumarin compounds, a likely degradation pathway for this compound in aqueous solution involves hydrolysis of the lactone ring.

This compound Degradation Pathway This compound This compound (Lactone Form) Transition_State Transition State This compound->Transition_State OH- (Alkaline pH) or H2O (Neutral pH) Hydrolyzed_Product Hydrolyzed this compound (Carboxylate Form) Transition_State->Hydrolyzed_Product Lactone Ring Opening

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH and keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 12 hours.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) and compare it with a control sample kept in the dark.

  • Sample Analysis: At appropriate time points, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by HPLC or LC-MS to identify and quantify the degradation products.

Data Presentation

Table 1: Solubility of this compound and Structurally Related Flavonoids

This table provides a reference for the solubility of flavonoids in common laboratory solvents. Note that the solubility of this compound may differ, and it is recommended to determine its solubility experimentally in your specific buffer system.

CompoundSolventSolubility (mmol/L)
HesperetinAcetonitrile85
NaringeninAcetonitrile77
QuercetinAcetone80
RutinAcetonitrile0.50

Data adapted from a study on flavonoid solubility.

Table 2: Template for Reporting this compound Degradation Kinetics

Use this template to present the data obtained from your stability studies.

Time (hours)Concentration (µg/mL)% Remaininglog(% Remaining)
0[Initial Concentration]1002.00
1[Concentration at 1h][Calculate %][Calculate log]
2[Concentration at 2h][Calculate %][Calculate log]
4[Concentration at 4h][Calculate %][Calculate log]
8[Concentration at 8h][Calculate %][Calculate log]
24[Concentration at 24h][Calculate %][Calculate log]

This data can be used to determine the degradation rate constant and the order of the reaction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing and using this compound in an experiment, incorporating best practices for maintaining its stability.

Experimental Workflow cluster_prep Preparation cluster_experiment Experiment Stock_Solution Prepare DMSO Stock (e.g., 10 mM) Store_Stock Store at -20°C/-80°C (Protected from light) Stock_Solution->Store_Stock Prepare_Working Prepare Fresh Aqueous Working Solution Store_Stock->Prepare_Working Perform_Assay Perform Biological Assay Prepare_Working->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data

Caption: Recommended experimental workflow for using this compound.

References

Troubleshooting peak tailing in Columbianetin HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Columbianetin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" extending from the center. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results. For this compound, which contains polar functional groups, peak tailing can be a common issue if the analytical method is not optimized.

Q2: My this compound peak is tailing. What are the most likely causes?

A2: The most common causes for peak tailing in the reversed-phase HPLC analysis of this compound fall into three main categories:

  • Chemical Interactions: Secondary interactions between this compound and the stationary phase are a primary cause. Specifically, interactions with residual silanol (B1196071) groups on silica-based columns (like C18) can lead to tailing.

  • System and Column Issues: Problems such as column contamination, the presence of a void at the column inlet, or excessive extra-column volume in the HPLC system can also cause peak tailing for all compounds, including this compound.

Q3: How can I prevent peak tailing in my this compound HPLC analysis?

A3: To prevent peak tailing, a systematic approach to method development and maintenance is crucial:

  • Mobile Phase Optimization:

    • pH Control: Maintain the mobile phase pH at least 2 units away from the analyte's pKa. Since the experimental pKa of this compound is not definitively established, performing a pH scouting experiment (e.g., testing mobile phases at pH 3, 5, and 7) is recommended to find the optimal pH for good peak shape.

    • Use of Additives: Adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions.

  • Proper Column Selection and Care:

    • Use a high-quality, end-capped C18 column from a reputable manufacturer.

    • Regularly flush the column with a strong solvent to remove contaminants.

    • Use a guard column to protect the analytical column from strongly retained impurities in the sample.

  • Sample Preparation:

    • Avoid Sample Overload: Injecting too concentrated a sample can lead to peak distortion. If you suspect overloading, dilute your sample and reinject.

    • Use an Appropriate Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak fronting or tailing.

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

This guide will walk you through optimizing your mobile phase to address peak tailing specific to your this compound analysis.

Question: My this compound peak is tailing. How do I adjust the mobile phase to fix it?

Answer:

  • Assess the Current Mobile Phase pH: If you are not using a buffer or an acid additive, the pH of your mobile phase may not be optimal.

  • Introduce an Acidic Modifier: Add 0.1% formic acid or 0.1% acetic acid to the aqueous component of your mobile phase. This will lower the pH and help to protonate the silanol groups on the stationary phase, minimizing unwanted secondary interactions.

  • Perform a pH Study: Prepare mobile phases at different pH values (e.g., pH 3, 4, 5, and 6) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) to determine the optimal pH for symmetrical peaks.

  • Consider Mobile Phase Additives: If peak tailing persists, especially with basic compounds, adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%) can sometimes improve peak shape by masking the active silanol sites. However, be aware that TEA can be difficult to remove from the column and may affect column lifetime.

Guide 2: Column and System Issues

If optimizing the mobile phase does not resolve the peak tailing, the problem may lie with your HPLC column or system.

Question: I've optimized my mobile phase, but my this compound peak is still tailing. What should I check next?

Answer:

  • Check for Column Contamination:

    • Action: Disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents (e.g., water, methanol (B129727), acetonitrile (B52724), isopropanol).

    • Rationale: This can remove strongly retained compounds that may be causing active sites on the column.

  • Inspect for a Column Void:

    • Action: Carefully disconnect the column and visually inspect the inlet. A void may appear as a depression in the packing material.

    • Rationale: A void at the column inlet can cause peak distortion. If a void is present, the column may need to be replaced.

  • Minimize Extra-Column Volume:

    • Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly tightened to avoid dead volume.

    • Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.

  • Test with a New Column:

    • Action: If the above steps do not resolve the issue, try a new column of the same type.

    • Rationale: The stationary phase of the column may be degraded, especially after prolonged use or exposure to harsh mobile phase conditions.

Data Presentation

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 4.5Suppresses silanol ionization, minimizing secondary interactions with this compound.
Acidic Modifier 0.1% Formic Acid or Acetic AcidProtonates residual silanol groups, leading to improved peak symmetry.
Buffer Concentration 10-25 mMProvides stable pH control without causing salt precipitation.
Sample Solvent Initial Mobile Phase CompositionMinimizes peak distortion caused by solvent mismatch effects.
Column Temperature 30 - 40 °CCan improve peak shape and reduce viscosity of the mobile phase.

Experimental Protocols

Standard HPLC-UV Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or acetic acid).

  • This compound reference standard.

  • Sample containing this compound.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm (or a wavelength determined by UV scan of this compound standard).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-15 min: 20-60% B

    • 15-20 min: 60-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-20% B

    • 26-30 min: 20% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh a known amount of this compound reference standard and dissolve in methanol or acetonitrile to prepare a stock solution.

  • Prepare working standards by diluting the stock solution with the initial mobile phase (80% A: 20% B).

  • Prepare your sample by dissolving it in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent and filter through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase), followed by the standard solutions and then the samples.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Is the tailing observed for all peaks? start->q1 all_peaks Indicates a Systemic Issue q1->all_peaks Yes one_peak Indicates a Chemical Interaction or Method Issue q1->one_peak No check_column Check Column Health: - Contamination - Void - Degradation all_peaks->check_column check_system Check System: - Extra-column volume - Leaks - Pump issues check_column->check_system solution_system Solution: - Flush or replace column - Use shorter/narrower tubing - Perform system maintenance check_system->solution_system check_sample Check Sample Preparation: - Sample overload - Inappropriate solvent one_peak->check_sample check_mobile_phase Check Mobile Phase: - Incorrect pH - No buffer/modifier check_sample->check_mobile_phase solution_method Solution: - Dilute sample - Dissolve in mobile phase - Adjust pH (add 0.1% acid) - Conduct pH study check_mobile_phase->solution_method

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

Secondary_Interaction_Pathway cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Groups (Si-OH) ionized_silanol Ionized Silanol Groups (Si-O-) silanol->ionized_silanol High pH no_tailing Symmetrical Peak silanol->no_tailing tailing Peak Tailing ionized_silanol->tailing This compound This compound This compound->silanol Weak Hydrophobic Interaction This compound->ionized_silanol Strong Secondary Interaction proton H+ proton->ionized_silanol Low pH (Suppression)

Caption: Chemical interactions leading to peak tailing and its mitigation by pH control.

References

How to avoid artifacts in Columbianetin cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Columbianetin in cell viability and other cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with a tetrazolium-based assay (e.g., MTT, MTS, XTT) are inconsistent or show an unexpected increase in viability after this compound treatment. What is the likely cause?

A1: This is a common artifact observed when working with certain natural compounds. This compound is a coumarin, a class of phenolic compounds.[1] Similar to other phenolic compounds like flavonoids, it may possess intrinsic reducing properties that can directly react with and reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product.[1][2][3][4][5] This chemical reaction is independent of cellular metabolic activity but produces the same signal, leading to a false positive and an overestimation of cell viability.[1] To confirm this interference, it is essential to run a cell-free control experiment.

Q2: How do I perform a cell-free control to test for assay interference?

A2: A cell-free control is a critical experiment to validate your assay.

  • Prepare a multi-well plate with your complete cell culture medium but without any cells.

  • Add the same concentrations of this compound (and the vehicle control, e.g., DMSO) that you used in your cellular experiment to these wells.

  • Add the viability assay reagent (e.g., MTT, MTS, XTT) and incubate for the standard duration.

  • Measure the absorbance. If you observe a significant, dose-dependent increase in absorbance in the cell-free wells containing this compound compared to the vehicle-only wells, it confirms direct interference with the assay reagent.[1]

Q3: If this compound interferes with my MTT assay, what are the recommended alternative cell viability assays?

A3: The most robust solution is to switch to an assay that does not rely on the metabolic reduction of a substrate.[1] Recommended alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP as a direct indicator of viable, metabolically active cells.[1][6][7] This method is generally less susceptible to interference from reducing compounds.

  • Protease-Based Viability Assays: These assays measure the activity of specific proteases that are only active in viable cells.

  • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells based on membrane integrity.

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the staining of total cellular protein.[4]

Q4: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A4: this compound has low aqueous solubility.[8] The standard procedure is to first dissolve it in an organic solvent like DMSO to create a high-concentration stock solution.[8][9] When preparing your final working concentrations in cell culture medium, ensure the following:

  • Use Pre-warmed Medium: Always add the DMSO stock to cell culture medium that has been pre-warmed to 37°C.[9]

  • Vortex Immediately: Mix the solution thoroughly immediately after adding the DMSO stock to the medium.

  • Control DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5% (and ideally below 0.1%), to avoid solvent-induced toxicity.[10][11] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Test Solubility Limits: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium.

Q5: Is this compound stable in cell culture medium during long-term experiments?

A5: The stability of natural compounds in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and light exposure.[10][12][13] While specific stability data for this compound in cell culture media is limited, it is best practice to assume that some degradation may occur over extended incubation periods (e.g., >24 hours). For long-term experiments, it is recommended to perform a stability study by quantifying the concentration of this compound in the medium over time using analytical methods like HPLC. To minimize potential degradation, prepare fresh dilutions of this compound in media for each experiment.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High Cell Viability in Tetrazolium-Based Assays
Probable Cause Recommended Solution
Direct Reduction of Assay Reagent by this compound 1. Confirm Interference: Perform a cell-free control experiment as described in FAQ Q2.[1] 2. Switch Assay Method: The most reliable solution is to use a non-tetrazolium-based assay, such as an ATP-based (e.g., CellTiter-Glo®), protease-based, or SRB assay.[1][4][6][7] 3. Modify Existing Protocol (Less Reliable): Before adding the tetrazolium reagent, gently wash the cells with sterile PBS to remove extracellular this compound. Note that this may not eliminate interference from intracellular compound.[1]
Precipitation of this compound 1. Optimize Solubilization: Ensure this compound is fully dissolved in a DMSO stock before diluting in pre-warmed (37°C) cell culture medium.[8][9] 2. Determine Solubility Limit: Test a range of concentrations to find the maximum soluble concentration in your specific medium.
High Variability Between Replicates 1. Ensure Homogenous Cell Seeding: Create a single-cell suspension before plating to avoid clumps.[14] 2. Avoid Edge Effects: Fill the outer wells of the plate with sterile PBS or medium and do not use them for experimental samples.[14] 3. Calibrate Pipettes: Ensure accurate and consistent liquid handling.
Issue 2: Compound Precipitation in Cell Culture Medium
Probable Cause Recommended Solution
Poor Aqueous Solubility 1. Proper Stock Preparation: Dissolve this compound in 100% DMSO at a high concentration (e.g., 10-50 mM).[8][9] 2. Dilution Technique: Add the DMSO stock to pre-warmed (37°C) cell culture medium and vortex immediately.[9] 3. Final DMSO Concentration: Keep the final DMSO concentration in the medium below 0.5%.[10][11]
Final Concentration Exceeds Solubility Limit 1. Empirical Testing: Determine the maximum clear, soluble concentration of this compound in your specific cell culture medium (with and without serum) by visual inspection after incubation.
Interaction with Media Components 1. Serum Effects: Test solubility in media with and without serum. Some compounds can bind to serum proteins, affecting solubility.

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test

Objective: To determine if this compound directly reacts with the tetrazolium reagent (e.g., MTT).

Materials:

  • 96-well plate

  • Complete cell culture medium (the same used for your experiments)

  • This compound stock solution in DMSO

  • Vehicle (DMSO)

  • MTT reagent (or other tetrazolium salt solution)

  • Solubilization solution (e.g., SDS in HCl or DMSO)

Procedure:

  • To a 96-well plate, add 100 µL of complete cell culture medium to each well.

  • Add this compound at the same final concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Add 10 µL of MTT reagent (to a final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Interpretation: A dose-dependent increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct interference.[1][2]

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure cell viability based on intracellular ATP levels, avoiding artifacts from compound reduction potential.

Materials:

  • Cells seeded in an opaque-walled 96-well plate

  • This compound

  • ATP assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and controls for the desired duration.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.[7]

Visualizations

Signaling Pathways and Experimental Workflows

G Troubleshooting Workflow for this compound Viability Assays start Start: Unexpected Viability Results (e.g., High Viability with MTT) check_interference Perform Cell-Free Control Assay start->check_interference interference_yes Interference Confirmed (Signal in Cell-Free Wells) check_interference->interference_yes Yes interference_no No Interference (No Signal in Cell-Free Wells) check_interference->interference_no No switch_assay Switch to Non-Redox Based Assay (e.g., ATP-Glo, SRB) interference_yes->switch_assay troubleshoot_other Troubleshoot Other Parameters: - Cell Seeding Density - Compound Precipitation - Contamination interference_no->troubleshoot_other end_valid Obtain Valid Data switch_assay->end_valid end_reassess Re-evaluate Experiment troubleshoot_other->end_reassess

Caption: Troubleshooting logic for unexpected cell viability assay results.

G This compound-Induced Cell Death Pathways cluster_apoptosis Apoptosis (Low Conc. ~25 µM) cluster_necroptosis Necroptosis (High Conc. ~50 µM) Bax Bax (Upregulated) Casp9 Caspase-9 (Cleaved/Activated) Bax->Casp9 Bcl2 Bcl-2 (Downregulated) Bcl2->Casp9 Casp3 Caspase-3 (Cleaved/Activated) Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis RIP3 RIP-3 (Upregulated) Necroptosis Necroptotic Cell Death RIP3->Necroptosis Casp8_nec Caspase-8 (Modulated) Casp8_nec->Necroptosis This compound This compound This compound->Bcl2 This compound->Casp8_nec ROS ROS Accumulation This compound->ROS ROS->Bax ROS->RIP3

Caption: this compound induces dose-dependent apoptosis and necroptosis.[15][16][17]

References

Technical Support Center: Interpreting Unexpected Results from In Vitro Experiments with Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Columbianetin (CBT) in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in Dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 100 mg/mL (406.07 mM) can be prepared in DMSO, though ultrasonication may be required to fully dissolve the compound.[1] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in anhydrous, high-purity DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This is a common issue for hydrophobic compounds like this compound. The compound is soluble in the organic solvent (DMSO) but has poor solubility in the aqueous environment of the cell culture medium, causing it to precipitate upon dilution.[2]

To prevent precipitation, consider the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform one or more intermediate dilutions.

  • Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently swirling or vortexing.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C can increase the solubility of the compound.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a non-toxic level for your specific cell line, typically below 0.5%.[3]

Q3: I am observing higher than expected cell viability, or even viability over 100% of the control, in my MTT assay after this compound treatment. Is this compound promoting cell growth?

A3: While this compound has been shown to have cytotoxic effects in some cancer cell lines, an apparent increase in cell viability in an MTT assay may be an artifact. Coumarins, the class of compounds this compound belongs to, can directly reduce the MTT tetrazolium salt to formazan (B1609692) in a cell-free system. This leads to a false-positive signal, suggesting increased cell viability when, in fact, it is a chemical interaction.

Troubleshooting Steps:

  • Run a Cell-Free Control: Include control wells with your complete cell culture medium and various concentrations of this compound, but without cells. Add the MTT reagent and measure the absorbance. If you observe a color change, your compound is interfering with the assay.

  • Use an Alternative Viability Assay: Consider using an assay with a different detection principle that is less susceptible to interference from reducing compounds. Good alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based luminescence assay (e.g., CellTiter-Glo®), which measures metabolically active cells.

Q4: My Western blot results for NF-κB or MAPK pathway proteins are inconsistent or have high background. What could be the cause?

A4: High background and inconsistent results in Western blotting can stem from several factors. When investigating signaling pathways like NF-κB and MAPK, which involve phosphorylation events, optimization is key.

Troubleshooting Steps:

  • Blocking: Insufficient blocking is a common cause of high background. Increase the blocking time or the concentration of your blocking agent (e.g., 5% non-fat milk or BSA in TBST). For phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins that can cause non-specific signals.

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.

  • Washing: Increase the number and duration of your washes with TBST to remove non-specifically bound antibodies.

  • Sample Preparation: Ensure you use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

Data Presentation

Table 1: Summary of this compound (CBT) Physicochemical Properties and Storage

PropertyValue / RecommendationSource
Molecular FormulaC₁₄H₁₄O₄[1][4]
Molecular Weight246.26 g/mol [1][4]
Recommended SolventDMSO (up to 100 mg/mL)[1]
Powder Storage4°C, protect from light[1]
Stock Solution Storage-80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]

Table 2: Reported In Vitro Anti-inflammatory Effects of this compound (CBT)

Cell LineStimulantCytokine/MediatorEffectSource
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-α, IL-6, MCP-1, IL-1βDose-dependent suppression[5][6]
Human Mast Cells (HMC-1)PMA + A23187IL-1β, IL-6, IL-8, TNF-αDose-dependent inhibition (Maximal inhibition >95%)[7]
Mouse Chondrocytes (ATDC5)LPSTNF-α, IL-6, IL-1βReduced levels[8][9]

Table 3: Reported In Vitro Effects of this compound (CBT) on Apoptosis and Cell Viability

Cell LineAssayEffectKey FindingsSource
Mouse Chondrocytes (ATDC5)TUNEL Staining, Western BlotAttenuated LPS-induced apoptosisIncreased Bcl-2, decreased Bax and cleaved caspase-3[8]
HCT116 Colon Cancer CellsAnnexin V/PI Staining, Western BlotInduced apoptosis and necroptosisDose-dependent effects on apoptotic and necroptotic markers[10][11][12]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Cytokine Quantification (ELISA)
  • Sample Collection: After treating cells with this compound and/or an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add your samples (cell culture supernatants) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in your samples based on the standard curve.

Protocol 3: Western Blot for NF-κB and MAPK Pathways
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_0 Troubleshooting Unexpectedly High Cell Viability (MTT Assay) A Unexpected Result: High Cell Viability B Is this compound promoting proliferation? A->B C Is there an assay artifact? A->C D Run Cell-Free Control: (Medium + this compound + MTT) C->D E Color Change Observed? D->E F YES: Compound is directly reducing MTT. (False Positive) E->F Yes G NO: Compound is not interfering with MTT. E->G No H Use Alternative Assay: SRB (protein) or ATP-based (luminescence) F->H I Re-evaluate cytotoxicity. Result is likely valid. G->I

Caption: Troubleshooting workflow for unexpected MTT assay results.

G cluster_workflow General Experimental Workflow for this compound In Vitro cluster_assays 4. Downstream Assays prep 1. Prepare this compound Stock (100 mg/mL in DMSO) treat 3. Treatment - this compound (dose-response) - Inflammatory Stimulus (e.g., LPS) - Controls (Vehicle, Untreated) prep->treat culture 2. Cell Culture & Seeding (e.g., RAW 264.7, ATDC5) culture->treat viability Cell Viability (MTT, SRB, ATP-based) treat->viability elisa Cytokine Quantification (ELISA for TNF-α, IL-6) treat->elisa wb Protein Expression (Western Blot for p-p65, p-ERK) treat->wb apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis analysis 5. Data Analysis & Interpretation viability->analysis elisa->analysis wb->analysis apoptosis->analysis

Caption: General experimental workflow for in vitro studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates CBT This compound CBT->IKK inhibits MAPKK MAPKK CBT->MAPKK inhibits MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates MAPK->Nucleus activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

References

Columbianetin Dose-Response Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing dose-response curves in studies involving Columbianetin. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the experimental process.

Question/Issue Answer/Troubleshooting Guide
1. Why am I not observing a clear dose-response curve? Troubleshooting Steps: 1. Concentration Range: Ensure the tested concentration range is appropriate. If the curve is flat, you may be testing concentrations that are too high (on the upper plateau) or too low (on the lower plateau). Conduct a wide range-finding study (e.g., 0.01 µM to 100 µM) to identify the active range.2. Compound Solubility: this compound may have limited solubility in aqueous media. Visually inspect for precipitation. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).3. Cell Health and Density: Use healthy, log-phase cells. Inconsistent cell seeding density can lead to high variability. Optimize cell density to ensure they are in an exponential growth phase during the experiment.4. Incubation Time: The duration of this compound exposure can significantly impact the results. Optimize the incubation time based on the specific assay and expected biological response.
2. My dose-response data shows high variability between replicates. Troubleshooting Steps: 1. Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.2. Edge Effects: Wells on the perimeter of microplates are prone to evaporation. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.3. Cell Plating: Ensure a homogenous cell suspension before and during plating to minimize variability in cell numbers per well.4. Reagent Consistency: Use reagents from the same lot to minimize variability.
3. The IC50/EC50 value shifts between experiments. Troubleshooting Steps: 1. Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic changes.2. Reagent Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.3. Procedural Consistency: Maintain a consistent experimental protocol, including incubation times, temperatures, and reagent concentrations.
4. How do I choose the right cell line for my this compound study? Guidance: The choice of cell line depends on the research question. For anti-inflammatory studies, cell lines like human mast cells (HMC-1) or peripheral blood mononuclear cells (PBMCs) are relevant. For cytotoxicity studies, various cancer cell lines can be used, but the choice should be guided by the specific cancer type being investigated.
5. What controls should I include in my dose-response assay? Essential Controls: 1. Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.2. Untreated Control: Cells in media alone.3. Positive Control: A known inhibitor or activator for the specific pathway or response being measured.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various inflammatory mediators. While specific IC50 values are not consistently reported across studies, the data clearly indicates a dose-dependent inhibitory effect.

Table 1: Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by this compound

CytokineCell LineStimulantObservationMaximal Inhibition Rate
TNF-αHMC-1PMA + A23187Significantly inhibited in a dose-dependent manner.[1]~103.9%[1]
TNF-αPBMCLPSSignificantly inhibited in a dose-dependent manner.Not Reported
IL-6HMC-1PMA + A23187Significantly inhibited in a dose-dependent manner.[1]~101.1%[1]
IL-6PBMCLPSSignificantly inhibited in a dose-dependent manner.Not Reported
IL-8HMC-1PMA + A23187Significantly inhibited in a dose-dependent manner.[1]~95.8%[1]
IL-1βHMC-1PMA + A23187Significantly inhibited in a dose-dependent manner.[1]~102.6%[1]
IL-1βPBMCLPSSignificantly inhibited in a dose-dependent manner.Not Reported
MCP-1PBMCLPSSignificantly inhibited in a dose-dependent manner.Not Reported

Table 2: Dose-Dependent Inhibition of COX-2 by this compound

TargetCell LineObservation
COX-2 ExpressionHMC-1Inhibited in a dose-dependent manner.[1]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cell line.

1. Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) using non-linear regression analysis.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Columbianetin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Columbianetin_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT (Inactive) Receptor->STAT Recruits JAK->Receptor JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation This compound This compound This compound->JAK Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Genes Target Genes (e.g., inflammatory mediators) DNA->Genes Transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow

Dose_Response_Workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plate) start->cell_culture compound_prep 2. Compound Preparation (Serial dilution of this compound) cell_culture->compound_prep treatment 3. Cell Treatment (Incubate cells with this compound) compound_prep->treatment assay 4. Viability/Activity Assay (e.g., MTT, ELISA) treatment->assay data_acq 5. Data Acquisition (Measure absorbance/luminescence) assay->data_acq data_analysis 6. Data Analysis (Calculate % inhibition, plot curve) data_acq->data_analysis ic50 7. Determine IC50/EC50 data_analysis->ic50 end End ic50->end

Caption: General workflow for a dose-response experiment.

References

Technical Support Center: Strategies to Overcome Poor Oral Bioavailability of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and potentially overcoming challenges related to the oral bioavailability of Columbianetin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Does this compound have poor oral bioavailability?

A1: The oral bioavailability of this compound presents a complex picture. While many natural compounds, including some coumarins, exhibit poor oral absorption, a key pharmacokinetic study in rats suggests that this compound has good absolute bioavailability, ranging from 54% to 81% at oral doses of 5, 10, and 20 mg/kg.[1][2] The study characterized its pharmacokinetic properties as having rapid oral absorption and quick clearance.[1]

However, it is crucial to consider that bioavailability can be influenced by numerous factors, including the animal model, the formulation used, and inter-individual variations. Researchers might encounter lower-than-expected bioavailability in different experimental settings. Furthermore, the bioavailability of this compound's prodrug, this compound acetate (B1210297), is significantly lower, at around 7.0%.[3] Therefore, while there is evidence of good bioavailability in rats, it is still pertinent for researchers to be aware of potential challenges and strategies for enhancement.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you are observing lower-than-expected oral bioavailability of this compound.

Q2: My in vivo experiments show low plasma concentrations of this compound after oral administration. What are the potential causes and solutions?

A2: Low plasma concentrations of this compound following oral administration can stem from several factors. The following sections break down potential causes and suggest strategies to address them.

Issue 1: Poor Aqueous Solubility and Dissolution Rate
  • Potential Cause: this compound is soluble in DMSO, indicating it is a lipophilic compound.[4] Poor aqueous solubility in the gastrointestinal fluids can be a rate-limiting step for absorption, leading to low bioavailability.

  • Troubleshooting Strategies:

    • Formulation Enhancement:

      • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate. By converting the drug from a crystalline to a more soluble amorphous state, the bioavailability can be significantly improved.[5][6][7][8][9]

      • Nanoemulsions: Encapsulating this compound in nano-sized oil droplets can improve its solubility and protect it from degradation in the GI tract. This can also facilitate transport across the intestinal mucosa.[10][11][12][13]

      • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion in the GI tract. This increases the surface area for drug release and absorption.[14][15][16][17][18]

Issue 2: Extensive First-Pass Metabolism
  • Potential Cause: Like many natural compounds, this compound may undergo significant metabolism in the gut wall and liver before reaching systemic circulation. A primary metabolic pathway for similar compounds is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[19][20][21][22]

  • Troubleshooting Strategies:

    • In Vitro Metabolism Studies: Conduct experiments using liver microsomes to investigate the metabolic stability of this compound and identify the major metabolites.[23][24][25][26][27] This can help determine if metabolism is a significant barrier.

    • Co-administration with Metabolic Inhibitors: While not a therapeutic strategy, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., UGT inhibitors) in preclinical models can help elucidate the impact of first-pass metabolism on its bioavailability.

Issue 3: Efflux by Intestinal Transporters
  • Potential Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of intestinal epithelial cells. These transporters actively pump drugs back into the intestinal lumen, reducing their net absorption.[28][29][30][31]

  • Troubleshooting Strategies:

    • Caco-2 Permeability Assay: This in vitro model is the gold standard for assessing a compound's intestinal permeability and identifying its potential as a P-gp substrate. An efflux ratio greater than 2 suggests the involvement of active efflux.[32][33][34][35][36]

    • Co-administration with P-gp Inhibitors: In preclinical studies, co-administration of this compound with a P-gp inhibitor can confirm if P-gp-mediated efflux is a limiting factor for its absorption.[37]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₄--INVALID-LINK--
Molecular Weight246.26 g/mol --INVALID-LINK--
SolubilitySoluble in DMSO--INVALID-LINK--
XLogP31.9--INVALID-LINK--

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

Dose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (min)AUC₀₋t (µg/mL*min)Absolute Bioavailability (%)
517.34 ± 7.890.33 ± 0.1360.12 ± 18.341458.34 ± 671.2381.13 ± 45.85
1028.56 ± 9.540.45 ± 0.2175.43 ± 23.452912.45 ± 980.1281.09 ± 33.63
2041.78 ± 15.230.51 ± 0.2889.56 ± 30.124876.56 ± 1789.3454.30 ± 23.19

Data adapted from Guo et al., 2013.[1]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a standard method to assess the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow (paracellular integrity marker)

  • Test compound (this compound) and positive/negative control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and rhodamine 123 for P-gp substrate)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >200 Ω·cm² generally indicates a confluent monolayer.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (Apical to Basolateral):

    • Rinse the cell monolayer with pre-warmed HBSS (pH 7.4).

    • Add HBSS to the basolateral (bottom) chamber.

    • Add the this compound formulation (dissolved in HBSS at a non-toxic concentration, e.g., 10 µM) to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

    • At predetermined time points, take samples from the basolateral chamber and replace the volume with fresh HBSS.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical for Efflux Ratio):

    • Follow the same procedure as above, but add the this compound formulation to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is indicative of active efflux.

Protocol 2: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation

This protocol provides a general guideline for developing a SMEDDS formulation for a hydrophobic compound like this compound.

Materials:

  • This compound

  • Oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90, olive oil)

  • Surfactants (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactants/Co-solvents (e.g., Transcutol® P, polyethylene (B3416737) glycol 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, determine the region that forms a clear and stable microemulsion upon aqueous dilution. This is typically done by titrating the oil/surfactant/co-surfactant mixture with water and observing the formation of a microemulsion.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SMEDDS formulation.

  • Preparation of this compound-Loaded SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (if necessary) and vortex until a clear and homogenous solution is formed.

  • Characterization of SMEDDS:

    • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add a small amount of the SMEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear microemulsion.

    • In Vitro Dissolution Study: Perform a dissolution test to compare the release of this compound from the SMEDDS formulation to that of the pure drug.

Visualizations

G cluster_investigation Workflow for Investigating Poor Oral Bioavailability start Low in vivo exposure of this compound observed solubility Assess Physicochemical Properties (Solubility, Stability) start->solubility permeability Conduct Caco-2 Permeability Assay start->permeability metabolism Perform in vitro Metabolism Study (Liver Microsomes) start->metabolism solubility_issue Poor Solubility? solubility->solubility_issue permeability_issue Low Permeability / High Efflux? permeability->permeability_issue metabolism_issue Rapid Metabolism? metabolism->metabolism_issue formulation Formulation Strategies (Nanoemulsion, Solid Dispersion, SMEDDS) solubility_issue->formulation Yes prodrug Prodrug Approach permeability_issue->prodrug Yes inhibitors Co-administration with Inhibitors (P-gp / Metabolic) permeability_issue->inhibitors Yes metabolism_issue->inhibitors Yes G cluster_smedds Mechanism of Self-Microemulsifying Drug Delivery System (SMEDDS) smedds_preconcentrate { SMEDDS Pre-concentrate |  Isotropic mixture of oil, surfactant, co-surfactant, and this compound} oral_admin Oral Administration smedds_preconcentrate->oral_admin gi_fluid Dispersion in GI Fluids oral_admin->gi_fluid microemulsion { Formation of o/w Microemulsion |  Droplet size < 100 nm} gi_fluid->microemulsion absorption Enhanced Absorption microemulsion->absorption Increased surface area Improved solubilization G cluster_metabolism Potential Metabolic Pathway of this compound This compound This compound glucuronide This compound-Glucuronide This compound->glucuronide ugt_enzyme UDP-Glucuronosyltransferase (UGT) ugt_enzyme->glucuronide udpga UDP-Glucuronic Acid (UDPGA) udpga->glucuronide excretion Enhanced Excretion glucuronide->excretion Increased water solubility

References

Technical Support Center: Optimizing Columbianetin Delivery for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Columbianetin in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in administering this compound in vivo?

A1: The primary challenge with this compound, like many natural coumarin (B35378) compounds, is its poor aqueous solubility. This can lead to low and variable oral bioavailability, making it difficult to achieve desired therapeutic concentrations in target tissues. Consequently, researchers may observe inconsistent results in efficacy and pharmacokinetic studies.

Q2: What are the recommended administration routes for this compound in animal models?

A2: Both oral and intravenous (IV) routes have been successfully used for this compound administration in rats. Oral gavage is common for preclinical efficacy studies due to its convenience. However, IV administration provides 100% bioavailability and is often used in pharmacokinetic studies to establish a baseline for absolute bioavailability of oral formulations.

Q3: How can I improve the oral bioavailability of this compound?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Particle size reduction: Micronization or nanonization increases the surface area for dissolution.

  • Use of co-solvents and surfactants: These can improve the solubility of the compound in the formulation.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[1][2]

  • Nanoparticle formulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can enhance solubility, protect the drug from degradation, and potentially improve absorption.[3][4]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and by modulating mast cell-mediated allergic inflammatory responses.[5] It has also been implicated in the regulation of the JAK2/STAT3 and NF-κB signaling pathways.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Formulation
  • Symptom: The compound precipitates out of solution upon preparation or during storage.

  • Possible Causes & Solutions:

    • Poor Solubility: The chosen vehicle may not be suitable for the desired concentration.

      • Action: Test a range of pharmaceutically acceptable vehicles, including co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), and lipid-based systems. A product data sheet for this compound suggests that a clear solution of at least 2.5 mg/mL can be achieved with formulations containing DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil.

    • Solvent Incompatibility: The compound may be soluble in a stock solvent (like DMSO) but precipitates when diluted into an aqueous vehicle.

      • Action: Optimize the dilution process. Instead of a single large dilution, try serial dilutions. Ensure the final concentration of the organic solvent is low and non-toxic to the animals.

    • Temperature Effects: Solubility can be temperature-dependent.

      • Action: Gentle warming and sonication can help dissolve the compound. However, ensure that the compound is stable at elevated temperatures. Always check for recrystallization as the solution cools.

    • pH Sensitivity: The pH of the vehicle can influence the solubility of ionizable compounds.

      • Action: Evaluate the solubility of this compound at different physiological pH values to determine the optimal pH for your formulation.

Issue 2: High Variability in Pharmacokinetic Data
  • Symptom: Inconsistent plasma concentrations of this compound are observed between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Dosing: Variability in oral gavage technique can lead to inaccurate dosing.

      • Action: Ensure all personnel are thoroughly trained on a standardized oral gavage procedure.[6] Verify the administered volume is accurate for each animal's body weight.

    • Variable Absorption: The presence of food in the stomach can affect drug absorption.

      • Action: Standardize the fasting period for animals before dosing.

    • Inhomogeneous Formulation: If using a suspension, the compound may not be evenly distributed.

      • Action: Ensure the formulation is homogenous before each administration. Vortex or sonicate the suspension immediately before drawing each dose.

    • Formulation Stability: The compound may degrade in the vehicle over time.

      • Action: Prepare formulations fresh daily unless stability data indicates otherwise. Stability studies of this compound in rat plasma have shown it to be stable under various storage conditions, but stability in dosing vehicles should be confirmed.[7]

Issue 3: Lower Than Expected Efficacy
  • Symptom: The observed therapeutic effect is less than anticipated based on in vitro data.

  • Possible Causes & Solutions:

    • Poor Bioavailability: The oral formulation may not be delivering sufficient amounts of this compound to the systemic circulation.

      • Action: Consider optimizing the formulation to enhance bioavailability (see FAQ 3). A pharmacokinetic study in rats showed that the absolute oral bioavailability of this compound ranged from 54% to 81% for doses between 5 and 20 mg/kg, indicating good but not complete absorption.[8]

    • Suboptimal Dose: The administered dose may be too low for the chosen animal model.

      • Action: Conduct a dose-response study to determine the optimal therapeutic dose.

    • Rapid Metabolism: The compound may be quickly metabolized and cleared from the body.

      • Action: The terminal elimination half-life of this compound after oral dosing in rats is relatively short (60-90 minutes).[8] Consider a more frequent dosing regimen or a sustained-release formulation.

Data Presentation

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubilityAppearance
DMSO100 mg/mL (with ultrasound)Clear Solution
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLClear Solution
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLClear Solution
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLClear Solution

Data sourced from a commercially available product data sheet.

Table 2: Comparison of Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration

ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) 29.5 ± 10.3-
Tmax (h) 0.3 ± 0.1-
AUC (0-t) (µg·h/mL) 30.1 ± 11.237.1 ± 9.8
t1/2 (h) 1.3 ± 0.50.5 ± 0.2
Absolute Bioavailability (%) 81.09 ± 33.63100

Data adapted from a pharmacokinetic study in Sprague Dawley rats.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a simple suspension, which is a common starting point for in vivo studies of poorly soluble compounds.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.2% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, heat approximately 50 mL of sterile water to 70-80°C.

    • Slowly add 0.5 g of CMC-Na while stirring to create a uniform dispersion.

    • Add 0.2 mL of Tween 80 to the mixture.

    • Add the remaining sterile water (cooled to room temperature) to reach a final volume of 100 mL.

    • Stir the solution until the CMC-Na is fully hydrated and the solution is clear. This may require stirring overnight at room temperature.

  • Suspension Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

    • Vortex the suspension immediately before each administration to ensure homogeneity.

Protocol 2: Preparation of a Solubilized Formulation for Oral Gavage

This protocol is based on a formulation known to achieve a clear solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Stock Solution (Optional):

    • Prepare a concentrated stock solution of this compound in DMSO if desired for easier handling.

  • Working Solution Preparation (for a final concentration of 2.5 mg/mL):

    • For a 1 mL final volume, dissolve 2.5 mg of this compound in 100 µL of DMSO.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL and mix until a homogenous, clear solution is achieved.

  • Administration:

    • Administer the solution to the animals via oral gavage at the appropriate volume based on their body weight.

Protocol 3: Intravenous Administration of this compound

Materials:

  • This compound formulation suitable for intravenous injection (e.g., solubilized in a vehicle containing co-solvents and surfactants, and sterile filtered).

  • Sterile syringes and needles (e.g., 27-30 gauge).

  • Animal restrainer.

Procedure:

  • Formulation Preparation:

    • Prepare a solubilized formulation of this compound as described in Protocol 2, ensuring all components are sterile and suitable for intravenous administration.

    • The final formulation should be sterile-filtered through a 0.22 µm filter before injection.

  • Animal Preparation:

    • Warm the animal (e.g., with a heat lamp) to dilate the tail veins for easier injection.

    • Place the animal in a suitable restrainer.

  • Injection:

    • Disinfect the injection site on the tail vein with an alcohol swab.

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring:

    • Monitor the animal for any adverse reactions following the injection.

Mandatory Visualization

COX_Pathway This compound's Inhibition of the COX-2 Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 PGG2 COX2->PGG2 Cyclooxygenase activity PGH2 PGH2 PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.

MastCell_Degranulation This compound's Effect on Mast Cell Degranulation Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links MastCell Mast Cell SignalingCascade Signaling Cascade (e.g., Syk, LAT, PLCγ) FcεRI->SignalingCascade Activates Degranulation Degranulation SignalingCascade->Degranulation Mediators Release of Inflammatory Mediators (Histamine, Cytokines) Degranulation->Mediators This compound This compound This compound->MastCell Inhibits activation

Caption: this compound inhibits mast cell activation, preventing the release of inflammatory mediators.

Experimental_Workflow General Workflow for In Vivo this compound Studies Formulation Formulation Preparation (Suspension, Solution, etc.) Dosing Administration (Oral Gavage or IV) Formulation->Dosing AnimalModel Animal Model Selection & Acclimatization AnimalModel->Dosing Monitoring Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Pharmacokinetics, Efficacy) Monitoring->Endpoint

Caption: A logical workflow for conducting in vivo experiments with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Columbianetin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed methodologies for robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is a natural coumarin (B35378) compound found in plants of the Angelica genus.[1] Its primary on-target therapeutic effects are attributed to its anti-inflammatory, analgesic, and anti-allergic properties.[1] The principal mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Additionally, this compound is known to modulate mast cell-mediated allergic inflammatory responses.

Q2: What are potential off-target effects of this compound and why are they a concern?

While specific comprehensive screening data for this compound is not widely published, related coumarins and similar small molecules can interact with unintended proteins. These "off-target" effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[2] For example, a structurally similar compound, Columbin, has been shown to interact with targets other than COX-2, such as Cyclooxygenase-1 (COX-1), Acetylcholinesterase (AChE), and Phospholipase A2 (PLA2).[3] It is crucial to identify and minimize these effects to ensure that the observed biological outcomes are a direct result of the intended on-target activity.

Q3: How can I minimize the risk of off-target effects at the start of my experiments?

Proactive measures can significantly reduce the impact of off-target effects. A multi-faceted approach is recommended:

  • Dose-Response Characterization: Always begin by establishing a dose-response curve for your specific cell line or experimental model. Use the lowest effective concentration of this compound that elicits the desired on-target effect. High concentrations are more likely to engage lower-affinity off-targets.[3][4]

  • Purity Verification: Ensure the purity of your this compound sample. Impurities can introduce confounding biological activities.

  • In Silico Analysis: Utilize computational tools to predict potential off-target binding based on the structure of this compound. This can provide a list of candidate off-target proteins for subsequent experimental validation.

  • Literature Review: Thoroughly review the literature for studies on this compound and structurally similar compounds to identify previously reported off-target interactions.

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent cellular phenotypes after this compound treatment.

  • Possible Cause: This could be due to off-target effects, cellular toxicity at the concentration used, or cell-line-specific responses.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is interacting with its intended target (e.g., COX-2) in your experimental system using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).

    • Perform a Cytotoxicity Assay: Rule out general toxicity as the cause of the observed phenotype. Use assays like MTT or LDH release to determine the cytotoxic profile of this compound in your specific cell line.

    • Use Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target. For example, use siRNA or CRISPR-Cas9 to knockdown COX-2 and compare the phenotype to that of this compound treatment.[4]

    • Employ a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound to determine if the observed effects are specific to the active molecule.

  • Possible Cause: This is a strong indication of an off-target effect. This compound may be interacting with one or more proteins in this unexpected pathway.

  • Troubleshooting Steps:

    • Broad-Spectrum Off-Target Screening: If resources permit, perform a broad-spectrum screen to identify potential off-target interactions. Kinase profiling services (e.g., KINOMEscan) can screen against hundreds of kinases, a common class of off-targets for small molecules.[5][6] Proteome-wide methods like CETSA coupled with mass spectrometry can provide an unbiased view of protein binding.[7][8]

    • Validate Putative Off-Targets: Once potential off-targets are identified, validate these interactions using biochemical or cellular assays. Determine the binding affinity or inhibitory concentration (IC50) for these interactions to understand their relevance at the concentrations used in your primary experiments.

Quantitative Data Summary

The following tables provide examples of quantitative data that should be generated to characterize the on- and off-target effects of this compound. Researchers should populate these tables with their own experimental data.

Table 1: On-Target and Potential Off-Target Activity of this compound

Target/AssayCompoundIC50 / EC50 (µM)Notes
On-Target
Cyclooxygenase-2 (COX-2)This compoundData to be determinedPrimary anti-inflammatory target.
Potential Off-Targets (based on related compounds)
Cyclooxygenase-1 (COX-1)This compoundData to be determinedImportant for assessing selectivity.
Acetylcholinesterase (AChE)This compoundData to be determinedPotential for neurological side effects.
Phospholipase A2 (PLA2)This compoundData to be determinedInvolved in the inflammatory cascade.
Other identified off-targetsThis compoundData to be determinedFrom screening assays (e.g., Kinome scan).

Table 2: Cytotoxicity Profile of this compound

Cell LineAssayIncubation Time (hrs)CC50 (µM)
e.g., RAW 264.7MTT24Data to be determined
48Data to be determined
72Data to be determined
Your Cell LineMTT/LDH24, 48, 72Data to be determined

Experimental Protocols

Protocol 1: COX-1 and COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (probe)

  • This compound

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In separate wells of a 96-well plate, add assay buffer, COX-1 or COX-2 enzyme, and TMPD.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value for both COX-1 and COX-2.

Protocol 2: Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.[3]

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the concentration to determine the CC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[9][10][11]

Materials:

  • Cell line expressing the target protein

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blot reagents or mass spectrometer

Procedure:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control.

  • Heat Challenge: Transfer cell suspensions to PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation at high speed.

  • Detection: Analyze the amount of soluble target protein in the supernatant using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Quantify the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Arachidonic_Acid Arachidonic Acid Signaling_Cascade->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammation This compound This compound This compound->COX2 Experimental_Workflow cluster_0 Initial Assessment cluster_1 Target Validation cluster_2 Off-Target Identification A 1. Dose-Response Curve (Lowest Effective Concentration) B 2. Cytotoxicity Assay (e.g., MTT, LDH) A->B C 3. On-Target Engagement (e.g., CETSA) B->C D 4. Orthogonal Validation (e.g., siRNA, CRISPR) C->D E 5. Broad-Spectrum Screening (e.g., Kinome Scan) D->E F 6. Validate Off-Targets (Biochemical/Cellular Assays) E->F Logical_Relationship Observed_Phenotype Observed Cellular Phenotype On_Target On-Target Effect (e.g., COX-2 Inhibition) Observed_Phenotype->On_Target Is it the intended effect? Off_Target Off-Target Effect (Binding to other proteins) Observed_Phenotype->Off_Target Is it an unexpected effect? Cytotoxicity General Cytotoxicity Observed_Phenotype->Cytotoxicity Is it cell death?

References

Dealing with batch-to-batch variability of Columbianetin extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Columbianetin extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent batch-to-batch variability of this compound extracts and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological activity of different batches of this compound extract, even though we follow the same experimental protocol. What are the likely causes?

A1: Batch-to-batch variability is a common challenge when working with natural product extracts. The primary sources of this variability can be categorized as follows:

  • Raw Material Variation: The chemical composition of the source plant, Angelica pubescens and other related species, can vary significantly due to:

    • Genetics and Plant Variety: Different subspecies or varieties can have inherently different levels of active compounds.

    • Geographical Location and Growing Conditions: Factors such as soil composition, climate, and altitude influence the biosynthesis of secondary metabolites like this compound.

    • Harvesting Time and Plant Age: The concentration of active compounds can change throughout the plant's life cycle and with the seasons.

    • Post-Harvest Processing and Storage: How the plant material is dried and stored can lead to degradation of the active compounds.

  • Extraction Process Deviations: Minor changes in the extraction protocol can lead to significant differences in the final extract's composition. Key parameters include:

    • Solvent Choice and Concentration: Different solvents have varying efficiencies in extracting specific compounds.

    • Extraction Method: Techniques like maceration, sonication, and reflux extraction will yield different results.

    • Temperature and Duration: These parameters can affect both the extraction efficiency and the stability of the compounds.

  • Manufacturing and Analytical Processes: Inconsistencies in downstream processing, such as solvent removal and drying, as well as variations in analytical procedures, can introduce variability.[1]

Q2: How can we standardize our this compound extract to ensure more consistent results?

A2: Standardization is key to mitigating variability. A multi-faceted approach is recommended:

  • Raw Material Verification: Whenever possible, obtain detailed information from your supplier regarding the plant's species, origin, and harvest time.

  • Chemical Fingerprinting: Analyze each batch of extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[1] This will provide a "fingerprint" of the chemical constituents, allowing you to compare the presence and relative abundance of this compound and other major compounds across batches.

  • Quantification of Marker Compounds: Quantify the concentration of this compound (and potentially other known bioactive compounds) in each batch using a validated HPLC method with a certified reference standard. This will allow you to normalize your experimental treatments based on the concentration of the active compound rather than the total extract weight.

Q3: We are having trouble dissolving our this compound extract in our aqueous cell culture medium, leading to precipitation. What do you recommend?

A3: this compound has poor water solubility. To improve its solubility in aqueous media, follow these steps:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Dissolve the extract in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution.

  • Serial Dilutions in the Same Solvent: If you are performing dose-response experiments, make your serial dilutions in the same organic solvent (e.g., DMSO) to maintain the solubility of the compound.

  • Final Dilution into Aqueous Medium: Perform the final dilution of your stock or serially diluted solutions directly into your pre-warmed cell culture medium. It is crucial to keep the final concentration of the organic solvent as low as possible (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2][3][4][5]

  • Vortexing: After the final dilution, vortex the solution thoroughly to ensure it is well-mixed and to minimize immediate precipitation.

If precipitation persists, you might consider using solubility enhancers like cyclodextrins, though their effects on your specific assay should be validated.[4]

Q4: Could the this compound extract itself be interfering with our in vitro assays (e.g., MTT, fluorescence-based assays)?

A4: Yes, interference from natural product extracts is a known issue. This compound is a coumarin, a class of compounds that can interfere with certain assays. Potential interferences include:

  • Colorimetric Assays (e.g., MTT, Bradford): Colored compounds in the extract can absorb light at the same wavelength as the assay's readout, leading to artificially high or low results.

  • Fluorescence-Based Assays: Some compounds in the extract may be autofluorescent or can quench the fluorescent signal of the reporter molecule.

  • Enzymatic Assays: Compounds in the extract can directly inhibit or activate the reporter enzyme (e.g., peroxidases), leading to false positives or negatives.[6]

  • Redox-Active Compounds: this compound and other phytochemicals can have antioxidant properties that interfere with assays relying on redox reactions.

To check for interference, it is essential to run proper controls, such as a sample containing the extract and assay reagents but no cells or target enzyme.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

This guide provides a systematic workflow to identify the source of variability and standardize your results.

G start Inconsistent Biological Activity Observed raw_material Step 1: Verify Raw Material - Confirm botanical identity - Check source, harvest, and storage consistency start->raw_material fingerprint Step 2: Chemical Fingerprinting - Analyze all batches via HPLC-DAD/MS - Compare chromatograms for differences raw_material->fingerprint quantify Step 3: Quantify Marker Compound - Use a validated HPLC method to quantify this compound - Normalize doses based on this compound concentration fingerprint->quantify bioassay Step 4: Re-run Bioassay - Use normalized doses for all batches quantify->bioassay results Consistent Results? bioassay->results success Problem Solved results->success Yes fractionation If variability persists: Bioassay-Guided Fractionation - Separate extract into fractions - Test fractions to identify active components results->fractionation No

Workflow for troubleshooting inconsistent biological activity.
Issue 2: Assay Interference

This workflow helps determine if your this compound extract is interfering with your assay readout.

G start Unexpected or High Background Assay Results cell_free Step 1: Run Cell-Free Control - Assay medium + Extract (no cells/target) - Does it generate a signal? start->cell_free signal_present Signal Present? cell_free->signal_present interference Interference Confirmed - Subtract background signal - Consider alternative assay signal_present->interference Yes no_direct_interference No Direct Interference - Proceed to next step signal_present->no_direct_interference No quenching Step 2 (for fluorescence assays): Run Quenching Control - Fluorescent probe + Extract - Is signal reduced? no_direct_interference->quenching signal_reduced Signal Reduced? quenching->signal_reduced quenching_confirmed Quenching Confirmed - Data may be unreliable - Use a lower extract concentration - Consider alternative assay signal_reduced->quenching_confirmed Yes no_quenching No Quenching - Interference is unlikely - Investigate other causes (e.g., cytotoxicity) signal_reduced->no_quenching No

Workflow for troubleshooting assay interference.

Data Presentation: Impact of Extraction Parameters

While specific data for this compound yield under varying conditions is limited in the literature, the following tables summarize general findings for coumarins and related phenolic compounds from Angelica species and other plants. This data can guide the optimization of your extraction protocol.

Table 1: Comparison of Extraction Methods for Flavonoids and Phenolic Compounds

Extraction MethodRelative YieldTime EfficiencyNotes
MacerationGoodLow (24-72h)Simple, but time-consuming and may result in lower yields compared to other methods.[7][8][9][10][11]
Ultrasonic-Assisted Extraction (UAE)ExcellentHigh (<1h)Generally provides higher yields in a much shorter time due to enhanced cell wall disruption.[7][8][9][10][11]
Heating RefluxVery GoodMedium (2-4h)Efficient but the use of heat may degrade thermolabile compounds.[12]

Table 2: Effect of Different Solvents on Extraction Yield of Phenolic/Flavonoid Compounds

SolventPolarityRelative YieldNotes
WaterHighModerateExtracts a wide range of polar compounds, but may be less efficient for less polar coumarins like this compound.[13][14]
EthanolHighVery GoodA commonly used and effective solvent for extracting coumarins and other phenolic compounds.[12][13][14]
MethanolHighExcellentOften shows the highest extraction yield for a broad range of phenolic compounds.[13][14]
AcetoneMediumVery GoodAlso a very effective solvent for flavonoids and other phenolic compounds, sometimes yielding the highest amounts.[14]
70% EthanolHighExcellentAn ethanol-water mixture is often more effective than absolute ethanol for extracting a wider range of compounds.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Angelica pubescens Root

This protocol is a general guideline for the extraction and initial purification of this compound.

  • Preparation of Plant Material:

    • Obtain dried roots of Angelica pubescens.

    • Grind the roots into a fine powder to maximize the surface area for extraction.

  • Extraction (Choose one method):

    • Maceration:

      • Weigh 100 g of the powdered root material and place it in a suitable flask.

      • Add 1 L of 70% ethanol.

      • Seal the flask and let it stand at room temperature for 72 hours, with occasional shaking.

      • Filter the mixture using Whatman No. 1 filter paper.

      • Collect the filtrate and concentrate it under reduced pressure with a rotary evaporator at a temperature below 50°C to get the crude extract.

    • Ultrasonic-Assisted Extraction (UAE):

      • Combine 10 g of the powdered root with 200 mL of 70% ethanol in a beaker.

      • Place the beaker in an ultrasonic bath.

      • Sonicate at a power of 300 W and a temperature of 50°C for 60 minutes.

      • Centrifuge the mixture at 8000 rpm for 10 minutes.

      • Collect the supernatant and concentrate it using a rotary evaporator.

  • Purification (Optional, for higher purity):

    • The crude extract can be further purified using techniques like silica (B1680970) gel column chromatography or high-speed counter-current chromatography (HSCCC) to isolate this compound.[1] A gradient of n-hexane and ethyl acetate (B1210297) is commonly used for the separation of coumarins on a silica gel column.

Protocol 2: HPLC-DAD Analysis for Chemical Fingerprinting and Quantification

This protocol provides a starting point for the quality control analysis of your this compound extracts.

  • Preparation of Samples and Standards:

    • Extract Sample: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of HPLC-grade methanol. Sonicate for 15-20 minutes to ensure complete dissolution.

    • Standard Solution: Prepare a stock solution of a certified this compound reference standard in HPLC-grade methanol. From this stock, prepare a series of calibration standards of known concentrations.

    • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B) is often effective.

      • Example Gradient: Start with a higher percentage of B and gradually increase the percentage of A over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 325 nm for this compound. The DAD can scan a range (e.g., 200-400 nm) to capture the UV spectra of all eluting compounds for fingerprinting.[12]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Fingerprinting: Overlay the chromatograms from different batches to visually inspect for differences in the number and relative intensity of peaks.

    • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the linear regression equation from this curve to calculate the concentration of this compound in your extract samples.

Signaling Pathway Diagrams

This compound has been reported to modulate several key signaling pathways involved in inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes dna DNA stat3_dimer->dna translocates to nucleus This compound This compound This compound->jak2 inhibits gene Target Gene Transcription (e.g., Pro-inflammatory cytokines) dna->gene binds to promoter G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 activates mkk MKK3/6 tak1->mkk ikb IκB tak1->ikb phosphorylates p38 p38 MAPK mkk->p38 activates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates This compound This compound This compound->p38 inhibits This compound->nfkb inhibits translocation dna DNA nfkb_nuc->dna gene Pro-inflammatory Gene Transcription dna->gene G cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects vimentin Vimentin vav2 VAV2 vimentin->vav2 activates rac1_gdp Rac1-GDP (inactive) vav2->rac1_gdp promotes GDP/GTP exchange rac1_gtp Rac1-GTP (active) rac1_gdp->rac1_gtp adhesion Cell Adhesion rac1_gtp->adhesion migration Cell Migration rac1_gtp->migration invasion Invasion (MMP2, MMP9) rac1_gtp->invasion This compound This compound This compound->vimentin targets

References

Technical Support Center: Scaling Up the Synthesis of Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Columbianetin synthesis. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Scale-Up Challenges

Q1: We are experiencing a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis of this compound. What are the most common reasons for this?

A1: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors that are less pronounced at a smaller scale. The primary areas to investigate are:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of both reactants and products. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Reaction Kinetics and Thermodynamics: Some reactions are highly exothermic. What is easily controlled in a small flask with an ice bath can become a serious safety hazard and a source of impurity formation in a large reactor if the cooling capacity is insufficient.

  • Purity of Starting Materials: The quality of starting materials can have a more significant impact on a larger scale. Impurities that were negligible in a small batch can act as catalysts for side reactions or inhibitors for the main reaction, leading to a substantial decrease in yield.

  • Work-up and Isolation Procedures: Extraction and purification methods that are efficient on a small scale may not be directly scalable. For instance, phase separation in extractions can be slower and less efficient in large vessels. Product loss during transfers and multiple purification steps becomes more significant.

Section 2: Specific Synthetic Steps

The synthesis of this compound often involves several key transformations, each with its own set of challenges during scale-up. A common synthetic strategy involves the formation of a coumarin (B35378) core, followed by prenylation and subsequent functional group manipulations.

Q2: Our Pechmann condensation to form the coumarin core is sluggish and gives a low yield on a larger scale. How can we improve this?

A2: The Pechmann condensation, while a classic method for coumarin synthesis, can be problematic upon scale-up.[1][2][3] Key optimization parameters include:

  • Catalyst Selection: Strong mineral acids like sulfuric acid, commonly used in lab-scale synthesis, can cause charring and are corrosive to standard reactors. Consider switching to a solid acid catalyst such as a zeolite, a cation exchange resin (e.g., Amberlyst-15), or a nanocrystalline sulfated-zirconia.[2] These are often more easily removed by filtration, reducing downstream processing challenges.

  • Temperature Control: The Pechmann reaction is temperature-sensitive. Too low a temperature will result in a slow reaction, while excessive heat can lead to the formation of by-products.[2] A thorough temperature optimization study is recommended for your specific substrate and catalyst system.

  • Solvent Choice: Many modern Pechmann condensation protocols are performed under solvent-free conditions, which is advantageous for scale-up as it reduces solvent waste and can increase reaction rates.[2] If a solvent is necessary, polar aprotic solvents are often a good choice.

Troubleshooting the Pechmann Condensation

G start Low Yield in Pechmann Condensation catalyst Catalyst Inefficiency start->catalyst temp Suboptimal Temperature start->temp solvent Solvent Issues start->solvent catalyst_sol1 Switch to Solid Acid Catalyst (e.g., Zeolite, Amberlyst-15) catalyst->catalyst_sol1 catalyst_sol2 Optimize Catalyst Loading catalyst->catalyst_sol2 temp_sol1 Conduct Temperature Screening Study temp->temp_sol1 temp_sol2 Ensure Uniform Heating temp->temp_sol2 solvent_sol1 Attempt Solvent-Free Conditions solvent->solvent_sol1 solvent_sol2 Screen Polar Aprotic Solvents solvent->solvent_sol2

Caption: Troubleshooting workflow for low yield in Pechmann condensation.

Q3: We are using meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of a precursor to this compound and are concerned about safety at a larger scale. What are the main hazards and how can they be mitigated?

A3: The use of m-CPBA on a large scale is a significant safety concern due to its thermal instability and potential for explosive decomposition.[4][5]

  • Thermal Instability: m-CPBA can decompose exothermically, and this can be initiated by heat, shock, or friction. The commercial product is typically sold as a wetted powder (usually <77% purity) to improve stability.[6]

  • Solvent Incompatibility: The combination of m-CPBA with certain solvents, such as dimethylformamide (DMF), has been reported to lead to explosions. Dichloromethane (DCM) is a more common solvent, but even in DCM, high concentrations of m-CPBA can be unstable.[4][5]

Mitigation Strategies:

  • Strict Temperature Control: Maintain a low reaction temperature and ensure the reactor's cooling system is robust enough to handle any potential exotherm.

  • Controlled Addition: Add the m-CPBA solution slowly to the reaction mixture to control the rate of reaction and heat generation.

  • Dilution: Work with dilute solutions of m-CPBA to reduce the risk of a runaway reaction.

  • Quenching: After the reaction is complete, ensure that any excess m-CPBA is safely quenched. A common method is the addition of a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution.

Q4: The Claisen rearrangement step in our synthesis requires high temperatures, leading to the formation of several by-products. How can we improve the selectivity?

A4: The high temperatures often required for Claisen rearrangements can indeed lead to side reactions.[7][8]

  • Catalysis: While traditionally a thermal reaction, some Lewis acids have been shown to catalyze the Claisen rearrangement at lower temperatures. A screening of mild Lewis acid catalysts could be beneficial.

  • Microwave-Assisted Synthesis: For moderate scale-up, microwave reactors can provide rapid and uniform heating, which can sometimes reduce reaction times and improve yields by minimizing the formation of thermal degradation by-products.

  • Solvent Selection: The choice of a high-boiling, inert solvent is crucial. Solvents that can participate in the reaction or degrade at high temperatures should be avoided.

Section 3: Purification and Isolation

Q5: We are struggling with the crystallization of the final this compound product. It either oils out or precipitates as a very fine powder that is difficult to filter. What can we do?

A5: Crystallization is a critical step for achieving high purity, but it can be challenging to control, especially on a larger scale.

  • Solubility and Supersaturation: A thorough understanding of the solubility curve of this compound in your chosen solvent system is essential. The goal is to control the rate of supersaturation to promote crystal growth rather than rapid precipitation.[9] This can be achieved by slow cooling or the slow addition of an anti-solvent.

  • Seeding: Introducing seed crystals at the right temperature and concentration can provide a template for crystal growth and help to control the final particle size.

  • Agitation: The mixing speed can influence crystal size and morphology. Too vigorous mixing can lead to crystal breakage and the formation of fine particles, while insufficient mixing can result in poor heat and mass transfer.

  • Solvent System: A screening of different solvent and anti-solvent systems is often necessary to find the optimal conditions for crystallization.

Crystallization Troubleshooting Decision Tree

G start Crystallization Problems oiling_out Product Oiling Out start->oiling_out fine_powder Fine Powder Formation start->fine_powder oiling_out_sol1 Decrease Cooling Rate oiling_out->oiling_out_sol1 oiling_out_sol2 Use a Different Solvent System oiling_out->oiling_out_sol2 oiling_out_sol3 Introduce Seed Crystals oiling_out->oiling_out_sol3 fine_powder_sol1 Reduce Supersaturation Rate (Slower Cooling/Anti-solvent Addition) fine_powder->fine_powder_sol1 fine_powder_sol2 Optimize Agitation Speed fine_powder->fine_powder_sol2 fine_powder_sol3 Implement a Seeding Protocol fine_powder->fine_powder_sol3

Caption: Decision tree for troubleshooting common crystallization issues.

Data Presentation: Illustrative Comparison of Lab vs. Pilot Scale Synthesis

The following tables provide an illustrative comparison of key parameters for the synthesis of this compound at different scales. Note: These values are representative and will vary depending on the specific synthetic route and process optimization.

Table 1: Pechmann Condensation for Coumarin Core Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Catalyst H₂SO₄ (conc.)Amberlyst-15
Temperature 120 °C110 °C
Reaction Time 6 hours8 hours
Yield 85%78%
Purity (crude) 90%85%

Table 2: m-CPBA Epoxidation

ParameterLab Scale (5 g)Pilot Scale (500 g)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
m-CPBA Conc. 0.5 M0.2 M
Temperature 0 °C to RT-5 °C to 5 °C
Addition Time 30 minutes4 hours
Yield 92%88%
Purity (crude) 95%91%

Experimental Protocols

Protocol 1: Pechmann Condensation using a Solid Acid Catalyst (Illustrative)

This protocol is a general guideline for the synthesis of a 7-hydroxycoumarin intermediate using a solid acid catalyst, which is more amenable to scale-up.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser with the phenol (B47542) precursor (1.0 eq) and the β-ketoester (1.1 eq).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 20 wt%).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 110-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Isolation: Remove the solid catalyst by filtration. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow for Pechmann Condensation

G cluster_0 Reaction cluster_1 Work-up and Isolation A Charge Reactor with Phenol and β-ketoester B Add Solid Acid Catalyst A->B C Heat to Optimized Temperature B->C D Monitor Reaction Progress C->D E Cool and Dissolve in Solvent D->E Reaction Complete F Filter to Remove Catalyst E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Recrystallization H->I

Caption: General experimental workflow for a scaled-up Pechmann condensation.

Protocol 2: Safe Handling and Use of m-CPBA for Epoxidation (Illustrative)

This protocol outlines key safety considerations for a scaled-up epoxidation using m-CPBA.

  • Reactor Setup: Use a clean, dry, and inert reactor with a robust cooling system, a dropping funnel for controlled addition, a thermocouple, and a nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Charge Substrate: Charge the reactor with a solution of the alkene precursor in a suitable solvent (e.g., DCM).

  • Cooling: Cool the reactor to the desired temperature (e.g., 0 °C).

  • Prepare m-CPBA Solution: In a separate vessel, prepare a dilute solution of m-CPBA in the same solvent.

  • Controlled Addition: Add the m-CPBA solution to the reactor via the dropping funnel at a rate that maintains the internal temperature within the desired range.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: After the reaction is complete, slowly add a quenching solution (e.g., 10% aqueous sodium sulfite) while maintaining a low temperature.

  • Work-up: Proceed with standard aqueous work-up, including washes with sodium bicarbonate to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic layer and concentrate to obtain the crude epoxide.

This technical support guide is intended to provide general guidance. Specific reaction conditions and protocols should be optimized for your particular synthetic route and equipment. Always perform a thorough safety assessment before scaling up any chemical reaction.

References

Technical Support Center: Columbianetin Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Columbianetin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a natural furanocoumarin that exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1][2] It is often studied as a metabolite of Columbianadin, another bioactive compound found in plants like Angelicae Pubescentis Radix.[1][2] Understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile.

Q2: What are the primary challenges in identifying this compound metabolites?

Like many furanocoumarins, identifying this compound metabolites can be challenging due to:

  • Low concentrations: Metabolites are often present in very low concentrations in biological matrices.

  • Isomeric forms: Distinguishing between isomers with the same mass-to-charge ratio requires high-resolution mass spectrometry and careful chromatographic separation.

  • Matrix effects: Endogenous components in plasma, urine, or tissue homogenates can interfere with the ionization and detection of metabolites.

  • Analyte stability: this compound and its metabolites may be unstable under certain pH, temperature, or light conditions, leading to degradation during sample collection, storage, and analysis.

Q3: Which analytical techniques are most suitable for this compound metabolite identification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for identifying and quantifying this compound and its metabolites.[1][2] This method offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in complex biological samples.

Q4: What are the expected metabolic pathways for this compound?

As a coumarin (B35378) derivative, this compound is expected to undergo Phase I and Phase II metabolism.

  • Phase I reactions are primarily mediated by Cytochrome P450 (CYP) enzymes and may include oxidation, reduction, and hydrolysis to introduce or expose polar functional groups.[3]

  • Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (B86663) groups, or glutathione (B108866) to increase water solubility and facilitate excretion.[3]

Q5: Are there any known metabolites of this compound?

Currently, the scientific literature primarily focuses on this compound as a metabolite of Columbianadin.[1][2] Detailed studies identifying the specific metabolites of this compound itself are limited. However, based on the metabolism of similar furanocoumarins, potential metabolites could include hydroxylated and glucuronidated derivatives.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape or resolution Inappropriate LC column or mobile phase.Optimize the LC method. A C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) has been shown to be effective.[2] Experiment with different gradients and flow rates.
Low signal intensity or inability to detect metabolites Low metabolite concentration in the sample.Concentrate the sample using solid-phase extraction (SPE). Optimize the mass spectrometer's ionization source parameters (e.g., spray voltage, gas flow, temperature).
Ion suppression from matrix components.Improve sample cleanup procedures. Consider using a different extraction method (e.g., supported liquid extraction). Dilute the sample if the metabolite concentration is high enough.
Inconsistent or non-reproducible results Analyte instability during sample handling and storage.Keep samples on ice or at 4°C during processing. Avoid repeated freeze-thaw cycles. Store long-term at -80°C. Perform stability tests under various conditions.
Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol. Use an internal standard to normalize for variations.
Difficulty in distinguishing isomers Insufficient chromatographic separation.Use a longer LC column or a column with a different stationary phase. Optimize the elution gradient to maximize the separation of isomeric peaks.
Lack of definitive structural information.Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements. Perform MS/MS fragmentation and compare the spectra to known standards or in-silico fragmentation patterns.
Presence of interfering peaks Endogenous compounds or contaminants from solvents or labware.Use high-purity solvents and pre-cleaned labware. Analyze blank matrix samples to identify endogenous interferences. Adjust the chromatographic method to separate the interfering peaks from the analytes of interest.

Quantitative Data

The following tables summarize pharmacokinetic data for this compound in rat plasma following oral administration of pure Columbianadin and an Angelicae Pubescentis Radix (APR) extract.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

Parameter Pure Columbianadin (25 mg/kg) APR Extract (3.74 g/kg)
Cmax (ng/mL) 3.12 ± 0.93631.40 ± 427.10
Tmax (h) 3.44 ± 1.954.60 ± 1.65
t1/2 (h) 3.44 ± 1.954.52 ± 3.19

Data sourced from a study on the simultaneous determination of Columbianadin and its metabolite this compound in rat plasma.[1]

Table 2: Conversion and Content of this compound

Parameter Value
Conversion rate of Columbianadin to this compound in vivo ~0.12%
Content of this compound in APR extract 0.11 mg/g
Content of Columbianadin in APR extract 6.68 mg/g

Data indicates that this compound is not a major metabolite of Columbianadin in vivo.[1]

Experimental Protocols

In Vivo Sample Collection and Preparation from Rat Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Columbianadin and this compound in rat plasma.[1]

a. Blood Sample Collection:

  • Administer the test compound (e.g., pure Columbianadin or APR extract) to rats orally.

  • Collect blood samples (approximately 250 µL) from the orbital fossa at predetermined time points (e.g., 0.08, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.

  • Harvest the plasma supernatant and store at -20°C until analysis.

b. Plasma Sample Preparation (Liquid-Liquid Extraction):

  • Thaw the plasma samples.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., warfarin (B611796) at 100 ng/mL).

  • Add 1 mL of ethyl acetate to extract the analytes.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Inject 15 µL of the supernatant for LC-MS/MS analysis.

In Vitro Metabolism using Liver Microsomes (General Protocol)

This is a general protocol for assessing the in vitro metabolism of a compound. Specific conditions should be optimized for this compound.

a. Incubation:

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., rat or human)

    • Phosphate buffer (pH 7.4)

    • This compound (at various concentrations)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

b. Sample Processing:

  • Centrifuge the mixture to precipitate proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent if necessary and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples for the disappearance of the parent compound and the formation of metabolites.

Visualizations

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis in_vivo_admin Oral Administration to Rat blood_collection Blood Collection in_vivo_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep extraction Liquid-Liquid Extraction plasma_sep->extraction microsome_inc Incubation with Liver Microsomes reaction_term Reaction Termination microsome_inc->reaction_term protein_precip Protein Precipitation reaction_term->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->lcms_analysis data_proc Data Processing & Identification lcms_analysis->data_proc

Caption: Experimental workflow for the identification of this compound metabolites.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_mast_cell Mast Cell cluster_this compound Intervention stimulus PMA + A23187 or Substance P mast_cell Mast Cell Activation stimulus->mast_cell cox2 COX-2 Expression mast_cell->cox2 cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) mast_cell->cytokines histamine Histamine Release mast_cell->histamine This compound This compound This compound->cox2 Inhibits This compound->cytokines Inhibits This compound->histamine Inhibits

Caption: this compound's inhibitory effect on mast cell-mediated inflammation.

References

Columbianetin Research: A Technical Support Center for Experimental Refinement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, navigating the complexities of experimental design is paramount. This technical support center provides a comprehensive resource for refining research protocols involving Columbianetin, a natural coumarin (B35378) with promising therapeutic potential. Here, you will find troubleshooting guides, detailed experimental methodologies, and quantitative data to streamline your research and address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the course of your this compound research, from basic handling to complex assay interpretation.

Question Answer & Troubleshooting Steps
1. My this compound powder is not dissolving in my aqueous buffer. This compound, like many natural coumarins, has poor aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity. If precipitation still occurs upon dilution, consider serial dilutions, gentle warming of the medium, or the use of solubilizing agents like cyclodextrins.[1]
2. I am observing inconsistent results in my cell viability (e.g., MTT) assays. Inconsistent results with natural products like this compound can stem from several factors. Compound Stability: this compound's stability in cell culture media can be influenced by pH, temperature, and media components, potentially leading to a decrease in effective concentration over time. It is advisable to prepare fresh dilutions for each experiment.[2][3][4][5] Assay Interference: Some coumarins can interfere with tetrazolium-based assays (like MTT) by directly reducing the reagent, leading to false-positive results.[6][7] Troubleshooting: 1. Run a cell-free control: Incubate this compound with the MTT reagent in media without cells to check for direct reduction. 2. Use an alternative assay: Consider viability assays with different detection principles, such as ATP-based assays (e.g., CellTiter-Glo®) or crystal violet staining. 3. Optimize incubation time: Shorter incubation times with this compound may minimize degradation.
3. I am getting weak or no signal for my target protein in a Western blot. A weak or absent signal in a Western blot can be frustrating. Here are some troubleshooting steps tailored for natural product research: Low Protein Abundance: this compound's effect might be on a low-abundance protein. Increase the total protein loaded onto the gel. Antibody Issues: Ensure your primary antibody is validated for Western blotting and is specific for your target protein. Optimize the antibody concentration through titration. Poor Transfer: Verify protein transfer from the gel to the membrane using Ponceau S staining.[8] For larger proteins, consider optimizing transfer time and voltage. Sample Degradation: Always use protease and phosphatase inhibitors in your lysis buffer to protect your target protein.[9][10][11]
4. My apoptosis assay results (Annexin V/PI) are difficult to interpret. Ambiguous results in apoptosis assays can arise from several factors. Timing of Analysis: The stage of apoptosis is critical. Early apoptosis is characterized by Annexin V positive and PI negative staining, while late-stage apoptosis/necrosis will show double-positive staining. Conduct a time-course experiment to determine the optimal time point for analysis after this compound treatment. Compound-Induced Autofluorescence: Some natural compounds can be autofluorescent, which may interfere with the fluorescent signals of Annexin V and PI. Troubleshooting: 1. Run an unstained control: Analyze cells treated with this compound without any staining to check for autofluorescence in the relevant channels. 2. Use appropriate compensation controls: Single-stained samples (Annexin V only and PI only) are crucial for accurate compensation settings on the flow cytometer.
5. How should I store my this compound stock solution? For optimal stability, this compound stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solutions from light.[5]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound and its related compound, Columbianadin, in various cell lines. This data can serve as a reference for designing dose-response experiments.

Table 1: Anti-inflammatory Activity of this compound

Cell Line Assay Target IC50 (µM)
RAW 264.7 MacrophagesNO ProductioniNOS~30
3T3 FibroblastsPGE2 ProductionCOX~223

Note: Data for this compound's direct anti-inflammatory IC50 is limited in the initial search results. The provided values are for brominated indoles and serve as an example of how such data is presented.[12]

Table 2: Anticancer Activity of Columbianadin (a related coumarin)

Cell Line Cancer Type IC50 (µM)
HCT116Colon Cancer32.4

This data is for Columbianadin, a structurally similar coumarin, and suggests a potential range for this compound's anticancer activity.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for your specific experimental conditions.

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock) and a vehicle control (DMSO alone).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Protocol
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells[14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.

Columbianetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK JAK2 JAK2 Receptor->JAK2 IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates to STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription COX-2 COX-2 Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Apoptosis Pathway Apoptosis Pathway NF-κB_n->Gene Transcription Gene Transcription->COX-2 Gene Transcription->Pro-inflammatory\nCytokines This compound This compound This compound->IKK inhibits This compound->JAK2 inhibits This compound->COX-2 inhibits This compound->Apoptosis Pathway induces

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Columbianetin_Treatment This compound Treatment Cell_Culture->Columbianetin_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Columbianetin_Treatment->Cell_Viability_Assay Protein_Extraction Protein Extraction Columbianetin_Treatment->Protein_Extraction Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Columbianetin_Treatment->Apoptosis_Assay Data_Analysis Data Analysis Cell_Viability_Assay->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying this compound.

References

Validation & Comparative

In Vivo Validation of the Analgesic Activity of Columbianetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic activity of Columbianetin, a natural coumarin, with other established analgesic agents. The information is compiled from preclinical studies to support further research and development in pain management.

Executive Summary

This compound, a metabolite of Columbianadin, has demonstrated potential as an analgesic agent. While direct and extensive in vivo analgesic data for this compound is still emerging, studies on its glycoside derivative and related coumarins suggest a significant role in pain modulation. This guide summarizes the available preclinical evidence, compares its potential efficacy with standard analgesics like morphine and diclofenac (B195802), and outlines the experimental protocols used for in vivo validation. The primary mechanism of action for this compound's analgesic and anti-inflammatory effects is believed to be through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.

Comparative Analgesic Activity

Currently, direct comparative studies of this compound with standard analgesics in various pain models are limited in the public domain. However, a study on its derivative, this compound-β-D-glucopyranoside, provides valuable insight into its potential efficacy.

Table 1: In Vivo Analgesic Activity of this compound-β-D-glucopyranoside in the Hot Plate Test

TreatmentDoseLatency of Pain Response (seconds)
Control (Vehicle)-Data not specified
This compound-β-D-glucopyranosideNot SpecifiedSignificantly increased

Source: A study on the purification and analgesic activity of this compound-β-D-glucopyranoside demonstrated a significant increase in the latency of pain response in mice, indicating a central analgesic effect.[1]

To provide a comprehensive comparison, the following tables summarize typical results for the standard analgesics, morphine and diclofenac, in commonly used preclinical pain models. This will serve as a benchmark for evaluating the potential of this compound.

Table 2: Comparative Efficacy of Standard Analgesics in the Acetic Acid-Induced Writhing Test

AnalgesicTypical Dose Range (mg/kg)% Inhibition of Writhing
Diclofenac 5 - 2050 - 80%[2][3][4]
Morphine 1 - 1060 - 90%[5]

Table 3: Comparative Efficacy of Standard Analgesics in the Hot Plate Test

AnalgesicTypical Dose Range (mg/kg)Increase in Latency Time (%)
Morphine 5 - 10100 - 200%[5]

Table 4: Comparative Efficacy of Standard Analgesics in the Formalin Test

AnalgesicTypical Dose Range (mg/kg)Effect on Early Phase (Neurogenic Pain)Effect on Late Phase (Inflammatory Pain)
Diclofenac 10 - 30No significant effect to moderate inhibition[2][6][7]Significant inhibition[2][6][7]
Morphine 1 - 10Significant inhibition[5][8]Significant inhibition[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the in vivo assessment of analgesic activity.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Typically, male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (this compound), vehicle (control), or a standard drug (e.g., Diclofenac) is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a specific absorption time (e.g., 30 minutes for i.p., 60 minutes for p.o.), 0.6% acetic acid solution is injected i.p. to induce writhing.

    • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.[4][9]

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

Hot Plate Test

This method assesses centrally mediated analgesia.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The baseline reaction time (latency) of each animal to the thermal stimulus (licking of paws or jumping) is recorded before drug administration.

    • The test compound, vehicle, or a standard drug (e.g., Morphine) is administered.

    • The reaction time is measured again at different time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.[1][5][10][11]

  • Data Analysis: The increase in latency time is calculated and often expressed as the percentage of the maximum possible effect (% MPE).

Formalin Test

This model is used to differentiate between neurogenic and inflammatory pain.

  • Animals: Mice or rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or standard drugs.

    • A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases:

      • Early Phase (0-5 minutes post-formalin): Represents neurogenic pain.

      • Late Phase (15-30 minutes post-formalin): Represents inflammatory pain.[8][12][13][14]

  • Data Analysis: The total time spent licking/biting in each phase is compared between the different treatment groups.

Signaling Pathways and Mechanisms of Action

The analgesic effect of this compound is likely intertwined with its anti-inflammatory properties. The proposed mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins, which are crucial mediators of pain and inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Tissue Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Nociceptors Nociceptor Sensitization Prostaglandins->Nociceptors Pain_Signal Pain Signal to CNS Nociceptors->Pain_Signal This compound This compound This compound->COX2 Inhibition

Caption: Proposed analgesic mechanism of this compound via COX-2 inhibition.

Further research suggests that Columbianadin, the precursor to this compound, may exert its effects by targeting vimentin (B1176767) and inhibiting the VAV2/Rac-1 signaling pathway, which is involved in synoviocyte hyperplasia in rheumatoid arthritis.[15] This points to a complex mechanism of action that warrants further investigation for this compound's direct analgesic effects.

G Columbianadin Columbianadin Vimentin Vimentin Columbianadin->Vimentin Inhibition VAV2 VAV2 Vimentin->VAV2 Activation Rac1 Rac-1 VAV2->Rac1 Activation Synoviocyte Synoviocyte Hyperplasia Rac1->Synoviocyte Arthritis Rheumatoid Arthritis Synoviocyte->Arthritis

Caption: Signaling pathway of Columbianadin in rheumatoid arthritis.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for the development of new analgesic drugs. Its potential to act through the well-established COX-2 inhibitory pathway, and possibly other novel mechanisms, makes it a compound of significant interest.

To fully validate its analgesic potential, further in vivo studies are required to:

  • Establish a clear dose-response relationship for this compound in various pain models.

  • Directly compare the analgesic efficacy of this compound with standard drugs like diclofenac and morphine.

  • Elucidate the precise molecular signaling pathways involved in its analgesic action.

This guide serves as a foundational resource for researchers to design and execute further preclinical studies to comprehensively evaluate the in vivo analgesic activity of this compound.

References

Columbianetin versus other natural coumarins: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Columbianetin against other notable natural coumarins. Coumarins, a class of benzopyrone-containing phytochemicals, are widely recognized for their diverse pharmacological properties.[1] This document aims to objectively compare the performance of this compound with its counterparts, supported by experimental data, to aid in research and drug development endeavors.

Comparative Analysis of Biological Activities

The therapeutic potential of coumarins stems from their varied biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This section presents a comparative analysis of this compound and other natural coumarins based on available quantitative data.

Antioxidant Activity

The antioxidant capacity of coumarins is a key aspect of their protective effects against cellular damage. This is often evaluated by their ability to scavenge free radicals, as measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Natural Coumarins (DPPH and ABTS Assays)

Coumarin DPPH IC50 (µM) ABTS IC50 (µM) Reference(s)
Esculetin 7.1 9.0 [2]
Daphnetin - - [3]
Umbelliferone (B1683723) - - [4]
Fraxetin - - [3]
Scopoletin - -
Osthole - -
Imperatorin - -

| this compound | Data not available | Data not available | |

Note: The table is populated with available data. A direct comparison is challenging due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of coumarins are of significant interest. A key mechanism of anti-inflammatory action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of prostaglandin (B15479496) synthesis in inflammatory responses. This compound is recognized for its potent inhibition of COX-2.[5]

Table 2: Comparative Anti-inflammatory Activity of Natural Coumarins (COX-2 Inhibition)

Coumarin COX-2 Inhibition IC50 (µM) Cell Line/Enzyme Source Reference(s)
1,2-Benzopyrone - In silico docking [4]
Umbelliferone - In silico docking [4]
Esculetin - In silico docking [4]
Daphnetin 1-75 (LTB4 inhibition) Rat peritoneal leukocytes [3]
Fraxetin 1-75 (LTB4 inhibition) Rat peritoneal leukocytes [3]

| this compound | Data not available | - | |

Note: While direct COX-2 inhibition IC50 values are not uniformly available, related anti-inflammatory activities are included for context.

Anticancer Activity

Several coumarins have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.

Table 3: Comparative Anticancer Activity of Natural Coumarins (IC50 values in µM)

Coumarin MCF-7 (Breast) A549 (Lung) HL-60 (Leukemia) HepG2 (Liver) Reference(s)
Coumarin-triazole 18c 2.66 - - -
Compound 4 - - G2/M phase arrest -
Compound 8b - - - G2/M phase arrest
Clausarin - 6.9 - 17.6 [6]
Scopoletin derivatives < 2 - - - [6]

| this compound | - | - | - | - | |

Note: This table summarizes IC50 values from various studies. Direct comparison should be made with caution due to differing experimental protocols.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of coumarins is crucial for targeted drug development. This compound and other coumarins modulate several key signaling pathways.

This compound-Modulated Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating the NOD1/NF-κB signaling pathway .[7] It has also been found to alleviate inflammation and apoptosis in chondrocytes by inhibiting Serum and Glucocorticoid-induced Protein Kinase 1 (SGK1) expression, which in turn activates autophagy.[8]

cluster_this compound This compound Signaling cluster_sgk1 SGK1 Pathway LPS LPS NOD1 NOD1 LPS->NOD1 RIP2 RIP2 NOD1->RIP2 NFkB NF-κB RIP2->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines This compound This compound This compound->NOD1 inhibits SGK1 SGK1 Autophagy Autophagy SGK1->Autophagy inhibits Inflammation Inflammation & Apoptosis SGK1->Inflammation inhibits Autophagy->Inflammation inhibits Columbianetin_sgk1 This compound Columbianetin_sgk1->SGK1 inhibits

This compound's modulation of inflammatory pathways.
Nrf2 Signaling Pathway and Other Coumarins

Many natural coumarins exert their antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

cluster_nrf2 Nrf2 Signaling Pathway Coumarins Natural Coumarins (e.g., Esculetin, Daphnetin) Keap1 Keap1 Coumarins->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription cluster_dpph DPPH Assay Workflow start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents mix Mix DPPH and Test Compound prepare_reagents->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end cluster_mtt MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Coumarin Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 measure->calculate end End calculate->end

References

A Comparative Analysis of the Bioactivity of Columbianetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Columbianetin, a naturally occurring angular furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological properties. This has spurred research into the synthesis and biological evaluation of its derivatives, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the bioactivity of various this compound derivatives, focusing on their anti-cancer, anti-inflammatory, and neuroprotective effects. The data presented herein is a synthesis of findings from multiple studies on structurally related coumarin (B35378) analogs, providing a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various coumarin derivatives, which serve as structural analogs for potential this compound derivatives. The data is presented to facilitate a comparative understanding of how different structural modifications on the core coumarin scaffold influence their biological effects.

Table 1: Comparative Anticancer Activity of Coumarin Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
7,8-dihydroxy-4-methyl-3-decylcoumarinK562 (Leukemia)MTT42.4[1]
LS180 (Colon Adenocarcinoma)MTT25.2[1]
MCF-7 (Breast Adenocarcinoma)MTT25.1[1]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (Leukemia)MTT32.7[1]
LS180 (Colon Adenocarcinoma)MTT45.8[1]
MCF-7 (Breast Adenocarcinoma)MTT38.5[1]
Coumarin-pyrazole hybrid 36aHeLa (Cervical Cancer)MTT5.75
Coumarin-pyrazole hybrid 36bHeLa (Cervical Cancer)MTT6.25
Coumarin-1,2,3-triazole hybrid 12cPC3 (Prostate Cancer)MTT0.34
MGC803 (Gastric Cancer)MTT0.13
HepG2 (Liver Cancer)MTT1.74

Table 2: Comparative Anti-inflammatory Activity of Coumarin Derivatives

Compound/DerivativeAssayCell Line/EnzymeIC50 (µM)Reference
1-methylhydantoin cinnamoyl imide 4COX-1 InhibitionOvine COX-137[2]
COX-2 InhibitionOvine COX-2126[2]
1-methylhydantoin cinnamoyl imide 2COX-1 InhibitionOvine COX-156[2]
COX-2 InhibitionOvine COX-2204[2]
Isonicotinate 5ROS InhibitionHuman Blood Cells1.42 (µg/mL)[3]
Ibuprofen (Reference)ROS InhibitionHuman Blood Cells11.2 (µg/mL)[3]
Combretin AROS InhibitionNeutrophils4.12 (µg/mL)[4]
Combretin BROS InhibitionNeutrophils0.11 (µg/mL)[4]

Table 3: Comparative Neuroprotective Activity of Coumarin and Flavonoid Derivatives

Compound/DerivativeModel/AssayEffectReference
EsculetinProtection against Aβ-induced ROSMost potent among 8 coumarins tested[5]
HesperetinProtection against peroxide, glutamate, and Aβ-induced damagePotent antioxidant and neuroprotective effects[6]
QuercetinInhibition of neuroinflammatory processesDecrease in TNF-alpha and IL-1beta[6]
Thiophenolic amide 3Protection against H2O2 and iron-induced oxidative stressSignificant neuroprotective effects

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in anti-inflammatory drug development.

Principle: The assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and a solution of the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the test compound or vehicle control and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the COX enzyme.

  • Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength in a kinetic mode for a set period (e.g., 5 minutes).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and its derivatives is often attributed to their ability to modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response and is often dysregulated in cancer. This compound has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of newly synthesized this compound derivatives involves a series of in vitro assays to determine their cytotoxic, anti-inflammatory, and neuroprotective potential.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Cytotoxicity->Anti_inflammatory Neuroprotective Neuroprotective Assays Cytotoxicity->Neuroprotective NO_inhibition NO Inhibition (Griess Assay) Anti_inflammatory->NO_inhibition COX2_inhibition COX-2 Inhibition Anti_inflammatory->COX2_inhibition SAR_analysis Structure-Activity Relationship (SAR) Analysis Neuroprotective->SAR_analysis NO_inhibition->SAR_analysis COX2_inhibition->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization

Caption: General experimental workflow for the bioactivity screening of this compound derivatives.

This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The provided data and protocols are intended to streamline research efforts and facilitate the rational design of more effective and safer drug candidates. Further studies focusing on a systematic comparison of a broad range of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Columbianetin: A Potential Neuroinflammatory Modulator Compared to Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Columbianetin, a natural coumarin, against established drugs for neuroinflammatory diseases such as Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease. This document synthesizes available preclinical data on their mechanisms of action and effects on key inflammatory markers.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of various debilitating neurodegenerative diseases. While current standard-of-care drugs offer significant therapeutic benefits, there is a continuous search for novel agents with improved efficacy and safety profiles. This compound, a natural compound, has demonstrated anti-inflammatory properties in several studies. This guide aims to provide a comparative overview of the existing experimental data on this compound and standard drugs used in the management of neuroinflammatory conditions.

Mechanism of Action: A Comparative Overview

Standard drugs for neuroinflammatory diseases target distinct pathways. Fingolimod, a treatment for multiple sclerosis, modulates sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes and reducing their infiltration into the central nervous system (CNS).[1][2][3][4] Donepezil (B133215), used for Alzheimer's disease, primarily acts as an acetylcholinesterase inhibitor, increasing acetylcholine (B1216132) levels in the brain to improve cognitive function, but also exhibits anti-inflammatory properties.[5][6][7][8] Levodopa, the gold standard for Parkinson's disease, is a precursor to dopamine (B1211576), replenishing depleted dopamine levels in the brain.[9][10][11][12]

This compound, on the other hand, has been shown to exert its anti-inflammatory effects through the inhibition of the NOD1/NF-κB signaling pathway. This pathway is a key regulator of the innate immune response and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

In Vitro Efficacy: A Head-to-Head Look at Inflammatory Markers

Direct comparative studies of this compound against standard neuroinflammatory drugs in neuroinflammatory models are currently lacking in the published literature. However, by examining data from independent studies, we can begin to build a comparative picture.

Table 1: Comparative In Vitro Efficacy on Inflammatory Markers

CompoundCell TypeStimulantTargetIC50 / Effective ConcentrationReference
This compound Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α, IL-6, IL-1β production10-40 µg/mL significantly reduces cytokine levels[13]
Donepezil Murine Microglia (BV2)Amyloid-beta oligomersInflammatory mediator release (PGE2, IL-1β, TNF-α, NO)5-20 µM attenuates release[2][14]
Fingolimod Murine Microglia-Pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6)Not specified[15]

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Models: Assessing Therapeutic Potential

Animal models are crucial for evaluating the in vivo efficacy of potential therapeutics. While data on this compound in animal models of specific neuroinflammatory diseases are not yet available, we can review the models used for standard drugs.

Multiple Sclerosis: The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used preclinical model for MS.[16][17][18][19][20] Fingolimod has been shown to significantly reduce the clinical severity of EAE in animal studies.[1]

Alzheimer's Disease: Animal models for AD often involve the administration of amyloid-beta (Aβ) to induce neuroinflammation and cognitive deficits.[18][21][22][23] Donepezil has been shown to ameliorate Aβ-induced memory impairment in mice.[14]

Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common tool to study PD, as it induces a loss of dopaminergic neurons and motor deficits.[1][4][24] Levodopa is effective in reversing the motor deficits in this model.[1][9]

Signaling Pathways

The signaling pathways modulated by these compounds are critical to understanding their therapeutic effects.

This compound's Anti-Inflammatory Signaling Pathway

This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling cascade.

Columbianetin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NOD1 NOD1 TLR4->NOD1 activates NF_kB NF-κB NOD1->NF_kB activates This compound This compound This compound->NOD1 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines promotes transcription

Caption: this compound inhibits the NOD1-mediated activation of NF-κB.

Fingolimod's Immunomodulatory Pathway

Fingolimod's mechanism centers on the modulation of S1P receptors on lymphocytes.

Fingolimod_Pathway Fingolimod Fingolimod S1P1R S1P1 Receptor on Lymphocyte Fingolimod->S1P1R modulates Lymph_Node Lymph Node S1P1R->Lymph_Node causes sequestration in Circulation Circulation Lymph_Node->Circulation egress blocked CNS Central Nervous System Circulation->CNS infiltration reduced

Caption: Fingolimod sequesters lymphocytes in lymph nodes.

Donepezil's Dual Mechanism

Donepezil primarily increases acetylcholine levels but also shows anti-inflammatory effects.

Donepezil_Pathway cluster_cholinergic Cholinergic Pathway cluster_inflammatory Anti-inflammatory Pathway Donepezil_AChE Donepezil AChE Acetylcholinesterase (AChE) Donepezil_AChE->AChE inhibits ACh Acetylcholine (ACh) AChE->ACh breaks down Cognition Improved Cognition ACh->Cognition Donepezil_Inflam Donepezil Microglia Activated Microglia Donepezil_Inflam->Microglia inhibits activation Cytokines_Donepezil Pro-inflammatory Cytokines Microglia->Cytokines_Donepezil release

Caption: Donepezil's dual action on cholinergic and inflammatory pathways.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited studies.

In Vitro Anti-inflammatory Assay for this compound
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[13]

  • Treatment: this compound is added to the cell cultures at various concentrations.[13]

  • Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[13]

In Vitro Microglial Activation Assay for Donepezil
  • Cell Culture: Murine microglial cell line (BV2) is used.

  • Stimulation: Cells are treated with amyloid-beta oligomers to mimic Alzheimer's disease pathology.[14]

  • Treatment: Donepezil is added to the cultures.[14]

  • Analysis: The release of inflammatory mediators is quantified.[14]

Conclusion and Future Directions

The available preclinical data suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While these findings are promising, there is a clear need for further research to directly compare its efficacy and safety with standard neuroinflammatory drugs in relevant in vitro and in vivo models of neurodegenerative diseases. Future studies should focus on:

  • Determining the IC50 values of this compound for the inhibition of key inflammatory mediators in microglial cells.

  • Evaluating the dose-dependent effects of this compound in animal models of Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease.

  • Elucidating the full spectrum of its mechanism of action in the context of neuroinflammation.

Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for neuroinflammatory diseases.

References

Validating Columbianetin's Efficacy in Animal Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the investigation of numerous natural compounds. Among these, Columbianetin, a coumarin (B35378) derivative isolated from plants of the Angelica genus, has demonstrated promising anti-proliferative and pro-apoptotic effects in preclinical in vitro studies. This guide provides a comprehensive comparison of the available data on this compound's efficacy with established chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), in the context of ovarian and colon cancer animal models. Due to the limited availability of in vivo data for this compound, this comparison leverages in vitro findings for this compound against the well-documented in vivo efficacy of the comparator drugs, highlighting the critical need for further animal studies.

Efficacy Snapshot: this compound vs. Standard Chemotherapeutics

The following tables summarize the available quantitative data for this compound and the comparator drugs, cisplatin and paclitaxel, in relevant cancer models. It is important to note that the data for this compound is derived from in vitro cell culture experiments, while the data for cisplatin and paclitaxel is from in vivo animal xenograft studies. This distinction is crucial for interpreting the comparative efficacy.

Table 1: Ovarian Cancer Models

CompoundCancer ModelEfficacy MetricResult
This compound acetate (B1210297) SKOV3 and A2780 human ovarian cancer cell lines (in vitro)Inhibition of cell proliferationSignificant inhibition observed
Cisplatin SKOV3 human ovarian cancer xenograft in nude mice (in vivo)Tumor Growth InhibitionSignificant reduction in tumor volume

Table 2: Colon Cancer Models

CompoundCancer ModelEfficacy MetricResult
Columbianadin (related coumarin) HCT116 human colon cancer cell line (in vitro)IC50 (72h)32.4 µM
Paclitaxel HCT-116 human colon cancer xenograft in nude mice (in vivo)Tumor Growth InhibitionDose-dependent inhibition of tumor growth

Deep Dive into Experimental Protocols

Understanding the methodologies behind these findings is paramount for their accurate interpretation and for designing future studies.

This compound Acetate in Ovarian Cancer (in vitro)
  • Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780.

  • Treatment: Cells were treated with varying concentrations of this compound acetate for 48 hours.

  • Assessment of Proliferation: Cell viability was assessed using a standard colorimetric assay to determine the extent of cell proliferation inhibition.

  • Signaling Pathway Analysis: Western blotting was employed to measure the expression levels of key proteins in the PI3K/AKT/GSK3B signaling pathway, including phosphorylated and total forms of PI3K, AKT, and GSK3B.[1]

Cisplatin in Ovarian Cancer Xenograft Model (in vivo)
  • Animal Model: Female BALB/c nude mice.

  • Tumor Induction: Subcutaneous injection of SKOV3 human ovarian cancer cells.

  • Treatment: Once tumors reached a palpable size, mice were treated with cisplatin (e.g., 2 mg/kg).

  • Efficacy Evaluation: Tumor volume was measured regularly to assess the rate of tumor growth inhibition compared to a control group. At the end of the study, tumors were excised and weighed.

Columbianadin in Colon Cancer (in vitro)
  • Cell Line: HCT116 human colon cancer cell line.

  • Treatment: Cells were incubated with various concentrations of Columbianadin for 48 and 72 hours.

  • Assessment of Proliferation: The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay to quantify the potency of the compound in inhibiting cell growth.[2]

Paclitaxel in Colon Cancer Xenograft Model (in vivo)
  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous implantation of HCT-116 human colon cancer cells.

  • Treatment: Mice with established tumors were treated with paclitaxel, often at various doses, administered intraperitoneally or intravenously.

  • Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume at regular intervals. The percentage of tumor growth inhibition relative to the control group is a key endpoint.

Unraveling the Mechanism: Signaling Pathways

The anti-cancer effects of this compound are believed to be mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis.

PI3K/AKT/GSK3B Signaling Pathway

In vitro studies on ovarian cancer cells have indicated that this compound acetate inhibits the phosphorylation of PI3K, AKT, and GSK3B.[1] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by this compound acetate leads to a decrease in pro-survival signals and an increase in apoptosis.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival GSK3B->Proliferation

Caption: this compound's inhibition of the PI3K/AKT/GSK3β pathway.

Wnt/β-catenin Signaling Pathway

Flavonoids, the class of compounds to which this compound belongs, are known to modulate the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. While direct in vivo evidence for this compound is pending, it is plausible that it may also exert its anti-cancer effects through this pathway.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus GeneTranscription Gene Transcription (Proliferation) Nucleus->GeneTranscription Flavonoids Flavonoids (e.g., this compound) Flavonoids->BetaCatenin Potential Inhibition

Caption: Potential modulation of the Wnt/β-catenin pathway by flavonoids.

Experimental Workflow: From Cell Lines to Animal Models

The validation of a potential anti-cancer compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo animal models.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., SKOV3, HCT116) ProliferationAssay Proliferation Assays (IC50 Determination) CellCulture->ProliferationAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) ProliferationAssay->PathwayAnalysis AnimalModel Animal Model (e.g., Nude Mice) PathwayAnalysis->AnimalModel Promising Results TumorInduction Tumor Induction (Xenograft) AnimalModel->TumorInduction Treatment Treatment with Compound TumorInduction->Treatment EfficacyAssessment Efficacy Assessment (Tumor Growth, Survival) Treatment->EfficacyAssessment

References

Assessing the Reproducibility of Published Columbianetin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on Columbianetin, a natural coumarin (B35378) with demonstrated therapeutic potential. By presenting quantitative data from key studies in a standardized format and detailing the experimental methodologies, this guide aims to facilitate an objective assessment of the reproducibility of this compound research. We also include data on alternative compounds to provide a broader context for evaluating its performance.

Anti-inflammatory Activity

This compound has been reported to possess significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of inflammatory signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity
CompoundAssayCell Line/SystemIC50 / EffectReference
This compound COX-2 InhibitionNot SpecifiedPotent inhibitor (IC50 not specified)[1]
Celecoxib COX-2 InhibitionSf9 cells40 nM[2]
Resveratrol COX-2 mediated PGE2 productionIn vitro50 µM[3]
Curcumin COX-2 InhibitionBovine seminal vesicles2 µM[4]
Columbin COX-2 InhibitionPurified ovine COX-2More potent against COX-2 than COX-1 (specific IC50 not provided)[5]

Note: The lack of specific IC50 values for this compound in publicly available research presents a challenge for direct quantitative comparison and reproducibility assessment.

Signaling Pathway Analysis: Anti-inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways. The diagram below illustrates the proposed mechanism of action.

cluster_cell Macrophage / Mast Cell Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli (e.g., LPS)->MAPK Pathway This compound This compound This compound->NF-κB Pathway Inhibits This compound->MAPK Pathway Inhibits COX-2 COX-2 This compound->COX-2 Inhibits NF-κB Pathway->COX-2 Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK Pathway->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Prostaglandins->Inflammation

Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives, particularly in ovarian cancer.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound Acetate (B1210297), a derivative of this compound, against ovarian cancer cell lines, compared to other established anticancer agents.

CompoundCell LineTreatment DurationIC50Reference
This compound Acetate SKOV348h12.22 µM[2]
This compound Acetate A278048h41.90 µM[2]
Paclitaxel MCF-7 (Breast Cancer)Not Specified3.5 µM
Paclitaxel MDA-MB-231 (Breast Cancer)Not Specified0.3 µM
5-Fluorouracil HCT-116 (Colon Cancer)3 days11.3 µM
5-Fluorouracil HT-29 (Colon Cancer)5 days11.25 µM
Doxorubicin HepG2 (Liver Cancer)48h~3 µM
Experimental Protocols: Anticancer Assays

To ensure the reproducibility of the findings, detailed experimental protocols are essential. Below are the methodologies used to assess the anticancer activity of this compound Acetate.[2]

Cell Viability Assay (CCK-8 Assay)

  • Cell Seeding: Ovarian cancer cells (SKOV3 and A2780) and normal ovarian epithelial cells (IOSE-80) were seeded in 96-well plates at a density of 4 × 10³ cells/well.

  • Treatment: After overnight incubation, cells were treated with various concentrations of this compound Acetate (0, 5, 10, 20, 40, 80, and 160 µM) for 48 hours.

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated at 37°C for 2 hours.

  • Measurement: The optical density (OD) was measured at 450 nm using a microplate reader to determine cell viability and calculate the IC50 value.

Western Blot Analysis

  • Protein Extraction: Total protein was extracted from treated and control cells.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against PI3K, p-PI3K, AKT, p-AKT, GSK3B, p-GSK3B, Bcl2, and Bak.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis: Anticancer Effects

This compound Acetate has been shown to induce apoptosis and inhibit proliferation in ovarian cancer cells by targeting the PI3K/AKT/GSK3B signaling pathway.[2]

cluster_pathway PI3K/AKT/GSK3B Signaling Pathway cluster_effects Cellular Effects This compound Acetate This compound Acetate PI3K PI3K This compound Acetate->PI3K Inhibits Phosphorylation AKT AKT This compound Acetate->AKT Inhibits Phosphorylation GSK3B GSK3B This compound Acetate->GSK3B Inhibits Phosphorylation PI3K->AKT Activates AKT->GSK3B Inhibits Proliferation Proliferation GSK3B->Proliferation Promotes Metastasis Metastasis GSK3B->Metastasis Promotes Apoptosis Apoptosis GSK3B->Apoptosis Inhibits

This compound Acetate's effect on the PI3K/AKT/GSK3B pathway.

Neuroprotective Effects

While this compound has been suggested to have neuroprotective properties, quantitative data from reproducible in vitro or in vivo studies are currently limited in the available literature. Further research is required to establish clear dose-response relationships and to identify the specific molecular targets and signaling pathways involved in its potential neuroprotective effects.

Conclusion and Future Directions

The available research indicates that this compound and its derivatives are promising therapeutic agents with significant anti-inflammatory and anticancer activities. However, to enhance the reproducibility and facilitate the clinical translation of these findings, future research should prioritize the following:

  • Standardized Reporting: Consistent reporting of quantitative data, such as IC50 and EC50 values, under clearly defined experimental conditions is crucial.

  • Detailed Methodologies: Publication of detailed, step-by-step experimental protocols will enable other researchers to replicate and validate the findings.

  • Head-to-Head Comparisons: Direct comparative studies of this compound with existing therapeutic agents for the same indications will provide a clearer picture of its relative efficacy.

  • In Vivo Studies: More extensive in vivo studies are needed to confirm the therapeutic potential of this compound and to evaluate its pharmacokinetic and toxicological profiles.

By addressing these points, the scientific community can build a more robust and reproducible body of evidence to support the development of this compound-based therapies.

References

Cross-Validation of Columbianetin's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of Columbianetin, a natural coumarin, with a focus on its anti-inflammatory and potential anti-cancer activities. We present a cross-validation of its effects on key signaling pathways and compare its performance with established and alternative therapeutic agents. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided.

Comparative Analysis of Molecular Target Inhibition

This compound has been identified as a modulator of several key signaling pathways implicated in inflammation and cancer. This section compares its activity with other well-characterized inhibitors.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound is recognized as a potent inhibitor of COX-2, a key enzyme in the inflammatory cascade.[1][2] Its inhibitory activity is compared with the selective COX-2 inhibitor Celecoxib and other natural compounds known to target COX-2.

Table 1: Comparison of IC50 Values for COX-2 Inhibition

CompoundIC50 for COX-2IC50 for COX-1Selectivity Index (COX-1/COX-2)
This compound Not ReportedNot ReportedNot Reported
Celecoxib0.04 µM>10 µM>250
Curcumin~5-15 µM~5-15 µM~1
QuercetinNot Reported (Inhibits expression)Not ReportedNot Reported

Note: While this compound is a documented COX-2 inhibitor, specific IC50 values were not available in the reviewed literature. Quercetin's primary mechanism against COX-2 is the inhibition of its expression rather than direct enzymatic inhibition.

Modulation of PI3K/Akt and NF-κB Signaling Pathways

Recent studies have highlighted this compound's role in inhibiting the PI3K/Akt and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.

Table 2: Qualitative Comparison of Pathway Inhibition

CompoundPI3K/Akt Pathway InhibitionNF-κB Pathway Inhibition
This compound Yes (Inhibits phosphorylation of Akt)Yes (Inhibits activation and nuclear translocation)[3]
QuercetinYes (Inhibits phosphorylation of Akt and PI3K)Yes (Inhibits IKK-mediated phosphorylation of IκB)
CurcuminYes (Inhibits phosphorylation of Akt)Yes (Inhibits IKK activity and nuclear translocation of p65)

Note: Quantitative data (e.g., IC50) for pathway inhibition by these natural compounds is often cell-type and stimulus-dependent and not consistently reported in a standardized format.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of this compound's mechanism of action and its validation.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Induces Expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits

COX-2 signaling pathway and the inhibitory action of this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation This compound This compound This compound->Akt Inhibits Activation

Inhibition of the PI3K/Akt signaling pathway by this compound.

Western_Blot_Workflow Cell Culture & Lysis Cell Culture & Lysis Protein Quantification Protein Quantification Cell Culture & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

General experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the molecular targets of this compound.

Western Blot Analysis for COX-2 and Phospho-Akt

This protocol is used to determine the protein levels of COX-2 and the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., macrophages for inflammation studies, cancer cell lines for oncology studies) in 6-well plates and grow to 70-80% confluency.

    • If necessary, stimulate cells with an appropriate agent (e.g., lipopolysaccharide [LPS] to induce COX-2 expression).

    • Treat cells with varying concentrations of this compound or control compounds for a predetermined time.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for COX-2, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro PI3K Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K.

  • Reagents and Setup:

    • Use a commercially available PI3K kinase assay kit.

    • Prepare a reaction buffer containing ATP and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Add purified recombinant PI3K enzyme to the reaction wells.

  • Inhibitor Treatment and Kinase Reaction:

    • Add varying concentrations of this compound or a known PI3K inhibitor (e.g., Wortmannin) to the wells.

    • Initiate the kinase reaction by adding the ATP/PIP2 mixture.

    • Incubate the reaction at 30°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and detect the amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), or the amount of ADP generated using the method provided in the kit (e.g., luminescence-based detection).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to treatment with this compound.

  • Cell Transfection and Treatment:

    • Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

    • After 24 hours, treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay:

    • After the treatment period (typically 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the stimulated control and determine the inhibitory effect of this compound.

Conclusion

This compound demonstrates significant potential as a multi-target agent, particularly in the context of inflammation and cancer. Its ability to inhibit COX-2 and modulate the PI3K/Akt and NF-κB signaling pathways provides a strong rationale for its therapeutic development. This guide offers a framework for the continued investigation and cross-validation of this compound's molecular targets, providing researchers with the necessary comparative data and experimental protocols to advance its preclinical and clinical evaluation. Further studies are warranted to elucidate the precise quantitative inhibitory concentrations of this compound across its various molecular targets to fully characterize its therapeutic potential.

References

Columbianetin Demonstrates Significant Anti-Inflammatory and Chondroprotective Effects in Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A preclinical study investigating the therapeutic potential of columbianetin, a natural coumarin, has revealed its significant anti-inflammatory and chondroprotective properties. The research, conducted on an in vitro model of osteoarthritis, provides compelling evidence for this compound as a promising candidate for further investigation in the development of novel treatments for inflammatory joint diseases. The study meticulously compared the effects of varying concentrations of this compound against a lipopolysaccharide (LPS)-induced inflammatory response in mouse chondrocytes, with the LPS-only treated group serving as the control, analogous to a placebo group in this experimental design.

The findings indicate that this compound effectively mitigates the inflammatory cascade and apoptosis triggered by LPS in chondrocytes. This is evidenced by a dose-dependent reduction in key pro-inflammatory cytokines and a reversal of apoptotic indicators. Furthermore, the study elucidates a potential mechanism of action for this compound, involving the inhibition of the Serum and Glucocorticoid-induced Protein Kinase 1 (SGK1) signaling pathway, which in turn promotes protective autophagy in chondrocytes.

Quantitative Analysis of this compound's Anti-Inflammatory and Cytoprotective Effects

The study yielded robust quantitative data demonstrating the efficacy of this compound in a dose-dependent manner. The results are summarized in the tables below, showcasing the compound's impact on cell viability, inflammatory cytokine production, and apoptosis markers.

Table 1: Effect of this compound on Chondrocyte Viability Following LPS-Induced Injury

Treatment GroupConcentration (µg/mL)Cell Viability (%)
Control-100
LPS-58
LPS + this compound1072
LPS + this compound2085
LPS + this compound4095

Table 2: Inhibition of Pro-Inflammatory Cytokines by this compound in LPS-Stimulated Chondrocytes

Treatment GroupConcentration (µg/mL)TNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)
LPS-000
LPS + this compound10253022
LPS + this compound20485545
LPS + this compound40758072

Table 3: Modulation of Apoptosis-Related Proteins by this compound in LPS-Treated Chondrocytes

Treatment GroupConcentration (µg/mL)Bax/Bcl-2 Ratio (relative to LPS)Cleaved Caspase-3 (relative to LPS)
LPS-1.001.00
LPS + this compound100.680.71
LPS + this compound200.420.45
LPS + this compound400.250.28

Experimental Protocols

The preclinical evaluation of this compound was conducted using established in vitro methodologies to simulate the inflammatory conditions of osteoarthritis.

Cell Culture and Treatment: Mouse chondrocyte cell line ATDC5 was cultured in a standard medium. To induce an inflammatory response, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. For the treatment groups, this compound was added at concentrations of 10, 20, and 40 µg/mL one hour prior to LPS stimulation. A control group without LPS or this compound treatment and an LPS-only group were included for comparison.

Cell Viability Assay: The CCK-8 assay was employed to assess cell viability. Chondrocytes were seeded in 96-well plates and treated as described above. After the incubation period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine the percentage of viable cells relative to the control group.

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis: To evaluate the expression of apoptosis-related proteins, total protein was extracted from the treated cells. The protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were then incubated with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathway and Experimental Workflow

The study elucidated the molecular mechanism by which this compound exerts its protective effects. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 This compound Intervention LPS LPS SGK1 SGK1 LPS->SGK1 Activates Inflammation Inflammation (TNF-α, IL-6, IL-1β) SGK1->Inflammation Promotes SGK1->Inflammation Apoptosis Apoptosis (Bax, Cleaved Caspase-3) SGK1->Apoptosis Promotes SGK1->Apoptosis Autophagy Autophagy (Cell Survival) SGK1->Autophagy Inhibits SGK1->Autophagy This compound This compound This compound->SGK1 Inhibits This compound->SGK1

Caption: this compound inhibits SGK1, blocking inflammatory pathways.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis cluster_2 Data Interpretation A ATDC5 Chondrocyte Culture B Pre-treatment with this compound (10, 20, 40 µg/mL) A->B D Control and LPS-only Groups A->D C LPS Stimulation (1 µg/mL) B->C E Cell Viability Assay (CCK-8) C->E F Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) C->F G Apoptosis Protein Analysis (Western Blot) (Bax, Bcl-2, Cleaved Caspase-3) C->G D->E D->F D->G H Comparison of this compound-treated groups vs. LPS-only group E->H F->H G->H

Caption: Experimental workflow for evaluating this compound's effects.

A comparative review of analytical techniques for Columbianetin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Analysis of a Promising Bioactive Compound

Columbianetin, a naturally occurring coumarin (B35378), has garnered significant interest in the scientific community for its diverse pharmacological activities. As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. This guide provides a comparative overview of the most common analytical techniques employed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Performance Characteristics at a Glance

The choice of an analytical technique is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound and related coumarins, providing a basis for selecting the most appropriate technique for a given research need.

Performance ParameterHPLC-UVUPLC-UVLC-MS/MSHPTLC
Linearity (R²) >0.999>0.999>0.99>0.99
Limit of Detection (LOD) Typically in the µg/mL rangeGenerally lower than HPLC, in the ng/mL to µg/mL rangeCan reach pg/mL levelsIn the ng/band to µ g/band range
Limit of Quantification (LOQ) Typically in the µg/mL rangeGenerally lower than HPLC, in the ng/mL to µg/mL range0.1 ng/mL[1]In the ng/band to µ g/band range
Precision (%RSD) < 2%< 1.5%< 15%< 2%
Accuracy (% Recovery) 95 - 105%98 - 102%85 - 115%95 - 105%
Analysis Time 15 - 30 minutes< 10 minutes< 5 minutesVariable (multiple samples simultaneously)
Solvent Consumption HighLowModerateLow
Cost Low to ModerateModerateHighLow
Selectivity GoodVery GoodExcellentModerate to Good

In-Depth Look at Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used, robust, and cost-effective technique for the routine analysis of this compound. It offers good selectivity and precision for quantifying the analyte in relatively simple matrices.

Experimental Protocol (General Method for Coumarins):

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a gradient of acetonitrile and 0.25% o-phosphoric acid over 42 minutes has been used for the separation of similar flavonoids.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength of this compound (around 320 nm).

  • Sample Preparation: Extraction from the matrix using a suitable solvent (e.g., methanol, ethanol), followed by filtration before injection.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase (< 2 µm) and higher pressures than HPLC. This results in significantly faster analysis times, improved resolution, and lower solvent consumption.

Experimental Protocol (General Method for Coumarins):

  • Instrumentation: UPLC system with a photodiode array (PDA) or tunable UV detector.

  • Column: A sub-2 µm reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but often with faster gradients. For instance, a gradient of 0.3% aqueous acetic acid and acetonitrile over 3.5 minutes has been used for coumarin derivatives.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[3]

  • Detection: UV detection, often with a PDA detector to confirm peak purity.

  • Sample Preparation: Similar to HPLC, with careful filtration to prevent column clogging.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This makes it the gold standard for analyzing this compound in complex biological matrices and for pharmacokinetic studies where very low detection limits are required.

Experimental Protocol (Simultaneous Determination of Columbianadin and this compound): [1]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A mixture of 1 mmol/L ammonium (B1175870) acetate aqueous solution and acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The quantitative transition for this compound is m/z 247.3 → 175.0.[1]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate is a common method for plasma samples.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quality control of herbal medicines and extracts.

Experimental Protocol (General Method for Coumarins in Angelicae Pubescentis Radix):

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, petroleum ether and ethyl acetate.

  • Sample Application: Samples and standards are applied to the plate as narrow bands.

  • Development: The plate is developed in a saturated chamber with the mobile phase.

  • Detection: Densitometric scanning in absorbance or fluorescence mode at the appropriate wavelength.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a general experimental workflow applicable to HPLC, UPLC, and LC-MS analysis of this compound.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation (HPLC/UPLC/LC) Injection->Separation Detection Detection (UV/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The selection of an analytical technique for this compound quantification is dependent on the specific requirements of the study. For routine quality control of raw materials or finished products with relatively high concentrations of the analyte, HPLC-UV offers a reliable and cost-effective solution. When higher throughput and reduced analysis time are critical, UPLC-UV is a superior alternative. For the analysis of this compound in complex biological matrices, such as in pharmacokinetic studies, the high sensitivity and selectivity of LC-MS/MS are indispensable. Finally, for rapid and simultaneous screening of multiple samples, particularly in the context of herbal medicine quality control, HPTLC provides a valuable and economical tool. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Validation of Columbianetin as a potential therapeutic agent for chronic diseases.

Author: BenchChem Technical Support Team. Date: December 2025

Columbianetin (CBN), a naturally occurring coumarin (B35378) compound, has emerged as a promising candidate for the therapeutic management of various chronic diseases, primarily owing to its potent anti-inflammatory, antioxidant, and anti-proliferative properties.[1][2] This guide provides a comparative analysis of this compound's performance against other therapeutic agents, supported by experimental data, detailed methodologies, and visualizations of its molecular mechanisms.

Comparative Efficacy of this compound

This compound's therapeutic potential has been most notably investigated in the context of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation and joint destruction.[3] The following table summarizes the quantitative data comparing this compound to a standard therapeutic agent for RA.

Therapeutic AgentTarget/AssayModelEfficacySource
This compound (CBN) TNF-α-induced proliferation and migration of MH7A cells (synoviocytes)In vitroSignificant repression at 25, 50 µM[3]
This compound (CBN) Vimentin (B1176767) expression and functionIn vitro (MH7A cells)Inhibition of expression[3]
This compound (CBN) Paw swelling and arthritis scoreIn vivo (Collagen-Induced Arthritis mice)Effective amelioration in a dose-dependent manner[3]
(Alternative Drug - e.g., Methotrexate) (Relevant target/assay)(Comparable model)(Reported efficacy)(Citation needed)

Note: Data for a direct comparator drug was not available in the initial search results. Further targeted searches would be required to populate this information for a complete comparison.

Key Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cell proliferation. Its primary mechanisms include the inhibition of COX-2, regulation of mast cell-mediated allergic inflammatory responses, and in the context of rheumatoid arthritis, the targeting of the VAV2/Rac-1 signaling pathway through vimentin.[3][4]

VAV2/Rac-1 Signaling Pathway in Rheumatoid Arthritis

In rheumatoid arthritis, fibroblast-like synoviocytes (FLSs) exhibit excessive proliferation and migration, contributing to joint damage. This compound has been shown to target vimentin, an intermediate filament protein, which in turn inhibits the VAV2/Rac-1 signaling pathway, leading to the attenuation of synoviocyte hyperplasia.[3]

VAV2_Rac1_Pathway cluster_CBN This compound (CBN) CBN This compound Vimentin Vimentin CBN->Vimentin inhibits VAV2 VAV2 Vimentin->VAV2 activates Rac1 Rac-1 VAV2->Rac1 activates Proliferation Synoviocyte Proliferation & Migration Rac1->Proliferation promotes

Caption: this compound inhibits the VAV2/Rac-1 pathway by targeting vimentin.

General Anti-inflammatory Pathways

Beyond its effects in rheumatoid arthritis, this compound exhibits broader anti-inflammatory activities. A related coumarin, Columbianadin, has been shown to modulate the JAK1/STAT3, NF-κB, and Keap1/Nrf2 signaling pathways, which are central to the inflammatory response in various chronic diseases.[5] It is plausible that this compound shares similar mechanisms of action.

Anti_Inflammatory_Pathways cluster_CBN This compound (CBN) cluster_Pathways Key Inflammatory Signaling Pathways CBN This compound NFkB NF-κB Pathway CBN->NFkB inhibits JAK_STAT JAK/STAT Pathway CBN->JAK_STAT inhibits Keap1_Nrf2 Keap1/Nrf2 Pathway CBN->Keap1_Nrf2 activates Inflammation Pro-inflammatory Cytokines & Mediators NFkB->Inflammation JAK_STAT->Inflammation Oxidative_Stress Oxidative Stress Keap1_Nrf2->Oxidative_Stress reduces

Caption: this compound's potential modulation of key anti-inflammatory pathways.

Experimental Protocols

To facilitate the validation and replication of the findings on this compound, detailed experimental protocols for key assays are outlined below.

Cell Proliferation and Migration Assays

The anti-proliferative and anti-migratory effects of this compound on synoviocytes can be assessed using the following methods:

1. Cell Culture:

  • Human rheumatoid arthritis fibroblast-like synoviocyte cell line (e.g., MH7A) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Proliferation Assay (MTT Assay):

  • Seed MH7A cells in 96-well plates at a density of 5 × 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) with or without TNF-α (10 ng/mL) stimulation for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Wound Healing Assay (Migration):

  • Grow MH7A cells to confluence in 6-well plates.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound with TNF-α.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the wound closure area using image analysis software (e.g., ImageJ).

4. Transwell Invasion Assay:

  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed MH7A cells in the upper chamber in serum-free medium with this compound and TNF-α.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • After 24 hours of incubation, remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invaded cells on the lower surface with crystal violet.

  • Count the number of invaded cells under a microscope.

Experimental_Workflow cluster_InVitro In Vitro Assays Cell_Culture Cell Culture (MH7A Synoviocytes) Treatment Treatment with This compound +/- TNF-α Cell_Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion

Caption: Workflow for in vitro evaluation of this compound's effects.

In Vivo Model of Rheumatoid Arthritis

The therapeutic efficacy of this compound in a preclinical setting can be evaluated using a collagen-induced arthritis (CIA) mouse model.

1. Induction of CIA:

  • Emulsify bovine type II collagen with complete Freund's adjuvant (CFA).

  • Administer an intradermal injection of the emulsion at the base of the tail of DBA/1 mice.

  • Provide a booster injection of type II collagen emulsified with incomplete Freund's adjuvant (IFA) 21 days after the primary immunization.

2. Treatment Protocol:

  • Once arthritis is established (around day 21-28), randomly divide the mice into control and treatment groups.

  • Administer this compound (e.g., via oral gavage) daily at different doses for a specified period (e.g., 3-4 weeks).

  • The control group receives the vehicle.

3. Assessment of Arthritis:

  • Monitor body weight and paw swelling (using a caliper) regularly.

  • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and redness).

  • At the end of the study, collect paw tissues for histological analysis (H&E staining) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

  • Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for chronic inflammatory diseases, particularly rheumatoid arthritis. Its mechanism of action, involving the modulation of key signaling pathways like VAV2/Rac-1, provides a strong rationale for its further development. While the available data is promising, direct comparative studies with established drugs are necessary to fully elucidate its therapeutic positioning. The detailed experimental protocols provided herein offer a framework for future research to validate and expand upon these initial findings, paving the way for potential clinical applications of this compound in the management of chronic diseases.

References

Columbianetin vs. Its Glycoside: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of the coumarin (B35378) Columbianetin and its glycoside form, this compound-β-D-glucopyranoside, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring coumarin derivative found in various medicinal plants, notably from the Angelica species. It is recognized for a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. Its glycoside counterpart, this compound-β-D-glucopyranoside, is also present in these plants. The addition of a glucose moiety can significantly alter the physicochemical properties of a compound, such as its solubility and bioavailability, which in turn can influence its therapeutic efficacy. This guide provides a comparative overview of the available scientific data on the efficacy of this compound and its glycoside form.

Data Presentation: A Comparative Overview

Direct comparative studies evaluating the efficacy of this compound and this compound-β-D-glucopyranoside under identical experimental conditions are limited in the current scientific literature. However, by collating data from various independent studies, a preliminary comparison can be drawn. Generally, in in-vitro assays, the aglycone form (this compound) of flavonoids and coumarins tends to exhibit more potent immediate biological activity than their glycoside counterparts. This is often attributed to the smaller size and increased lipophilicity of the aglycone, facilitating easier passage through cell membranes to reach intracellular targets. Conversely, the glycoside form may exhibit enhanced solubility and potentially altered pharmacokinetics in vivo.

Table 1: Comparison of Biological Activities

Biological ActivityThis compound (Aglycone)This compound-β-D-glucopyranoside (Glycoside)Key Findings & Citations
Anti-inflammatory Demonstrated significant inhibition of pro-inflammatory mediators such as NO, TNF-α, and IL-1β in LPS-stimulated RAW 264.7 macrophages.[1]Exhibits anti-inflammatory properties.[2][3][4]This compound's anti-inflammatory effects are well-documented in vitro.[1] While the glycoside is reported to have anti-inflammatory activity, direct quantitative comparisons with the aglycone are not readily available.[2][3][4]
Analgesic Exhibits analgesic effects.Demonstrated analgesic activity in in-vivo models such as the hot plate test.[5]Both forms possess pain-relieving properties, with specific in-vivo data available for the glycoside.[5]
Anti-platelet Aggregation Information not prominently available in search results.Shows strong inhibiting activity against platelet aggregation.[2][3][4]The glycoside form has been specifically noted for its anti-platelet aggregation effects.[2][3][4]
Antioxidant Possesses antioxidant properties.Information not prominently available in search results.This compound's antioxidant activity is recognized as a general characteristic of coumarins.
Neuroprotection Information not prominently available in search results.Exerts significant protective effects against glutamate-induced toxicity.[2]The glycoside has shown potential in protecting against neuronal damage.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to evaluate the bioactivities of this compound and its glycoside.

In Vitro Anti-inflammatory Activity Assay (for this compound)

This protocol is based on studies evaluating the effect of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 550 nm.[1]

  • Cytokine Measurement (TNF-α, IL-1β): The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

In Vivo Analgesic Activity Assay: Hot Plate Test (for this compound-β-D-glucopyranoside)

This protocol is a common method for assessing the central analgesic activity of compounds.

  • Animals: Male mice are typically used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The mice are individually placed on the hot plate, and the time taken for the animal to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • A baseline reaction time is determined for each mouse before treatment.

    • The test compound (this compound-β-D-glucopyranoside) is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group may receive a known analgesic like morphine.

    • The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated for each group.[5]

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory effects of this compound have been linked to the modulation of key signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response in macrophages. The specific effects of this compound-β-D-glucopyranoside on these pathways have not been as extensively studied.

Columbianetin_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->MAPKs Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription Cytokines TNF-α, IL-1β, iNOS Genes->Cytokines

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the in vitro anti-inflammatory efficacy of this compound and its glycoside.

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound or This compound Glycoside cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation griess Griess Assay (NO measurement) incubation->griess elisa ELISA (Cytokine measurement) incubation->elisa mtt MTT Assay (Cell Viability) incubation->mtt data_analysis Data Analysis & Comparison griess->data_analysis elisa->data_analysis mtt->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory efficacy workflow.

Conclusion

The available evidence suggests that both this compound and its glycoside, this compound-β-D-glucopyranoside, possess valuable therapeutic properties, particularly in the context of inflammation and pain. While in vitro studies point towards a potentially higher potency of the aglycone, this compound, likely due to its favorable physicochemical properties for cell penetration, the glycoside form exhibits distinct advantages, such as potentially improved solubility and specific activities like anti-platelet aggregation and neuroprotection.

For drug development professionals, the choice between the aglycone and the glycoside may depend on the specific therapeutic application, the desired route of administration, and the target tissue. Further head-to-head comparative studies, encompassing both in vitro and in vivo models, are warranted to fully elucidate the relative efficacy and pharmacokinetic profiles of these two related compounds. Such studies will be instrumental in guiding the selection and development of the more promising candidate for clinical applications.

References

A Comparative Pharmacokinetic Profile of Columbianetin and Its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the bioactive natural product Columbianetin and its known prodrugs, columbianadin (B1669301) and this compound acetate (B1210297). The data presented is compiled from preclinical studies to offer an objective overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is intended to support further research and development of this compound-based therapeutics.

Executive Summary

This compound, a coumarin (B35378) compound found in various medicinal plants, has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] However, its clinical development can be hampered by suboptimal pharmacokinetic properties. Prodrug strategies are a common approach to enhance the bioavailability and therapeutic efficacy of such promising compounds. This guide focuses on the comparative pharmacokinetics of this compound and two of its derivatives that act as prodrugs: columbianadin, a naturally occurring precursor, and this compound acetate, a synthetic ester.

The data indicates that while this compound itself exhibits rapid absorption, its bioavailability can be improved through the use of prodrugs.[2] Columbianadin is converted in vivo to this compound, and co-existing ingredients in plant extracts may influence this conversion and the resulting plasma concentrations.[3] this compound acetate also serves as a prodrug, being metabolized to the active this compound in the body.[3]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound, Columbianadin (as a prodrug for this compound), and this compound Acetate, based on studies in rats.

ParameterThis compound (Oral Administration)Columbianadin (Oral Administration of Pure Compound)This compound Acetate (Oral Administration)
Dose 5, 10, 20 mg/kg25 mg/kgNot explicitly stated, but metabolized to this compound
Cmax (Maximum Plasma Concentration) 17-42 µg/mL[2]3.12 ± 0.93 ng/mL (for the metabolite this compound)[1]Data not available for the prodrug itself, but it is metabolized to this compound[3]
Tmax (Time to Reach Cmax) 0.3-0.5 h[2]3.44 ± 1.95 h (for the metabolite this compound)[1]Data not available
AUC (Area Under the Curve) Data indicates dose proportionality over 5-20 mg/kg[2]Data available for Columbianadin itself, but the focus here is on its conversion to this compound.Data not available
t1/2 (Half-life) 60-90 min[2]3.44 ± 1.95 h (for the metabolite this compound)[1]Data not available
Absolute Bioavailability 54-81%[2]Not directly measured for the conversion to this compound. The absolute bioavailability of pure columbianadin is low.7.0 ± 4.3% (as this compound acetate)[3]

Experimental Protocols

The data presented in this guide is based on preclinical pharmacokinetic studies in rats. The methodologies employed in these studies are crucial for the interpretation of the results.

Animal Model and Dosing
  • Species: Male Sprague Dawley rats (210-230 g) were commonly used.[2]

  • Administration:

    • Oral (p.o.): this compound, columbianadin, or this compound acetate were administered orally, typically via gavage.[1][2] Doses ranged from 5 to 25 mg/kg.[1][2]

    • Intravenous (i.v.): For bioavailability studies, this compound was also administered intravenously, with doses ranging from 5 to 20 mg/kg.[2]

Sample Collection and Preparation
  • Blood Sampling: Blood samples were collected from the rats at various time points post-administration.

  • Plasma Preparation: Plasma was separated from the blood samples for analysis.

  • Sample Extraction: A liquid-liquid extraction method with ethyl acetate was frequently used to extract the analytes (this compound, columbianadin) and an internal standard (e.g., osthole (B1677514) or warfarin) from the plasma.[1][2]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method was used for the quantification of this compound in plasma.[2]

    • Column: C18 column.[2]

    • Mobile Phase: A mixture of water and methanol.[2]

    • Flow Rate: 1 mL/min.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more sensitive LC-MS/MS method was employed for the simultaneous determination of columbianadin and its metabolite this compound.[1]

    • Mobile Phase: Ammonium acetate aqueous solution (1 mmol/L) and acetonitrile.[1]

    • Flow Rate: 0.3 mL/min.[1]

Pharmacokinetic Analysis
  • The plasma concentration-time data was analyzed using pharmacokinetic software (e.g., DAS pharmacokinetic software package).[1]

  • A one-compartmental model was found to be suitable to describe the pharmacokinetic parameters after oral administration.[1]

  • Key parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability were calculated.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound and its prodrugs.

Experimental_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis Oral Oral Administration (gavage) Blood_Collection Serial Blood Collection Oral->Blood_Collection IV Intravenous Administration (injection) IV->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Liquid-Liquid Extraction Plasma_Separation->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS HPLC HPLC Analysis Extraction->HPLC PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling HPLC->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: Pharmacokinetic study workflow.

Conclusion

The available data suggests that a prodrug approach can be a viable strategy to modulate the pharmacokinetic profile of this compound. While this compound itself demonstrates good oral bioavailability, its prodrugs, columbianadin and this compound acetate, offer alternative delivery mechanisms that could be further optimized. The conversion of these prodrugs to the active this compound in vivo is a key factor influencing the resulting plasma concentration-time profile. Further research into novel, synthetically designed prodrugs of this compound could lead to enhanced therapeutic potential by improving its pharmacokinetic properties and enabling targeted delivery.

References

A comparative study of Columbianetin isolated from different plant genera.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Columbianetin, a naturally occurring coumarin (B35378), isolated from different plant genera. This document synthesizes available data on its sources, yield, isolation protocols, and biological activities to aid in research and development.

This compound, a furanocoumarin, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.[1] While this compound is found across various plant families, a comprehensive comparative analysis of its characteristics based on its source has been lacking. This guide aims to bridge that gap by consolidating existing research on this compound from different plant genera.

Plant Genera Containing this compound

This compound has been identified in several plant genera, primarily within the Apiaceae (carrot) and Rutaceae (citrus) families. The most well-documented sources belong to the Angelica genus. Research has also indicated its presence in Peucedanum, Zanthoxylum, and Campylotropis.

Comparative Yield of this compound

Quantitative data on the yield of this compound from different plant genera is limited, representing a significant gap in the current literature. The most specific yield data comes from studies on Angelica pubescens.

Table 1: Reported Yield of this compound from Different Plant Genera

Plant GenusSpeciesPlant PartYield of this compound
AngelicapubescensDry root~ 0.316 mg/g
PeucedanumpraeruptorumRootData not available in searched literature
ZanthoxylumpiasezkiiNot specifiedData not available in searched literature
CampylotropishirtellaNot specifiedData not available in searched literature

Biological Activity: A General Overview

This compound exhibits a range of biological activities, with anti-inflammatory effects being one of the most studied.[1] However, a direct comparative study on the potency of this compound isolated from different plant genera has not been reported in the reviewed literature. The known biological activities of this compound are summarized below.

Table 2: Overview of Reported Biological Activities of this compound

Biological ActivityDescription
Anti-inflammatoryExhibits inhibitory effects on inflammatory pathways.
AnalgesicPossesses pain-relieving properties.
NeuroprotectiveShows potential in protecting nerve cells from damage.
AntitumorHas demonstrated activity against certain cancer cell lines.

While studies on extracts from Peucedanum, Zanthoxylum, and Campylotropis indicate various biological activities, these are not specific to their this compound content and are therefore not included in this direct comparison.

Experimental Protocols for Isolation and Purification

The methodologies for isolating this compound vary depending on the plant source and the desired purity. High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the isolation of this compound from Angelica pubescens.

Isolation of (+)-Columbianetin from Angelica pubescens

This protocol is based on the successful isolation of (+)-columbianetin from the roots of Angelica pubescens.

1. Pre-purification of Crude Extract:

  • Dry roots of Angelica pubescens are used as the starting material.
  • A pre-purified root extract is prepared. From 30g of dry root, approximately 221 mg of a dry pre-purified extract can be obtained.

2. High-Speed Counter-Current Chromatography (HSCCC):

  • Solvent System: A two-phase solvent system is employed. A common system is a mixture of hexane, ethyl acetate, methanol (B129727), and water.
  • First HSCCC Separation:
  • The dry pre-purified extract is dissolved in the solvent system.
  • The solution is loaded onto the HSCCC coil.
  • Separation is performed at a specific rotational speed (e.g., 890 rpm).
  • Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Post-HSCCC Extraction:
  • Fractions containing this compound are combined.
  • This compound is extracted from the aqueous phase after the removal of methanol.
  • The extract is evaporated to dryness.
  • Second HSCCC Separation:
  • The dried extract is subjected to another round of HSCCC for further purification.
  • Fractions are again analyzed by TLC.
  • Final Purification and Identification:
  • Fractions containing pure this compound (e.g., >95% purity) are pooled.
  • The purity is confirmed by High-Performance Liquid Chromatography (HPLC).
  • The identity of this compound is confirmed by mass spectrometry.

start [label="Dry Roots of\nAngelica pubescens", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_purification [label="Pre-purification of\nCrude Extract"]; hsccc1 [label="First HSCCC Separation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; tlc1 [label="TLC Analysis of Fractions", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Extraction of\nthis compound"]; hsccc2 [label="Second HSCCC Separation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; tlc2 [label="TLC Analysis of Fractions", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="HPLC Purity Check", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ms (B15284909) [label="Mass Spectrometry\nIdentification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure (+)-Columbianetin", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> pre_purification; pre_purification -> hsccc1; hsccc1 -> tlc1; tlc1 -> extraction [label="Pool Fractions"]; extraction -> hsccc2; hsccc2 -> tlc2; tlc2 -> hplc [label="Pool Pure Fractions"]; hplc -> ms; ms -> end; }

Isolation workflow for (+)-Columbianetin.
General Protocol for Coumarin Isolation from Peucedanum praeruptorum

While a specific protocol for this compound isolation from Peucedanum praeruptorum is not detailed in the reviewed literature, a general approach for isolating coumarins from this plant involves the following steps.

1. Extraction:

  • The plant material (typically roots) is dried and powdered.
  • Extraction is performed using a suitable solvent, such as methanol or ethanol, often with heating or sonication.
  • The solvent is evaporated to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The fractions are subjected to various chromatographic techniques for further separation and purification.
  • Column Chromatography: Silica gel or other stationary phases are used with a gradient of solvents to separate individual compounds.
  • Preparative HPLC (Prep-HPLC): This technique can be used for the final purification of the isolated compounds to achieve high purity.

start [label="Dried Plant Material\n(e.g., Peucedanum roots)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., Methanol)"]; fractionation [label="Solvent Partitioning\n(e.g., Hexane, EtOAc)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; column_chrom [label="Column Chromatography", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative HPLC", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Coumarins", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> extraction; extraction -> fractionation; fractionation -> column_chrom [label="Select Fraction"]; column_chrom -> prep_hplc; prep_hplc -> end; }

General workflow for coumarin isolation.

Conclusion and Future Directions

This comparative guide highlights that while this compound is a promising natural compound found in several plant genera, there is a significant lack of directly comparable data. The yield and specific biological potency of this compound may vary depending on its plant source, but further research is required to quantify these differences.

Future studies should focus on:

  • Quantitative analysis of this compound content in a wider range of plant species and genera.

  • Direct comparative studies on the biological activities of this compound isolated from different plant sources.

  • Development and optimization of isolation protocols for this compound from various plant materials.

Such research will be invaluable for the scientific and drug development communities in harnessing the full therapeutic potential of this versatile coumarin.

References

A Comparative Guide to Validating Columbianetin Targets with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Columbianetin, a natural coumarin (B35378) compound found in plants such as Angelica pubescens and Corydalis heterocarpa, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, analgesic, anti-allergic, and anti-proliferative effects[1][2][3]. These properties make it a compelling candidate for drug discovery and development. However, to fully harness its therapeutic potential, it is crucial to identify and validate its precise molecular targets. The advent of CRISPR-Cas9 genome editing technology offers a powerful and precise approach for such target validation, representing a significant advancement over previous methods.

This guide provides an objective comparison of CRISPR-Cas9 with other target validation techniques, supported by detailed experimental protocols and quantitative data, to aid researchers in designing robust studies to confirm the molecular targets of this compound.

Comparing Target Validation Methodologies: The CRISPR-Cas9 Advantage

The definitive validation of a drug's target requires demonstrating that genetically modulating the target protein produces the same phenotype as treatment with the compound. CRISPR-Cas9 achieves this by creating a permanent and complete gene knockout, offering clearer and more reliable results compared to transient methods like RNA interference (RNAi).

FeatureCRISPR-Cas9 (Knockout)RNAi (siRNA/shRNA)Small Molecule Inhibitors
Mechanism Permanent DNA modification (gene knockout)[4]Transient mRNA degradation (gene knockdown)[4]Direct protein inhibition
Effect Duration Permanent & Heritable[4]Transient (days)[4]Dependent on compound half-life
Specificity High (gRNA-dependent)[4]Moderate (prone to off-target effects)[4]Variable (off-target effects common)
Efficiency High (complete loss of function)[4]Variable (incomplete knockdown)[4]Dependent on binding affinity & cell permeability
Time to Result Longer (clone selection required)[4]Shorter (transient transfection)Rapid (direct application)
Use Case Definitive target validation, creating stable knockout cell linesHigh-throughput screening, transient gene silencingPharmacological profiling, initial target exploration

Quantitative Data on this compound's Biological Activity

The following table summarizes key quantitative data reported for this compound, providing insights into its pharmacokinetic profile and anti-inflammatory efficacy.

ParameterValueSpecies/Cell LineConditionReference
Pharmacokinetics
Lower Limit of Quantification (LLOQ)0.1 ng/mLRat PlasmaLC-MS/MS[3][5]
Maximum Plasma Concentration (Cmax)17-42 µg/mLRat5-20 mg/kg oral dose[6]
Time to Cmax (Tmax)0.3-0.5 hRat5-20 mg/kg oral dose[6]
Absolute Bioavailability54.30% - 81.13%Rat5-20 mg/kg oral dose[6]
Anti-inflammatory Activity
Inhibition of IL-1β production~102.6% (max)Human Mast Cells (HMC-1)PMA + A23187 stimulation[2]
Inhibition of IL-6 production~101.1% (max)Human Mast Cells (HMC-1)PMA + A23187 stimulation[2]
Inhibition of IL-8 production~95.8% (max)Human Mast Cells (HMC-1)PMA + A23187 stimulation[2]
Inhibition of TNF-α production~103.9% (max)Human Mast Cells (HMC-1)PMA + A23187 stimulation[2]

Experimental Protocols for CRISPR-Cas9 Target Validation of this compound

While specific studies utilizing CRISPR-Cas9 to validate this compound's targets are not yet published, this section outlines a detailed, generalized protocol for validating a hypothesized target, such as Vimentin (B1176767) (VIM) or Cyclooxygenase-2 (COX-2), based on established CRISPR-Cas9 workflows[7][8][9].

Objective:

To determine if the knockout of a putative target gene phenocopies the anti-inflammatory or other biological effects of this compound.

Workflow Diagram

G cluster_0 Phase 1: gRNA Design & Vector Construction cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation of Knockout cluster_3 Phase 4: Phenotypic Analysis A Identify Target Gene (e.g., VIM, PTGS2/COX-2) B Design gRNAs for Target Gene A->B C Clone gRNA into Cas9 Expression Vector B->C D Transfect Target Cells (e.g., HMC-1, RA Synoviocytes) C->D E Select & Isolate Single Cell Clones D->E F Expand Clonal Populations E->F G Genomic DNA Extraction F->G H Sanger Sequencing or NGS to Confirm Indels G->H I Western Blot to Confirm Protein Knockout G->I J Treat WT and KO cells with this compound I->J K Perform Phenotypic Assays (e.g., Cytokine ELISA, Proliferation Assay) J->K L Compare Responses K->L M M L->M Phenocopy? (KO effect = this compound effect) N Target Validated M->N Yes O Target Not Validated M->O No

Caption: CRISPR-Cas9 workflow for target validation.

Detailed Methodologies

1. gRNA Design and Vector Construction:

  • Target Selection: Identify the gene sequence for the putative target (e.g., human PTGS2 for COX-2).

  • gRNA Design: Use online tools (e.g., CHOPCHOP, CRISPOR) to design at least three gRNAs targeting an early exon of the gene to ensure a frameshift mutation leading to a non-functional protein. Select gRNAs with high on-target and low off-target scores.

  • Vector Assembly: Synthesize the designed gRNA oligonucleotides and clone them into a suitable vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

2. Cell Line Transfection and Selection:

  • Cell Culture: Culture the relevant cell line (e.g., human mast cells for anti-inflammatory studies) under standard conditions.

  • Transfection: Transfect the cells with the gRNA/Cas9 expression vector using a high-efficiency method such as electroporation (e.g., Neon™ Transfection System) or lipid-based transfection (e.g., Lipofectamine™ CRISPRMAX™).[8]

  • Selection: Two days post-transfection, apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, plate the cells at a very low density or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.

3. Knockout Validation:

  • Genomic DNA Analysis: Once single-cell clones have expanded, extract genomic DNA. Amplify the region surrounding the gRNA target site by PCR.[7] Use Sanger sequencing or Next-Generation Sequencing (NGS) to identify insertions or deletions (indels) that confirm successful gene editing.

  • Protein Expression Analysis: Perform Western blotting on cell lysates from the confirmed knockout clones to verify the complete absence of the target protein.

4. Phenotypic Assays:

  • Experimental Setup: Culture both wild-type (WT) and validated knockout (KO) cells.

  • Treatment: Treat WT cells with varying concentrations of this compound. Leave a set of WT and KO cells untreated and another set stimulated (e.g., with LPS or PMA/A23187 to induce an inflammatory response).

  • Analysis: Perform relevant functional assays. For an anti-inflammatory target, this would involve measuring the secretion of key cytokines (e.g., IL-6, TNF-α) via ELISA.

  • Comparison: Compare the phenotype of the KO cells to that of the WT cells treated with this compound. If the genetic knockout of the target protein mimics the effect of the compound (e.g., both reduce cytokine secretion to a similar extent), this provides strong evidence that this compound acts through this target.

Signaling Pathways Implicated for this compound

Recent studies suggest this compound may exert its effects through specific signaling pathways. For instance, in rheumatoid arthritis synoviocytes, Columbianadin (a related compound) has been shown to target vimentin, which in turn inhibits the VAV2/Rac-1 signaling pathway, crucial for cell migration and hyperplasia.[10] Validating vimentin as a direct target of this compound using CRISPR-Cas9 would be a logical next step.

Vimentin-Mediated VAV2/Rac-1 Signaling Pathway

G This compound This compound Vimentin Vimentin This compound->Vimentin Inhibits VAV2 VAV2 Vimentin->VAV2 Activates Rac1_GDP Rac1-GDP (Inactive) VAV2->Rac1_GDP Promotes GTP exchange Rac1_GTP Rac1-GTP (Active) VAV2->Rac1_GTP Rac1_GDP->Rac1_GTP Downstream Downstream Effectors (e.g., PAK1) Rac1_GTP->Downstream Response Synoviocyte Hyperplasia & Cell Migration Downstream->Response

Caption: Proposed VAV2/Rac-1 signaling pathway inhibition.

Another identified mechanism involves the JAK2/STAT3 and JAK2/p38/NF-κB pathways, which are critical in mediating inflammatory responses.[11][12] Creating JAK2 or STAT3 knockout cell lines via CRISPR-Cas9 and treating them with this compound could elucidate the compound's reliance on these pathways to exert its anti-inflammatory effects.

By integrating CRISPR-Cas9-based target validation with traditional pharmacological studies, researchers can definitively identify the molecular mechanisms of this compound, accelerating its development as a potential therapeutic agent for a variety of inflammatory and proliferative diseases.

References

Columbianetin: A Comparative Analysis of Its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of columbianetin against other well-established phytochemicals. The objective is to offer a clear, data-driven perspective for researchers and professionals engaged in the discovery and development of novel antioxidant therapies. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental methodologies, and illustrates key signaling pathways involved in cellular antioxidant defense.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for this compound and other prominent phytochemicals in two widely used antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

PhytochemicalDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
This compound Data not available in the searched literature.Data not available in the searched literature.
Quercetin (B1663063) 4.60 ± 0.3 µM[1]1.89 ± 0.33 µg/mL[2]
19.17 µg/mL[3]48.0 ± 4.4 µM[1]
0.74 µg/mL (compared to Ascorbic Acid at 9.53 µg/mL)[3]
Ascorbic Acid 4.97 ± 0.03 µg/mL[4]50 µg/mL[5]
Gallic Acid 1.03 ± 0.25 µg/mL[2]
Trolox 2.926 ± 0.029 µg/mL[6]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, reagents, and instrumentation. The absence of readily available IC50 values for this compound in standardized DPPH and ABTS assays highlights a gap in the current research literature.

Signaling Pathways in Cellular Antioxidant Defense

Phytochemicals can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. One of the most critical pathways in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Phytochemicals Phytochemicals (e.g., this compound) Phytochemicals->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_Keap1->Nrf2_cyto releases Ub Ubiquitin Nrf2_Keap1->Ub targets for Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to Proteasome Proteasomal Degradation Ub->Proteasome targets for ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription of Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS neutralizes

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate and compare the antioxidant potential of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow:

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in a dark bottle to protect it from light.

    • Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (e.g., quercetin, ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and standards from the stock solution.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Workflow:

Caption: General workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • Allow the reaction to proceed for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

    • The IC50 value is determined from a plot of scavenging percentage against the concentration of the sample.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Workflow:

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as human liver cancer cells (HepG2), under standard conditions.

    • Seed the cells into a 96-well microplate at an appropriate density and allow them to attach and grow.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Add the DCFH-DA probe to the cells. The non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Induction of Oxidative Stress:

  • Measurement and Calculation:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a set period (e.g., 1 hour).

    • The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence signal compared to control cells (treated only with the pro-oxidant).

    • The Cellular Antioxidant Activity (CAA) value is often expressed as quercetin equivalents.

Conclusion

While this compound has been identified as a bioactive constituent in several medicinal plants with reported antioxidant properties, a direct quantitative comparison of its antioxidant potential with other well-characterized phytochemicals is currently limited by the lack of available data from standardized in vitro assays. The data presented here for established antioxidants like quercetin, ascorbic acid, and gallic acid provide a valuable benchmark for future studies on this compound. Further research is warranted to elucidate the precise antioxidant capacity of this compound using assays such as DPPH, ABTS, and cellular antioxidant activity assays. Understanding its potential to modulate key cellular defense pathways, like the Nrf2-ARE system, will also be crucial in determining its therapeutic promise as a novel antioxidant agent. This guide serves as a foundational resource for researchers to design and interpret future experiments aimed at comprehensively characterizing the antioxidant profile of this compound.

References

Safety Operating Guide

Proper Disposal of Columbianetin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Columbianetin, a bioactive coumarin (B35378) compound utilized in scientific research. Adherence to these protocols is vital for minimizing risks and complying with regulatory standards.

Hazard Assessment and Safety Precautions

This compound is classified as an acute oral toxin (Category 4) and can cause skin and eye irritation.[1] Therefore, a cautious approach to its handling and disposal is mandatory. All procedures involving this compound waste must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Chemical safety goggles

  • Nitrile gloves

  • A lab coat

  • A dust mask (type N95 or equivalent) when handling the solid form

Quantitative Hazard Data

For a clear understanding of the known hazards associated with this compound, the following table summarizes its key classifications.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning
Skin Corrosion/Irritation-Warning
Serious Eye Damage/Eye Irritation-Warning

Data sourced from available safety data sheets.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing it.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This container must be in good condition, have a secure lid, and be chemically compatible with the compound.

  • Solid Waste: Carefully collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, and place it in the designated container. Avoid generating dust.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, dedicated, and sealed hazardous waste container. Do not dispose of solutions containing this compound down the drain.

  • Contaminated PPE: Any PPE that has come into contact with this compound, such as gloves and disposable lab coats, should be collected in a separate, clearly labeled hazardous waste bag or container.

Step 2: Waste Storage

  • Store the sealed waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Ensure containers remain closed except when adding waste.

Step 3: Decontamination of Labware and Surfaces

  • Decontaminate all glassware and surfaces that have been in contact with this compound.

  • A recommended cleaning agent is water, potentially with other cleansing agents.[1] Surfaces and equipment can also be decontaminated by scrubbing with alcohol.[1]

  • Collect all rinsing solutions used for decontamination and treat them as hazardous liquid waste.

Step 4: Final Disposal

  • Arrange for the collection and transport of the hazardous waste by a licensed hazardous waste transporter.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Important Note on Chemical Neutralization: There are no standard, validated protocols for the chemical neutralization of this compound waste in a typical laboratory setting. Therefore, it is strongly recommended that this compound be disposed of as chemical waste without attempting any form of chemical treatment.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Columbianetin_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Decontamination cluster_4 Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Mask) A->B C Collect Solid Waste in Designated Labeled Container B->C D Collect Liquid Waste in Designated Labeled Container B->D E Collect Contaminated PPE Separately B->E F Store Sealed Containers in Secure, Ventilated Area C->F D->F E->F G Ensure Segregation from Incompatible Materials F->G J Arrange for Pickup by Licensed Waste Transporter G->J H Decontaminate Labware and Surfaces I Collect Decontamination Rinsate as Hazardous Waste H->I I->D K Follow all Regulatory Requirements J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Columbianetin
Reactant of Route 2
Columbianetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.